Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGARGOAHUXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674520 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-40-9 | |
| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
Introduction: The Prominence of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry and drug development, certain molecular frameworks consistently emerge as privileged structures due to their versatile binding capabilities and broad spectrum of biological activities. The 2-aminothiazole nucleus is a quintessential example of such a scaffold.[1][2][3] Its derivatives are integral components of numerous therapeutic agents, demonstrating activities that span anticancer, antimicrobial, anti-inflammatory, and antifungal applications.[4][5][6][7]
This guide focuses on the synthesis of a specific, high-value derivative: Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate . This compound serves not only as a biologically active molecule in its own right but also as a critical intermediate in the construction of more complex pharmaceutical agents. Its structure is closely related to core fragments of modern kinase inhibitors, such as Dasatinib, underscoring the importance of robust and efficient synthetic routes to its production.[4][8]
This document provides a detailed exploration of its synthesis, grounded in the principles of the Hantzsch thiazole synthesis. We will dissect the reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the critical process parameters that ensure a successful and high-yielding outcome.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and time-honored method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[9][10] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species. For the synthesis of 2-aminothiazoles specifically, thiourea is the ideal reagent as it provides both the requisite sulfur atom and the C2-amino group.[11]
The general mechanism proceeds via an initial nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies two key starting materials: thiourea and an α-halogenated β-ketoester , specifically a derivative of methyl 3-(2-chlorophenyl)-3-oxopropanoate. The synthesis, therefore, becomes a two-stage process: preparation of the α-halo-β-ketoester followed by the cyclocondensation reaction.
Experimental Protocols and Methodologies
This section provides a detailed, two-step protocol for the synthesis of this compound.
Step 1: Synthesis of Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate
The critical first step is the selective halogenation of the α-carbon of the β-ketoester. N-Chlorosuccinimide (NCS) is an effective reagent for this transformation, offering good selectivity and milder conditions compared to gaseous chlorine.
Protocol:
-
To a solution of methyl 3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add N-Chlorosuccinimide (NCS) (1.05 eq).
-
The reaction is typically catalyzed by a small amount of a radical initiator like benzoyl peroxide or can proceed under mild heating (40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to form this compound
This is the key ring-forming step, following the Hantzsch pathway. Ethanol is an excellent solvent choice as it readily dissolves both the ketoester and thiourea and facilitates the reaction upon heating.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) from the previous step in absolute ethanol.
-
Add thiourea (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 5-6 hours. [12]The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form.
-
If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
The crude product may be an acidic salt. To obtain the free base, the filtrate or the reaction mixture can be carefully neutralized with a weak base like aqueous sodium bicarbonate or ammonia solution until the pH is approximately 8-9. [12][13]7. Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from ethanol or a similar solvent.
Data Presentation: Reagents and Reaction Parameters
The following tables summarize the quantitative data for a representative lab-scale synthesis.
Table 1: Reagent Quantities (Based on 10 mmol scale)
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass (g) |
| Methyl 3-(2-chlorophenyl)-3-oxopropanoate | 212.63 | 1.0 | 10.0 | 2.13 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.05 | 10.5 | 1.40 |
| Thiourea | 76.12 | 1.1 | 11.0 | 0.84 |
Table 2: Key Experimental Parameters
| Parameter | Step 1 (Chlorination) | Step 2 (Cyclization) |
| Solvent | Dichloromethane (DCM) | Absolute Ethanol |
| Temperature | 40 - 50 °C | ~ 78 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 5 - 6 hours |
| Work-up | Filtration, Aqueous Wash | Filtration, Neutralization |
| Typical Yield | >90% (Crude) | 75 - 85% |
Synthetic Workflow Visualization
The following diagram illustrates the complete forward synthesis process, from starting materials to the final product.
Caption: Step-by-step workflow for the synthesis of the target compound.
Conclusion and Field Insights
The Hantzsch synthesis remains a cornerstone of heterocyclic chemistry, providing a powerful and adaptable method for accessing the medicinally vital 2-aminothiazole core. The synthesis of this compound, as detailed in this guide, is a prime example of its application. The two-step process is efficient, utilizes readily available reagents, and is amenable to scale-up, making it suitable for both academic research and industrial drug development settings.
Successful synthesis hinges on careful control of the initial halogenation step to prevent side reactions and ensuring anhydrous conditions where necessary. The subsequent cyclization is robust, with the final product often crystallizing directly from the reaction mixture, simplifying purification. This compound is a valuable building block, and mastering its synthesis opens the door to a wide array of novel and potent pharmaceutical candidates.
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Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed, National Center for Biotechnology Information. Available at: [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]
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A Technical Guide to the Physicochemical Properties of 2-Aminothiazole Derivatives for Drug Development Professionals
Introduction: The Privileged Scaffold of 2-Aminothiazole in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its synthetic accessibility and the ability of its derivatives to exhibit a broad spectrum of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—make it a focal point in drug discovery and development.[3][4][5][6][7] The therapeutic potential of these derivatives is not merely a matter of their molecular structure but is deeply intertwined with their physicochemical properties. Understanding and optimizing these properties is paramount for translating a promising compound into a viable drug candidate.
This guide provides an in-depth exploration of the key physicochemical characteristics of 2-aminothiazole derivatives: aqueous solubility, lipophilicity, ionization constant (pKa), and crystal structure. We will delve into the theoretical underpinnings of these properties, present field-proven experimental methodologies for their determination, and discuss their profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's bioavailability.[8] For a drug to be absorbed and distributed throughout the body, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream. Poor solubility is a major hurdle in drug development, often leading to the failure of otherwise potent compounds.[8] The 2-aminothiazole scaffold, while versatile, can be prone to solubility issues, particularly when substituted with lipophilic groups to enhance target binding.[3][9]
Understanding Solubility in Drug Discovery
In the context of drug discovery, two types of solubility are of particular importance: kinetic and thermodynamic solubility.[10]
-
Kinetic Solubility is a measure of how quickly a compound dissolves and is often the first solubility assessment in the discovery pipeline. It is determined by adding a concentrated stock solution of the compound (typically in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[10] While a rapid and high-throughput method, it can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[10]
-
Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[10] The "gold standard" for its determination is the shake-flask method , where an excess of the solid compound is agitated in a buffer until equilibrium is reached.[8] This method is more time-consuming but provides a more accurate and reliable measure of a compound's intrinsic solubility.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol outlines the steps for determining the thermodynamic solubility of a 2-aminothiazole derivative.
Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) over a defined period. The concentration of the dissolved compound in the supernatant is then quantified, typically by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation:
-
Add an excess amount of the finely powdered 2-aminothiazole derivative to a clear glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration (using a filter compatible with the compound and solvent) is recommended.
-
-
Quantification:
-
Dilute the supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method with UV detection to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the buffer using the calibration curve and accounting for the dilution factor.
-
Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a key factor in a compound's ability to cross biological membranes. The most common measure of lipophilicity is the partition coefficient (logP) between n-octanol and water.[11] For ionizable compounds like many 2-aminothiazole derivatives, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.[12]
An optimal balance between lipophilicity and hydrophilicity is essential. While increased lipophilicity can enhance membrane permeability and target binding, it can also lead to decreased aqueous solubility, increased metabolic clearance, and potential toxicity.[3]
Experimental Protocol: Lipophilicity (logP/logD) Determination by HPLC
The traditional shake-flask method for logP determination can be laborious.[11] A widely used and more efficient alternative is to use reversed-phase high-performance liquid chromatography (RP-HPLC) to estimate logP.
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its logP value. A series of standard compounds with known logP values are used to create a calibration curve.
Methodology:
-
System Preparation:
-
Equilibrate an RP-HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the 2-aminothiazole derivative.
-
Record the retention time for each standard.
-
Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.
-
-
Sample Analysis:
-
Dissolve the 2-aminothiazole derivative in the mobile phase.
-
Inject the sample onto the HPLC system and record its retention time.
-
-
Calculation:
-
Calculate the k' for the test compound.
-
Using the equation of the calibration curve, determine the logP value of the 2-aminothiazole derivative.
-
Ionization Constant (pKa): The Influence of Charge on Drug Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For 2-aminothiazole derivatives, the basicity of the amino group and the thiazole ring nitrogen is a key determinant of their behavior in physiological environments. The ionization state of a drug affects its solubility, permeability, and binding to its target.[13]
The 2-aminothiazole core can exist in different tautomeric forms, with the protonation site influencing the overall pKa.[14][15] Understanding the pKa is crucial for predicting a compound's behavior at different physiological pH values, such as in the stomach (acidic) and the intestines (neutral to slightly basic).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a precise and widely used method for determining the pKa of a compound.[13][16]
Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[16]
Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers.[16]
-
Prepare a solution of the 2-aminothiazole derivative of known concentration in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds).
-
Prepare a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[16]
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. More accurately, the pKa is the pH at the inflection point of the titration curve, which can be determined by calculating the first or second derivative of the curve.[17]
-
Crystal Structure: Unveiling the Solid-State Architecture
The solid-state properties of a drug candidate are of paramount importance, influencing its stability, solubility, and manufacturing process. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[18][19][20] This information reveals crucial details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which significantly impact the physicochemical properties of the solid form.[19][21]
For 2-aminothiazole derivatives, understanding the crystal packing and hydrogen bonding networks can provide insights into their solubility and dissolution rate.[22][23] Furthermore, SCXRD is essential for identifying and characterizing different polymorphic forms, which can have distinct physicochemical properties and, consequently, different bioavailability.[19]
Experimental Workflow: Single-Crystal X-ray Diffraction (SCXRD)
The determination of a crystal structure is a multi-step process that begins with the growth of high-quality single crystals.
Principle: A single crystal is irradiated with a focused X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, from which the atomic positions can be determined.[18]
Methodology:
-
Crystal Growth:
-
This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and conditions may need to be screened to obtain crystals of suitable size and quality.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.[20]
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and other parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.
-
Data Summary and Visualization
To facilitate the comparison and interpretation of physicochemical data, it is essential to present it in a clear and organized manner.
Table 1: Physicochemical Properties of Exemplary 2-Aminothiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Aqueous Solubility (µg/mL) | pKa |
| 2-Aminothiazole | C₃H₄N₂S | 100.14[24] | 0.4[24] | <1000[24] | 5.39 |
| Dasatinib | C₂₂H₂₆ClN₇O₂S | 488.0 | 3.2 | 1.1 | 3.1, 7.2 |
| Alpelisib | C₁₉H₂₂F₃N₅O₂S | 441.5 | 2.6 | 7.0 | 4.3 |
Note: The values for Dasatinib and Alpelisib are representative and may vary depending on the specific experimental conditions.
Diagrams for Conceptual Understanding
Visualizing workflows and relationships can significantly enhance comprehension. The following diagrams, generated using Graphviz, illustrate key processes and concepts discussed in this guide.
Caption: Workflow illustrating the integration of physicochemical profiling in the drug discovery and development pipeline.
Caption: Interplay of key physicochemical properties and their collective impact on the bioavailability of a drug candidate.
Conclusion: A Holistic Approach to Drug Candidate Selection
The successful development of 2-aminothiazole derivatives as therapeutic agents requires a comprehensive understanding and strategic optimization of their physicochemical properties. This guide has provided a technical overview of aqueous solubility, lipophilicity, pKa, and crystal structure, along with detailed experimental protocols for their determination. By integrating these assessments early and throughout the drug discovery process, researchers can make more informed decisions, mitigate risks of late-stage failure, and ultimately enhance the probability of developing safe and effective medicines. A holistic approach that considers the interplay of these fundamental properties is essential for unlocking the full therapeutic potential of the versatile 2-aminothiazole scaffold.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]
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- Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(4), 793-810.
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ResearchGate. (2018). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. Retrieved from [Link]
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Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]
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PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
- Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Pharmaceutical research, 18(9), 1305-1311.
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An In-Depth Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 2-Aminothiazole Scaffold
In the landscape of modern medicinal chemistry, the 2-aminothiazole framework stands out as a "privileged scaffold." This distinction is not arbitrary; it is earned through the recurrent appearance of this heterocyclic motif in a multitude of biologically active compounds and approved pharmaceuticals. Its inherent structural features—a planar, aromatic ring system rich in heteroatoms—provide an ideal foundation for developing molecules that can effectively interact with a diverse range of biological targets. The compound at the heart of this guide, Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, with the confirmed CAS Number: 1065074-40-9 , embodies the potential of this versatile chemical class[1].
This guide will provide a comprehensive technical overview of this compound, moving from its fundamental chemical properties and synthesis to its potential applications in drug discovery, supported by an understanding of the broader family of 2-aminothiazole derivatives. The inclusion of the 2-chlorophenyl group at the 4-position and a methyl carboxylate at the 5-position offers specific steric and electronic properties that can be exploited for targeted drug design.
Physicochemical and Structural Attributes
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.
| Property | Value/Information | Source/Basis |
| CAS Number | 1065074-40-9 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O₂S | [1] |
| Molecular Weight | 268.72 g/mol | Calculated |
| IUPAC Name | methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | Vendor Information |
| Appearance | Expected to be a crystalline solid | Analogy to similar compounds |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of similar heterocycles |
| Purity | Commercially available at ≥98% | [1] |
Strategic Synthesis: The Hantzsch Thiazole Synthesis
The most direct and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide or thiourea. For the synthesis of this compound, a plausible and efficient route involves the reaction of a methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate with thiourea.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the Hantzsch synthesis of analogous 2-amino-4-(chlorophenyl)thiazoles. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization: An Anticipated Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons of the 2-chlorophenyl ring are expected to appear as multiplets in the range of δ 7.2-7.6 ppm.
-
The amino (-NH₂) protons will likely present as a broad singlet, typically in the range of δ 5.0-7.0 ppm, which is exchangeable with D₂O.
-
The methyl ester (-OCH₃) protons will appear as a sharp singlet around δ 3.8-4.0 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carbonyl carbon of the ester is expected to resonate in the downfield region, around δ 160-165 ppm.
-
The carbon atoms of the thiazole ring will appear in the aromatic region, with the C2 (bearing the amino group) and C4 (bearing the chlorophenyl group) being the most deshielded.
-
The carbons of the 2-chlorophenyl ring will show characteristic signals in the δ 125-140 ppm range.
-
The methyl ester carbon will be observed in the upfield region, around δ 50-55 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region.
-
C=O stretching of the ester group will be a strong absorption around 1700-1720 cm⁻¹.
-
C=N and C=C stretching vibrations of the thiazole ring will appear in the 1500-1650 cm⁻¹ region.
-
C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.72 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and fragment peaks containing chlorine.
-
The Role in Drug Discovery and Development
The 2-aminothiazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of this core structure have demonstrated significant biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The strategic placement of the 2-chlorophenyl and methyl carboxylate groups on the thiazole ring of the title compound provides a unique starting point for further chemical modifications and biological screening.
Potential Therapeutic Applications
-
Anticancer Agents: The 2-aminothiazole core is present in several kinase inhibitors, such as Dasatinib, used in cancer therapy. The 2-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the active sites of various kinases. The methyl ester provides a handle for further derivatization to improve potency and pharmacokinetic properties.
-
Antimicrobial and Antifungal Agents: Numerous 2-aminothiazole derivatives have shown potent activity against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential enzymes in these microorganisms.
-
Anti-inflammatory Agents: Certain substituted 2-aminothiazoles have been investigated for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).
Structure-Activity Relationship (SAR) Insights
For the 2-amino-4-arylthiazole class of compounds, the following SAR principles are generally observed:
-
The 2-Amino Group: This group is often crucial for biological activity, acting as a key hydrogen bond donor or a point for further substitution to modulate activity and selectivity.
-
The 4-Aryl Group: The nature and substitution pattern on the phenyl ring at the 4-position significantly influence the biological activity. Halogen substitutions, such as the 2-chloro group in the title compound, can enhance binding affinity to target proteins through halogen bonding and can also improve metabolic stability.
-
The 5-Position Substituent: The ester group at the 5-position can be hydrolyzed in vivo to the corresponding carboxylic acid, which may alter the compound's solubility, cell permeability, and target engagement. This position is a prime site for modification to explore SAR and optimize drug-like properties.
Caption: A workflow for lead optimization from the title compound.
Conclusion and Future Directions
This compound is a strategically designed molecule that holds considerable promise as a building block and a lead compound in drug discovery. Its synthesis via the robust Hantzsch reaction makes it readily accessible for further investigation. The presence of the 2-aminothiazole core, combined with the specific substitution pattern, provides a strong rationale for its exploration in anticancer, antimicrobial, and anti-inflammatory research programs. Future work should focus on the detailed biological evaluation of this compound and its derivatives to unlock their full therapeutic potential.
References
An In-Depth Technical Guide to Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate is a heterocyclic compound belonging to the versatile 2-aminothiazole class of molecules. This structural motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active agents with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, and exploring its therapeutic potential based on the well-established bioactivity of the 2-amino-4-arylthiazole scaffold.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging with a diverse range of biological targets through various non-covalent interactions. The functionalization at the 2, 4, and 5-positions of the thiazole ring allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive scaffold for the development of novel therapeutics.[1]
Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including but not limited to:
-
Anticancer: Inhibition of various protein kinases, induction of apoptosis, and anti-proliferative effects against numerous cancer cell lines.[3][4]
-
Antimicrobial: Activity against a range of bacteria and fungi.
-
Anti-inflammatory: Modulation of inflammatory pathways.[1]
The subject of this guide, this compound, incorporates key structural features that suggest significant therapeutic potential. The presence of a 2-chlorophenyl group at the 4-position and a methyl carboxylate at the 5-position are expected to modulate its biological activity and pharmacokinetic profile.
Synthesis and Mechanism
The cornerstone of 2-aminothiazole synthesis is the Hantzsch thiazole synthesis, a classical and widely adopted method. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of this compound, a variation of this method is employed.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies the key precursors as a substituted α-haloketone and thiourea.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: Hantzsch Thiazole Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Methyl 3-(2-chlorophenyl)-3-oxopropanoate
-
To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., diethyl carbonate), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and quench with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
Step 2: α-Halogenation
-
Dissolve the Methyl 3-(2-chlorophenyl)-3-oxopropanoate in a suitable solvent such as dichloromethane or acetic acid.
-
Add a halogenating agent, for example, sulfuryl chloride (SO₂Cl₂) or N-bromosuccinimide (NBS), dropwise at room temperature.
-
Stir the reaction mixture for a few hours until complete consumption of the starting material is observed by TLC.
-
Remove the solvent under reduced pressure to obtain the crude α-halo-β-keto ester.
Step 3: Cyclization with Thiourea
-
Dissolve the crude α-halo-β-keto ester from the previous step in a polar solvent like ethanol or isopropanol.
-
Add an equimolar amount of thiourea to the solution.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Caption: Workflow for the Hantzsch synthesis of the title compound.
Physicochemical Properties and Spectroscopic Characterization
The structural elucidation and confirmation of purity of this compound are achieved through a combination of spectroscopic techniques.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| Appearance | Expected to be a solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chlorophenyl group, a singlet for the amino protons, and a singlet for the methyl ester protons. The chemical shifts of the aromatic protons will be influenced by the presence of the chlorine atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the thiazole ring, the 2-chlorophenyl ring, the carbonyl carbon of the ester, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹).
-
C=O stretching vibration for the ester carbonyl group (around 1700-1725 cm⁻¹).
-
C=N and C=C stretching vibrations of the thiazole and aromatic rings (in the 1500-1650 cm⁻¹ region).
-
C-Cl stretching vibration (in the fingerprint region).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The fragmentation pattern can also offer additional structural information.
Therapeutic Potential and Mechanism of Action
The 2-aminothiazole scaffold is a well-established kinase inhibitor template.[2] Many derivatives function by competing with ATP for binding to the kinase active site. The N-(2-chloro-6-methylphenyl) group, present in the highly successful kinase inhibitor Dasatinib, is known to favorably occupy a hydrophobic pocket in the active site of many kinases.[4] While the specific targets of this compound have not been extensively profiled in publicly available literature, it is plausible that it functions as an inhibitor of various protein kinases implicated in cancer cell proliferation and survival.
Potential as an Anticancer Agent
Numerous studies have demonstrated the potent anticancer activity of 2-amino-4-arylthiazole derivatives. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including those of breast, colon, and leukemia.[3][4] The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest. The 2-chlorophenyl substitution in the target molecule is a feature present in other bioactive thiazole derivatives with demonstrated anticancer properties.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature of the substituents at the 4 and 5-positions. The 4-aryl group plays a crucial role in binding to the target protein, often inserting into a hydrophobic pocket. The ester group at the 5-position can influence solubility, cell permeability, and may also form hydrogen bonds with the target. Further derivatization of the 2-amino group is a common strategy to enhance potency and selectivity.
Caption: Hypothesized kinase inhibition mechanism.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. While this guide provides a foundational understanding of its synthesis and potential bioactivity based on the extensive literature on related compounds, further in-depth studies are warranted.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse set of protein kinases to identify specific targets.
-
In Vivo Efficacy Studies: Assessing the antitumor activity in preclinical animal models.
-
Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile of the compound.
-
Lead Optimization: Synthesizing and evaluating analogs to improve potency, selectivity, and drug-like properties.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
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Spectral data (NMR, IR, Mass Spec) for thiazole-5-carboxylate compounds
An In-depth Technical Guide to the Spectral Analysis of Thiazole-5-Carboxylate Compounds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Chemical Significance of Thiazole-5-Carboxylates
Thiazole-5-carboxylates represent a privileged scaffold in modern medicinal chemistry and drug development. This heterocyclic motif is a cornerstone in the synthesis of a wide array of biologically active agents, demonstrating efficacy in areas such as anticancer, antimicrobial, and anti-inflammatory research.[1][2][3] The precise arrangement of substituents on the thiazole ring and the nature of the carboxylate ester are critical to their therapeutic function. Consequently, unambiguous structural elucidation is paramount for researchers in this field.
This guide provides a comprehensive technical overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these vital compounds. Moving beyond a simple recitation of data, this document offers insights into the causality behind spectral patterns, equipping researchers with the expertise to confidently interpret their own data.
Caption: General workflow for the structural elucidation of thiazole-5-carboxylate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. For thiazole-5-carboxylates, both ¹H and ¹³C NMR provide diagnostic data points that, when taken together, create a detailed molecular map.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment, making it invaluable for identifying the relative positions of atoms.[4][5]
-
Thiazole Ring Protons : The proton at the C4 position of the thiazole ring is a key diagnostic signal. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent carboxylate group and the overall aromaticity of the ring.
-
Ester Group Protons : The protons of the ester alkyl chain give rise to characteristic patterns. For an ethyl ester, a quartet corresponding to the -OCH₂- group and a triplet for the terminal -CH₃ group are expected, with their integration values in a 2:3 ratio.[6]
-
Substituent Protons : Protons on substituents at the C2 and C4 positions will have distinct chemical shifts. For instance, a methyl group at C4 typically appears as a singlet around δ 2.3-2.6 ppm.[7] An amino group (-NH₂) often presents as a broad singlet.[7]
Table 1: Typical ¹H NMR Chemical Shifts for Ethyl Thiazole-5-Carboxylate Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes | Source(s) |
| C4-CH₃ | 2.20 - 2.60 | Singlet (s) | Appears when C4 is substituted with a methyl group. | [6][7] |
| Ester -OCH₂CH₃ | 1.19 - 1.38 | Triplet (t) | Coupling to the adjacent -CH₂- group. | [6][7][8] |
| Ester -OCH₂ CH₃ | 4.13 - 4.30 | Quartet (q) | Coupling to the adjacent -CH₃ group. | [6][7][8] |
| C2-NH₂ | ~7.69 | Broad Singlet (br s) | Chemical shift can be variable and peak may be broad. | [7] |
| C4-H | 8.20 - 8.50 | Singlet (s) | Diagnostic proton of the thiazole ring when C4 is unsubstituted. | [9] |
| Aromatic-H (on substituent) | 7.20 - 8.30 | Multiplet (m) | Depends on the substitution pattern of the aromatic ring. | [10][11] |
Expertise in Practice: The choice of deuterated solvent (e.g., CDCl₃ vs. DMSO-d₆) can slightly alter chemical shifts and is critical for observing exchangeable protons like those in -NH₂ or -COOH groups, which are more readily seen in DMSO-d₆.[12]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides direct information about the carbon backbone of the molecule.
-
Thiazole Ring Carbons : The three carbons of the thiazole ring have distinct chemical shifts. C2, being flanked by two heteroatoms (N and S), is typically the most deshielded (highest ppm value).[13] The C5 carbon, attached to the electron-withdrawing carboxylate, is also significantly downfield.
-
Carbonyl Carbon : The ester carbonyl carbon is one of the most downfield signals in the spectrum, typically appearing between δ 160-175 ppm, making it easy to identify.[6][11]
-
Ester and Substituent Carbons : The carbons of the ester's alkyl group and any other substituents will appear in their respective characteristic regions.
Table 2: Characteristic ¹³C NMR Chemical Shifts for Thiazole-5-Carboxylate Derivatives
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes | Source(s) |
| C4-C H₃ | 14.0 - 18.0 | Methyl group on the thiazole ring. | [6][7] |
| Ester -OCH₂C H₃ | ~14.3 | Terminal methyl of an ethyl ester. | [7] |
| Ester -OC H₂CH₃ | 59.5 - 61.0 | Methylene carbon of an ethyl ester. | [6][7] |
| Thiazole C 5 | 104.0 - 108.0 | Carbon attached to the carboxylate group. | [6][7] |
| Thiazole C 4 | 145.0 - 160.0 | Varies significantly with substitution. | [7][13] |
| Ester C =O | 160.0 - 168.0 | Carbonyl carbon of the ester. | [6][7] |
| Thiazole C 2 | 165.0 - 175.0 | Often the most downfield ring carbon. | [7][13] |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring their characteristic vibrational frequencies.[14] For thiazole-5-carboxylates, the IR spectrum is dominated by a few highly diagnostic absorption bands.
Caption: Correlation of structural features in thiazole-5-carboxylates with their IR absorption bands.
-
Ester C=O Stretch : The most prominent peak in the spectrum is the carbonyl stretch of the ester group. It appears as a strong, sharp band typically between 1700-1730 cm⁻¹ .[6] Its exact position can provide clues about conjugation and substitution.
-
Thiazole Ring Vibrations : The C=C and C=N stretching vibrations of the thiazole ring skeleton are found in the 1450-1622 cm⁻¹ region.[15] These are often a series of medium-intensity bands.
-
Ester C-O Stretch : The C-O single bond stretch of the ester functional group gives rise to a strong band, usually in the 1100-1300 cm⁻¹ range.[15]
-
Substituent Vibrations : Other functional groups will have their own characteristic absorptions. For example, a 2-amino substituent will show N-H stretching bands in the 3200-3400 cm⁻¹ region.[6][16]
Table 3: Key IR Absorption Frequencies for Thiazole-5-Carboxylate Compounds
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Source(s) |
| N-H (Amine) | Stretch | 3450 - 3250 | Medium, often broad | [6][17] |
| C-H (Aromatic/Heteroaromatic) | Stretch | 3100 - 3000 | Medium to weak | [18] |
| C=O (Ester) | Stretch | 1729 - 1681 | Strong, sharp | [6] |
| C=N / C=C (Thiazole Ring) | Stretch | 1622 - 1421 | Medium | [15] |
| C-O (Ester) | Stretch | 1132 - 1029 | Strong | [15] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its structure.
-
Molecular Ion (M⁺) : The peak with the highest mass-to-charge ratio (m/z) typically corresponds to the molecular ion. Its mass confirms the compound's molecular formula. Thiazole rings are relatively stable, often resulting in a prominent molecular ion peak.[19]
-
Fragmentation Patterns : The molecule breaks apart in the mass spectrometer in predictable ways.
-
Ester Cleavage : A common fragmentation pathway for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement.
-
Ring Fragmentation : The thiazole ring itself can fragment, though its stability often keeps it intact. Cleavage of the substituents from the ring is a common pathway.[19][20][21] For example, loss of the entire carboxylate group is possible.
-
Caption: Plausible MS fragmentation pathways for ethyl 2-amino-4-methylthiazole-5-carboxylate.
Experimental Protocols: A Self-Validating System
The trustworthiness of spectral data hinges on meticulous experimental procedure. The following are standardized protocols for acquiring high-quality data.
Protocol 1: NMR Sample Preparation
-
Mass Measurement : Accurately weigh 5-10 mg of the purified thiazole-5-carboxylate compound.
-
Solvent Selection : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is preferred for compounds with lower solubility or for observing exchangeable protons.[22]
-
Dissolution : Cap the tube and gently vortex or invert until the sample is fully dissolved. Mild heating may be applied if necessary.
-
Referencing : Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[12]
-
Acquisition : Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) as needed for full structural assignment.
Protocol 2: FT-IR Sample Preparation (KBr Pellet Method)
-
Sample Preparation : Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation : Transfer the powder to a pellet press and apply pressure (typically several tons) to form a thin, transparent KBr pellet.
-
Data Acquisition : Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum.[23]
-
Background Correction : A background spectrum (of air or a pure KBr pellet) must be run and subtracted from the sample spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be via a Gas Chromatography (GC-MS) system. For less volatile solids, a direct insertion probe is used.[7]
-
Ionization : The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and the data is plotted as a mass spectrum showing relative abundance versus m/z.
Conclusion
The structural characterization of thiazole-5-carboxylate compounds is a systematic process that relies on the synergistic interpretation of NMR, IR, and Mass Spectrometry data. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups like the ester carbonyl, and Mass Spectrometry validates the molecular weight and reveals structural motifs through fragmentation. By applying the principles and protocols outlined in this guide, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and development.
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
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The Aminothiazole Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Guide to the Discovery, History, and Therapeutic Significance of Substituted Aminothiazoles
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has become a cornerstone in modern drug discovery. Its unique structural and electronic properties have allowed for its incorporation into a vast array of therapeutically significant molecules, ranging from early antibacterial agents to cutting-edge targeted cancer therapies. This guide provides a comprehensive overview of the discovery and historical development of substituted aminothiazoles, detailing the key synthetic milestones, pivotal drug discoveries, and the evolution of their application in medicinal chemistry.
Foundational Discoveries: The Hantzsch Synthesis
The journey of the thiazole ring system begins in the late 19th century with the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives through the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a versatile and efficient route to this heterocyclic core and laid the fundamental groundwork for all subsequent explorations into thiazole chemistry.[3] The reaction is not only historically significant but remains a widely used method for constructing the thiazole ring.[4]
The general mechanism of the Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea.[3] This process, which results in the formation of a thiazole through the loss of HX and water, typically proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.[4][5]
Caption: Generalized workflow of the Hantzsch Thiazole Synthesis.
The Dawn of a Therapeutic Era: Sulfathiazole and the Sulfa Drugs
For several decades following its discovery, the 2-aminothiazole core remained largely of academic interest.[6] Its transition into the realm of medicine was catalyzed by the groundbreaking discovery of sulfonamide antibiotics in the 1930s. Following Gerhard Domagk's discovery of Prontosil's antibacterial effects, which was later found to be metabolized to the active agent sulfanilamide, a massive synthetic effort ensued to create more potent and less toxic derivatives.[7]
This research culminated in the late 1930s with the synthesis of Sulfathiazole .[7][8] By incorporating the 2-aminothiazole ring into the sulfonamide structure, researchers developed one of the first broad-spectrum systemic antimicrobials.[7][9] Before the widespread availability of penicillin, sulfathiazole was a "wonder drug," dramatically reducing mortality from bacterial infections.[7][10] It was widely used to treat a variety of conditions, including streptococcal infections and urinary tract infections.[7][10]
The mechanism of action for sulfathiazole, like other sulfa drugs, involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10] This disruption of folate metabolism halts bacterial growth and replication.[10] While its use in human medicine has largely been superseded by more effective antibiotics with better safety profiles, the discovery of sulfathiazole was a pivotal moment, cementing the 2-aminothiazole scaffold as a "privileged structure" in medicinal chemistry.[10][11]
Expansion into New Therapeutic Frontiers
The success of sulfathiazole spurred chemists to explore the therapeutic potential of the 2-aminothiazole core beyond antibacterial agents. Over the subsequent decades, this versatile scaffold was successfully incorporated into drugs for a wide range of diseases.[12][13][14]
Anti-inflammatory Agents: The Case of Meloxicam
A significant advancement came with the development of non-steroidal anti-inflammatory drugs (NSAIDs). Meloxicam , a potent and selective inhibitor of cyclooxygenase-2 (COX-2), features a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide moiety attached to a 5-methyl-2-aminothiazole ring.[15] Its development represented a key step toward safer NSAIDs with reduced gastrointestinal side effects compared to non-selective COX inhibitors.
The synthesis of Meloxicam typically involves the condensation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester-1,1-dioxide with 2-amino-5-methylthiazole in a high-boiling solvent like dimethyl sulfoxide (DMSO).[16][17]
Dopamine Agonists: The Story of Pramipexole
The 2-aminothiazole scaffold also proved valuable in the development of treatments for neurological disorders. Pramipexole , approved in 1997, is a non-ergoline dopamine agonist used to treat Parkinson's disease and restless legs syndrome.[18][19] It exhibits high selectivity for the D2-like subfamily of dopamine receptors, with a preference for the D3 receptor subtype.[19][20] The development of Pramipexole demonstrated the utility of the aminothiazole core in creating molecules that can effectively interact with G-protein coupled receptors in the central nervous system.
Synthetic routes to Pramipexole often start from 4-aminocyclohexanone derivatives, which are brominated and then cyclized with thiourea to form the aminothiazole ring.[21] Subsequent modifications introduce the characteristic propylamino side chain.[22]
The Modern Era: Targeted Cancer Therapy and Kinase Inhibitors
The late 20th and early 21st centuries saw the emergence of targeted therapies in oncology, with a major focus on inhibiting protein kinases that drive cancer cell proliferation. The 2-aminothiazole scaffold has been instrumental in this field, serving as a key pharmacophore in numerous potent kinase inhibitors.[23]
Dasatinib: A Multi-Targeted Kinase Inhibitor
Perhaps the most prominent example of a 2-aminothiazole-containing drug is Dasatinib (marketed as Sprycel®), approved by the FDA in 2006.[24] Dasatinib is a powerful, orally available inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein found in chronic myeloid leukemia (CML), as well as Src family kinases.[25][26][27]
The discovery of Dasatinib originated from high-throughput screening that identified a 2-aminothiazole derivative as a novel Src family kinase inhibitor template.[28][29] Through extensive structure-activity relationship (SAR) studies, researchers optimized this initial hit, leading to the development of Dasatinib with its exceptional potency.[25][28] The 2-amino group of the thiazole ring is crucial for its activity, as it forms a key hydrogen bond interaction within the hinge region of the kinase ATP-binding site.
Caption: Dasatinib inhibits the BCR-ABL kinase, blocking downstream signaling.
The synthesis of Dasatinib is a multi-step process that highlights modern organic chemistry techniques. A common strategy involves the coupling of a pre-formed 2-aminothiazole-5-carboxamide core with a substituted pyrimidine, followed by the addition of the hydroxyethyl-piperazine side chain.[24][27][30]
Structure-Activity Relationship (SAR) Insights
The development of aminothiazole-based kinase inhibitors has generated a wealth of SAR data. These studies have provided a deep understanding of how different substituents on the thiazole ring influence binding affinity and selectivity.
| Position on Thiazole Ring | Substitution Pattern | Impact on Kinase Inhibitory Activity |
| C2-Amine | Unsubstituted or mono-substituted | Crucial for H-bonding to the kinase hinge region. Often coupled to another heterocyclic system (e.g., pyrimidine in Dasatinib).[25] |
| C4-Position | Aryl or heteroaryl groups | Can occupy the hydrophobic pocket of the ATP binding site, influencing potency and selectivity. |
| C5-Position | Carboxamide or other H-bond acceptors | Can form additional interactions with the ribose-binding region, significantly enhancing potency.[28][29] |
Experimental Protocols: A Representative Synthesis
The enduring importance of the Hantzsch synthesis is evident in its continued use in both academic and industrial settings. Below is a representative protocol for the synthesis of a substituted 2-aminothiazole, based on common laboratory procedures.[4]
Protocol: Synthesis of 2-Amino-4-phenylthiazole
Objective: To synthesize 2-amino-4-phenylthiazole via the Hantzsch thiazole synthesis from 2-bromoacetophenone and thiourea.
Materials:
-
2-bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
-
20 mL Scintillation Vial, Stir Bar, Hot Plate
-
Buchner Funnel, Filter Flask, Filter Paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to a low-to-medium temperature (approx. 100°C setting) for 30-45 minutes. The solids should dissolve as the reaction progresses.[4]
-
After the heating period, remove the reaction vial from the heat and allow it to cool to room temperature.
-
In a separate 100 mL beaker, place 20 mL of 5% aqueous sodium carbonate solution.
-
Pour the cooled reaction mixture into the sodium carbonate solution and swirl to mix. A precipitate should form immediately.
-
Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water to ensure a good seal.
-
Filter the mixture under vacuum to collect the solid product.
-
Wash the collected solid (the "filter cake") with additional deionized water to remove any remaining salts.
-
Transfer the solid product to a tared watch glass and allow it to air dry completely.
-
Once dry, determine the final mass of the product and calculate the percent yield.
Self-Validation/Characterization:
-
Melting Point: Determine the melting point range of the dried product and compare it to the literature value.
-
Thin-Layer Chromatography (TLC): Analyze the product's purity using TLC with an appropriate solvent system (e.g., 50% ethyl acetate/hexane).[4]
-
Spectroscopy: Confirm the structure of the product using NMR (¹H and ¹³C) and/or mass spectrometry.
Conclusion and Future Outlook
From its humble beginnings in an 1887 publication to its current status as a key component of life-saving medicines, the substituted 2-aminothiazole has had a remarkable journey. Its synthetic accessibility via the robust Hantzsch synthesis and its ability to engage in critical hydrogen bonding interactions have made it a privileged and enduring scaffold in medicinal chemistry.[11]
The story of the aminothiazole is far from over. Researchers continue to explore its potential in new therapeutic areas, including neurodegenerative diseases like Alzheimer's and as antiviral agents.[14][31] Furthermore, the rise of new drug discovery modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), offers exciting new opportunities to leverage the unique properties of this versatile heterocyclic core. The history of the substituted aminothiazole is a testament to the power of fundamental synthetic chemistry to enable profound advances in human health.
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Preliminary screening of novel 2-aminothiazole derivatives
An In-Depth Technical Guide to the Preliminary Screening of Novel 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Its prevalence is due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets. This guide provides a comprehensive, technically-focused framework for the preliminary screening of novel 2-aminothiazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing and executing a robust screening cascade. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. This document moves beyond a simple recitation of methods to provide a logical, efficient, and scientifically rigorous pathway from a newly synthesized compound library to a validated hit series.
The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged structure in drug discovery, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1] Its significance is underscored by its presence in clinically successful drugs that target diverse disease pathways.[2] The structural versatility of the 2-aminothiazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This inherent "drug-likeness" makes it an attractive starting point for novel drug discovery campaigns. The goal of a preliminary screening campaign is not merely to identify active compounds, but to do so with an eye toward future developability, filtering out compounds with liabilities early in the process.
Foundational Step: Synthesis and Characterization
A successful screening campaign begins with a well-characterized compound library. The Hantzsch thiazole synthesis is a classic and widely employed method for creating 2-aminothiazole derivatives, typically involving the condensation of an α-haloketone with a thiourea derivative.[2][3]
General Protocol for Hantzsch Thiazole Synthesis
-
Reactant Preparation : In a round-bottom flask, dissolve the selected α-haloketone (1 equivalent) and the corresponding thiourea or N-substituted thiourea (1.1 equivalents) in a suitable solvent such as ethanol.[2]
-
Reaction : Reflux the mixture for 2-8 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[2]
-
Work-up and Isolation : Upon completion, cool the mixture to room temperature to allow the product to precipitate. Collect the solid product via vacuum filtration and wash with a cold solvent.[2]
-
Purification : Purify the crude product by recrystallization or column chromatography on silica gel to achieve high purity (>95%).[2]
-
Structural Confirmation : Unequivocally confirm the structure of each synthesized derivative using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4] This step is critical for the integrity of all subsequent biological data.
The Screening Cascade: A Multi-Tiered Approach
A tiered or cascaded approach to screening is the most resource-efficient strategy. It allows for the rapid elimination of unsuitable candidates using less expensive, higher-throughput methods before committing more complex and costly assays to a smaller, more promising set of compounds.
Sources
Molecular structure of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
An In-Depth Technical Guide to the Molecular Structure of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
Abstract
This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of biologically active agents.[1] The precise determination of its three-dimensional molecular structure is paramount for understanding its physicochemical properties, potential biological targets, and for guiding rational drug design efforts such as structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the methodologies required to synthesize and unambiguously elucidate the molecular structure of this compound. We detail the logical synthesis pathway, the application of a suite of spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—and the definitive analysis by single-crystal X-ray crystallography. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring a self-validating and reproducible analytical workflow for researchers in drug discovery and chemical biology.
The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 2-aminothiazole core is a foundational heterocyclic motif that features prominently in numerous FDA-approved drugs and clinical candidates.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][3][4] The therapeutic versatility of this scaffold stems from its unique electronic properties and its ability to engage in multiple modes of interaction with biological macromolecules, such as hydrogen bonding via the amino group and the ring nitrogen.
The subject of this guide, this compound, incorporates several key functionalities that are expected to modulate its biological profile:
-
2-Chlorophenyl Group at C4: This bulky, lipophilic substituent introduces a significant steric and electronic perturbation. The ortho-positioning of the chlorine atom can enforce a non-coplanar orientation (a specific dihedral angle) between the phenyl and thiazole rings, which can be critical for fitting into a specific protein binding pocket.
-
Amino Group at C2: This primary amine is a crucial hydrogen bond donor and a key site for further chemical modification to fine-tune activity and pharmacokinetic properties.[1][5]
-
Methyl Carboxylate at C5: This electron-withdrawing group influences the overall electronic distribution of the thiazole ring and provides a hydrogen bond acceptor site. Its presence is often associated with modulation of cell permeability and metabolic stability.
A thorough understanding of the interplay between these groups, dictated by the molecule's precise 3D structure, is essential for its development as a potential therapeutic agent.
Synthesis and Isolation: A Gateway to Characterization
The most robust and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis. This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative. The following protocol outlines a logical and efficient pathway for the synthesis of the title compound.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Preparation of α-bromo-2'-chloroacetophenone (Intermediate 1):
-
Rationale: The Hantzsch synthesis requires an α-haloketone. Bromination of the commercially available 2'-chloroacetophenone provides the necessary electrophilic center for reaction with thiourea.
-
Procedure: To a solution of 2'-chloroacetophenone (1 eq.) in a suitable solvent such as chloroform or acetic acid, add N-Bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be used in the next step without further purification.
-
-
Cyclocondensation Reaction (Final Product):
-
Rationale: The key ring-forming step. Thiourea acts as the nucleophile, attacking the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
-
Procedure: Dissolve methyl 2-thioureidoacetate (1 eq.) and the crude α-bromo-2'-chloroacetophenone (1 eq.) in absolute ethanol. Heat the mixture to reflux (approximately 78 °C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the Hantzsch synthesis of the title compound.
Elucidating the Molecular Blueprint: A Multi-Technique Approach
Unambiguous structural characterization relies on the convergence of data from multiple analytical techniques. Spectroscopic methods provide information about the connectivity and chemical environment of atoms, while diffraction methods reveal the precise spatial arrangement in the solid state.
Overall Analytical Workflow
Caption: Integrated workflow for structural elucidation.
Spectroscopic Characterization
Spectroscopic analysis provides the foundational evidence for the proposed molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (specifically ¹H and ¹³C) to provide detailed information about the molecular structure, including atom connectivity and chemical environment.
-
Protocol: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher field spectrometer.
-
Data Interpretation: The spectra are analyzed for chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
| Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Justification | | -COOCH₃ | ~3.80 (s, 3H) | ~52.0 | Singlet for methyl ester protons; typical ester carbon shift. | | -NH₂ | ~7.50 (s, 2H, broad) | N/A | Broad singlet for exchangeable amine protons. | | Aromatic C-H | 7.30-7.60 (m, 4H) | ~127.0-132.0 | Complex multiplet for the four protons of the ortho-substituted chlorophenyl ring. | | Thiazole C2 | N/A | ~168.0 | Carbon bearing the amino group, shifted downfield. | | Thiazole C4 | N/A | ~148.0 | Carbon bearing the chlorophenyl group. | | Thiazole C5 | N/A | ~115.0 | Carbon bearing the carboxylate group. | | Aromatic C-Cl | N/A | ~133.0 | Quaternary carbon attached to chlorine. | | Aromatic C-Thiazole | N/A | ~130.0 | Quaternary carbon attached to the thiazole ring. | | -C =O | N/A | ~162.0 | Carbonyl carbon of the ester. |
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.
-
Protocol: Introduce a dilute solution of the compound into an HRMS instrument, typically using Electrospray Ionization (ESI).
-
Data Interpretation: The primary piece of data is the exact mass of the molecular ion ([M+H]⁺).
| High-Resolution Mass Spectrometry Data | | :--- | :--- | | Parameter | Expected Value | | Molecular Formula | C₁₁H₉ClN₂O₂S | | Calculated Exact Mass ([M+H]⁺) | 269.0146 | | Isotopic Pattern | A characteristic (M+H)⁺ to (M+2+H)⁺ ratio of approximately 3:1 is expected due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. |
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent tool for identifying the presence of key functional groups.
-
Protocol: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.
| Expected FTIR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode / Functional Group | | 3400-3200 | N-H stretching (asymmetric and symmetric) of the primary amine. | | 3100-3000 | Aromatic C-H stretching. | | ~1710 | C=O stretching of the ester carbonyl. | | ~1620 | N-H bending (scissoring) of the primary amine. | | ~1580 | C=N stretching of the thiazole ring. | | ~1550 | C=C stretching of the aromatic and thiazole rings. |
Definitive 3D Architecture: Single-Crystal X-ray Crystallography
While spectroscopy confirms connectivity, only single-crystal X-ray crystallography can provide definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[6][7]
Experimental Protocol
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Key Structural Insights from Crystallography
The refined crystal structure provides precise quantitative data.[6]
| Hypothetical Crystallographic Parameters | | :--- | :--- | | Parameter | Description and Significance | | Bond Lengths (Å) | Provides confirmation of bond orders (e.g., C=O, C=N). | | Bond Angles (°) | Confirms the geometry of the five-membered thiazole ring and the trigonal planar nature of the sp² carbons. | | Torsion (Dihedral) Angles (°) | The angle between the plane of the thiazole ring and the plane of the 2-chlorophenyl ring is a critical parameter for understanding steric hindrance and conformation. | | Intermolecular Interactions | Identifies hydrogen bonding networks (e.g., N-H···N or N-H···O=C) and π-π stacking interactions, which govern the crystal packing and can influence physical properties like solubility. |
Diagram of Key Molecular Geometry
Caption: Key geometric parameters determined by X-ray crystallography.
Integrated Structural Analysis and Conclusion
The convergence of evidence from all analytical techniques provides an unassailable confirmation of the molecular structure of this compound.
-
HRMS confirms the elemental composition.
-
FTIR verifies the presence of the key amine and ester functional groups.
-
NMR elucidates the precise connectivity of the atoms and the chemical environment of each proton and carbon.
-
X-ray Crystallography provides the definitive, high-resolution 3D structure, revealing the exact bond lengths, angles, and conformational preferences in the solid state.
This rigorous, multi-faceted approach to structural elucidation is a cornerstone of modern chemical and pharmaceutical research. The detailed structural knowledge presented in this guide is indispensable for subsequent investigations, including the exploration of its biological activity, the development of structure-activity relationships, and its use as a scaffold for the design of novel therapeutic agents.
References
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Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 2-Aminothiazole Compounds
Introduction: The 2-Aminothiazole Scaffold - A Privileged Structure in Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of therapeutic agents with diverse pharmacological activities.[3][4] From potent anti-cancer agents to anti-inflammatory and neuroprotective compounds, the unique electronic and structural features of 2-aminothiazoles enable them to form key interactions within the binding sites of various proteins.[5][6][7] This guide provides an in-depth exploration of the key therapeutic targets of 2-aminothiazole compounds, methodologies for novel target identification, and robust protocols for target validation, designed for researchers and drug development professionals.
I. Key Therapeutic Target Classes for 2-Aminothiazole Compounds
The therapeutic efficacy of 2-aminothiazole derivatives stems from their interaction with a range of protein classes. This section will delve into the most prominent targets, providing examples of well-characterized compounds and their mechanisms of action.
Protein Kinases: Modulating Cellular Signaling
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[7]
Dasatinib: A Multi-Targeted Kinase Inhibitor
A prime example is Dasatinib, a potent oral inhibitor of multiple tyrosine kinases.[8][9] Its primary targets include the BCR-ABL fusion protein, a driver of chronic myeloid leukemia (CML), and the SRC family of kinases.[8][10] The 2-aminothiazole core of Dasatinib forms crucial hydrogen bonds within the ATP-binding pocket of these kinases, leading to the inhibition of their catalytic activity.[7][11] This disruption of downstream signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells. Dasatinib is approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia.[8]
Alpelisib: A Selective PI3Kα Inhibitor
Alpelisib is a selective inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3Kα).[12][13] Mutations in the PIK3CA gene, which encodes for p110α, are common in several cancers, leading to the hyperactivation of the PI3K/AKT/mTOR pathway.[14][15] Alpelisib's 2-aminothiazole structure contributes to its high affinity and selectivity for the mutated PI3Kα, effectively blocking the downstream signaling cascade and inhibiting tumor growth.[12][16] It is approved for the treatment of certain types of advanced or metastatic breast cancer.[12]
Other Kinase Targets
Beyond BCR-ABL and PI3K, 2-aminothiazole derivatives have been developed to target a range of other kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Inhibitors containing the 2-aminothiazole scaffold have shown promise in preclinical studies for various cancers.
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition is a key strategy in cancer therapy. 2-aminothiazole-based compounds have been identified as potent CDK2 inhibitors.[17]
-
Protein Kinase CK2: This is a constitutively active serine/threonine kinase involved in cell growth, proliferation, and survival. 2-aminothiazole derivatives have been identified as allosteric modulators of CK2, offering a novel mechanism of inhibition.[1][18][19]
Signaling Pathway Visualization: Kinase Inhibition by 2-Aminothiazole Compounds
Caption: Kinase signaling pathways targeted by 2-aminothiazole inhibitors.
Cytoskeletal Proteins: Disrupting Cell Division
The cytoskeleton, particularly the microtubule network, is a dynamic structure essential for cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics are potent anti-cancer agents.
Tubulin Polymerization Inhibitors
Several 2-aminothiazole derivatives have been identified as inhibitors of tubulin polymerization.[6][20] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.[21] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][20] The anti-proliferative activity of these compounds makes them attractive candidates for cancer therapy.[22]
Other Enzymes: A Broad Spectrum of Activity
The versatility of the 2-aminothiazole scaffold extends to the inhibition of various other enzymes implicated in disease.
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory response through the production of prostaglandins. Certain 2-aminothiazole derivatives have been shown to act as dual inhibitors of COX and lipoxygenase, or as specific COX-2 inhibitors, demonstrating their potential as anti-inflammatory agents.[5][23]
Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. The overexpression of HDACs is associated with various cancers.[24][25] Novel 2-aminothiazole-based hydroxamic acids have been designed and synthesized as HDAC inhibitors, showing promising cytotoxic activity against cancer cell lines.[26]
Other Notable Enzyme Targets
-
Carbonic Anhydrases: 2-aminothiazole derivatives have shown inhibitory activity against various isoforms of carbonic anhydrase.[27]
-
Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by 2-aminothiazole compounds suggests their potential in the treatment of neurodegenerative diseases.[27]
II. Methodologies for Novel Target Identification
Identifying the molecular targets of bioactive compounds discovered through phenotypic screening is a critical step in drug development. Several powerful techniques can be employed to deconvolute the targets of novel 2-aminothiazole compounds.[28][29]
Affinity-Based Approaches
These methods rely on the specific interaction between the 2-aminothiazole compound and its protein target.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
In this technique, the 2-aminothiazole compound is immobilized on a solid support (e.g., beads) to create an affinity matrix.[15] A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[30]
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Workflow for target identification using AC-MS.
Chemical Proteomics with Clickable Probes
This advanced approach involves synthesizing a modified version of the 2-aminothiazole compound that incorporates a "clickable" chemical handle (e.g., an alkyne or azide group) and a photoreactive group.[4][22][31] When this probe is introduced to live cells, it binds to its target. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein.[4] The "clickable" handle is then used to attach a reporter tag (e.g., biotin), allowing for the enrichment and subsequent identification of the target protein by mass spectrometry.[32][33]
Target Engagement Assays
These methods confirm the direct interaction of a compound with its target within a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells and tissues.[1][19][20] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[3][6] In a CETSA experiment, cells are treated with the 2-aminothiazole compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of the compound indicates direct binding.[3][6]
III. Protocols for Target Validation
Once a potential target has been identified, its interaction with the 2-aminothiazole compound must be rigorously validated. This section provides detailed protocols for key validation assays.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test 2-aminothiazole compound and controls (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor)
-
96-well, black, flat-bottom plate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a concentration of 10 mg/mL.
-
Prepare a 10x stock of the test compound and controls in an appropriate solvent (e.g., DMSO).
-
-
Assay Setup:
-
On ice, prepare the tubulin polymerization reaction mix containing tubulin (final concentration 2 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 15%), and the fluorescent reporter dye.[5]
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
-
Running the Assay:
-
Add 5 µL of the 10x test compound or control to the appropriate wells of the pre-warmed plate.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin polymerization mix to each well.
-
Immediately place the plate in the plate reader and begin recording the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes at 37°C.[34]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC50 value for inhibitory compounds by plotting the rate of polymerization or the final plateau of fluorescence against the compound concentration.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a small molecule to its protein target.[8][17][18]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Purified target protein
-
2-aminothiazole compound
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the 2-aminothiazole compound over the immobilized protein surface.
-
Monitor the change in the refractive index in real-time, which is proportional to the amount of bound compound.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing a CETSA experiment to confirm target engagement in intact cells.
Materials:
-
Cultured cells expressing the target protein
-
2-aminothiazole compound
-
Cell culture medium and PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
Procedure:
-
Cell Treatment:
-
Seed cells and grow to the desired confluency.
-
Treat the cells with the 2-aminothiazole compound or vehicle control for a specified time.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[6]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.[6]
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using Western blotting with a specific antibody or by mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.
-
Data Summary Tables
Table 1: 2-Aminothiazole Kinase Inhibitors
| Compound | Target Kinase | IC50/Ki (nM) | Cell-based Potency (EC50, nM) | Reference |
| Dasatinib | BCR-ABL, SRC | 0.8, <1 | Varies by cell line | [7][8] |
| Alpelisib | PI3Kα | 5 | Varies by cell line | [16] |
| CDK2 Inhibitor (cpd 14) | CDK2 | 1-10 | ~200 (A2780 cells) | [17][25] |
| CK2 Inhibitor (cpd 27) | CK2α | 600 | 5000 (786-O cells) | [21] |
| Aurora Kinase Inhibitor | Aurora A | 79 | Varies by cell line | [35] |
Table 2: 2-Aminothiazole Tubulin and Enzyme Inhibitors
| Compound Class | Target | IC50/Ki (µM) | Cell-based Potency (EC50, µM) | Reference |
| 2-Anilino-4-amino-5-aroylthiazoles | Tubulin | 0.72 - 2.0 | Varies by cell line | [6][22] |
| 2-Aminothiazole-based hydroxamates | HDACs | Sub-micromolar | Low micromolar | [26] |
| 2-Aminothiazole derivatives | COX-2 | Varies | Varies | [23] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 | N/A | [14][27] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 | N/A | [14][27] |
IV. Future Perspectives and Conclusion
The 2-aminothiazole scaffold continues to be a rich source of novel therapeutic agents. The ongoing exploration of its chemical space, coupled with advanced target identification and validation technologies, promises to uncover new therapeutic opportunities. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the therapeutic potential of 2-aminothiazole compounds. As our understanding of disease biology deepens, the versatility of this privileged scaffold will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles. The key to unlocking this potential lies in a thorough and rigorous approach to target identification and validation, ensuring that promising compounds are advanced based on a solid understanding of their mechanism of action.
V. References
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2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity. Arzneimittelforschung. 1989 Oct;39(10):1246-50. [Link]
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2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry. 2007;50(7):1495-1507. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Med Chem Res. 2021;30(4):771-806. [Link]
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The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of Hematology & Oncology. 2014;7:75. [Link]
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2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. Journal of Medicinal Chemistry. 2019;62(4):1817-1836. [Link]
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Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. J Med Chem. 2002 Aug 22;45(17):3772-83. [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action. ResearchGate. [Link]
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2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. J Med Chem. 2006 Nov 16;49(23):6819-32. [Link]
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2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. J Med Chem. 2019 Feb 28; 62(4): 1817–1836. [Link]
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Structural insights into selectivity of alpelisib in PI3K isoforms. ResearchGate. [Link]
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Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Lett Drug Des Discov. 2012 May;9(5):401-407. [Link]
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2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnol Appl Biochem. 2022 Jul 20. [Link]
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Novel 2-aminothiazole derivatives (131-157) identified by Kesicki et al., 2020. [Link]
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Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Eur J Med Chem. 2014 Mar 24;76:451-9. [Link]
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Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein J Org Chem. 2011; 7: 1321–1326. [Link]
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Drug Details - Dasatinib. GIST Support International. [Link]
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Dasatinib (BMS-354825), a dual SRC/ABL kinase inhibitor, inhibits the kinase activity of wild-type, juxtamembrane, and activation loop mutant KIT isoforms associated with human malignancies. Cancer Res. 2006 Jan 1;66(1):473-81. [Link]
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Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. Biochim Biophys Acta Proteins Proteom. 2019 Jan;1867(1):22-27. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024. [Link]
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Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Diagnostika. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protoc. 2021 Jun 18;2(2):100593. [Link]
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Characterization of the Novel and Specific PI3Kα Inhibitor NVP-BYL719 and Development of the Patient Stratification Strategy for Clinical Trials. ResearchGate. [Link]
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Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Front Chem. 2025 Apr 16;12:1359369. [Link]
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The Src/ABL kinase inhibitor dasatinib (BMS-354825) inhibits function of normal human T-lymphocytes in vitro. Clin Immunol. 2008 Jun;127(3):330-9. [Link]
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Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. 2021;2(2):100593. [Link]
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Click Chemistry in Proteomic Investigations. ACS Chem Biol. 2011 Jan 21; 6(1): 16–29. [Link]
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HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. ResearchGate. [Link]
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chem Biol Interact. 2020 Oct 1;330:109244. [Link]
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Drug target deconvolution by chemical proteomics. Curr Opin Chem Biol. 2011 Aug;15(4):570-5. [Link]
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PI3K Inhibitors: Review and New Concepts. ResearchGate. [Link]
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Surface plasmon resonance. Methods Mol Biol. 2004;248:109-38. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. 2021 Mar; 26(5): 1449. [Link]
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Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. J Med Chem. 2014 Jun 26;57(12):5457-64. [Link]
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Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A. SciSpace. [Link]
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Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]
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NF-κB/293/GFP-Luc™ Transcriptional Reporter Cell Line. System Biosciences. [Link]
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Reversible Click Chemistry Tag for Universal Proteome Sample Preparation for Top-Down and Bottom-Up Analysis. Anal Chem. 2021 Sep 15. [Link]
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Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. J Proteome Res. 2013 Jan 4; 12(1): 1–13. [Link]
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Kinase assays. BMG LABTECH. [Link]
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Methodological & Application
Application Notes and Protocols for Hantzsch Thiazole Synthesis
Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery
First reported by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry for over a century.[1][2] This robust and versatile reaction, typically involving the condensation of an α-haloketone with a thioamide, provides a direct and efficient pathway to the thiazole scaffold.[3][4] The significance of this synthesis extends far beyond academic curiosity; the thiazole ring is a "privileged structure" in medicinal chemistry. It is a key component in a multitude of FDA-approved drugs, including the anticancer agent Dasatinib, the antibiotic Cefixime, and the antiretroviral Ritonavir.[1][5] Thiazole derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5][6]
This guide provides a comprehensive, field-proven protocol for the Hantzsch thiazole synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the reaction's mechanistic underpinnings, optimization strategies, and practical troubleshooting. By explaining the causality behind experimental choices, this document aims to empower researchers to adapt and apply this powerful reaction to their specific drug discovery programs.
Reaction Mechanism: A Stepwise Journey to Aromaticity
The Hantzsch thiazole synthesis is a classic example of a condensation reaction that proceeds through a multi-step pathway to form a highly stable aromatic ring.[7][8] The driving force for the reaction is the formation of the energetically favorable aromatic thiazole system.[8] The mechanism can be broken down into three primary stages: S-Alkylation, Intramolecular Cyclization, and Dehydration.
-
S-Alkylation (Nucleophilic Attack): The reaction initiates with the sulfur atom of the thioamide acting as a potent nucleophile. It attacks the electrophilic α-carbon of the haloketone in a classic SN2 reaction, displacing the halide leaving group.[4][9]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon. This intramolecular step forms the five-membered heterocyclic ring.[7]
-
Dehydration and Aromatization: The resulting cyclic intermediate, a thiazoline derivative, readily undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[4][8]
Caption: Reaction mechanism for the Hantzsch thiazole synthesis.
Core Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a reliable and high-yielding synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, which serves as an excellent model for the Hantzsch reaction.[7] The reaction is straightforward and the product can often be isolated in high purity by simple filtration.[7]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.0 | ~1.0 g |
| Thiourea | CH₄N₂S | 76.12 | 7.5 | ~0.57 g |
| Methanol (Solvent) | CH₃OH | 32.04 | - | 5 mL |
| 5% Sodium Carbonate (aq) | Na₂CO₃ | 105.99 | - | 20 mL |
Experimental Workflow
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Step-by-Step Procedure
-
Reagent Combination: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[7]
-
Causality: Using a slight excess of the thioamide can help drive the reaction to completion.
-
-
Solvent Addition: Add 5 mL of methanol to the vial.[7]
-
Causality: Methanol is a common solvent for this reaction as it effectively dissolves the starting materials and facilitates the reaction.[10]
-
-
Reaction Heating: Place the vial on a hot plate and heat to approximately 100°C with vigorous stirring for 30 minutes.[7] The mixture should become a clear solution.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aromaticity of the final product makes this an energetically favorable transformation.[8]
-
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[7]
-
Precipitation and Neutralization: Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution. Swirl the beaker to mix. A precipitate should form immediately.[7][8]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[7]
-
Washing and Drying: Wash the collected solid (the filter cake) with a small amount of cold water to remove any inorganic salts.[7] Allow the solid to air dry on a watch glass.
-
Characterization: Once dry, determine the mass and calculate the percent yield. Characterize the product by determining its melting point and analyzing it via Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Process Optimization and Troubleshooting
While the Hantzsch synthesis is generally reliable, achieving high yields with diverse substrates may require optimization.[10][11]
| Parameter | Condition | Rationale & Troubleshooting |
| Temperature | Room Temp to Reflux | Low reactivity may require gentle heating (40-60°C) or refluxing. Monitor for decomposition at high temperatures. If no reaction occurs at room temperature, gradually increase heat.[10] |
| Solvent | Alcohols (MeOH, EtOH), DMF, Dioxane | Alcohols are standard.[10] For less soluble substrates, a more polar solvent like DMF might be beneficial. An ethanol/water mixture can sometimes improve yields.[11] |
| Reaction Time | 30 min - several hours | Reaction progress should be monitored by TLC. If starting materials persist, extend the reaction time.[10] |
| Work-up | Basic Precipitation | If no precipitate forms upon adding to a basic solution, the product may be soluble. In this case, extract the product from the aqueous mixture with an organic solvent like ethyl acetate.[10] |
| Catalyst | None (classic) or Acid/Solid Catalyst | While typically not required, some variations use catalysts like silica-supported tungstosilisic acid to improve rates and yields, especially in multi-component versions of the reaction.[10][11] |
Safety Precautions
-
α-Haloketones (e.g., 2-bromoacetophenone): These compounds are often lachrymatory (tear-inducing) and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
General: Perform all reactions in a fume hood.
References
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Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Bouasla, R., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
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YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]
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IJARSCT. (n.d.). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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MDPI. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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Sharma, S., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Application Notes and Protocols: Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate in Medicinal Chemistry
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities. This heterocyclic scaffold is a key pharmacophore in a multitude of clinically approved drugs and investigational agents, demonstrating a broad therapeutic spectrum that includes anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Its significance is perhaps most notably exemplified by the multi-kinase inhibitor Dasatinib, a potent anticancer drug used in the treatment of chronic myelogenous leukemia (CML), which features a 2-aminothiazole core.[3][4][5] The unique electronic and structural features of the 2-aminothiazole ring system allow it to engage in crucial hydrogen bonding and hydrophobic interactions within the active sites of various enzymes, particularly protein kinases.
This document provides a comprehensive guide to the application of a specific, yet highly promising derivative: Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate . We will delve into its synthesis, potential as a kinase inhibitor, and provide detailed protocols for its preparation and biological evaluation. The causality behind the experimental choices will be elucidated to provide researchers with a robust framework for their own investigations.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O₂S |
| Molecular Weight | 268.72 g/mol |
| CAS Number | 1065074-40-9 |
| Appearance | Expected to be a crystalline solid |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols |
Synthetic Protocol: A Modern Adaptation of the Hantzsch Thiazole Synthesis
The classical Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, remains a fundamental and efficient method for constructing the 2-aminothiazole core.[1][3][6][7] We present a detailed, optimized protocol for the synthesis of this compound, incorporating insights from modern synthetic methodologies for improved yield and purity.[8]
Reaction Scheme:
Caption: Hantzsch synthesis of the target compound.
Materials and Reagents:
-
Methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Silica gel (for column chromatography)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, rotary evaporator, etc.)
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-chloro-3-(2-chlorophenyl)-3-oxopropanoate (10 mmol) in 100 mL of absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (12 mmol, 1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization of the Final Product:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[9][10][11]
-
Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.[2][9][10]
-
Melting Point: To assess the purity of the compound.
Medicinal Chemistry Applications: A Focus on Kinase Inhibition
The 2-aminothiazole scaffold is a privileged structure for the development of kinase inhibitors. The nitrogen atoms in the thiazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the kinase active site. The substituents at the C4 and C5 positions can be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets.
Caption: Mechanism of action as a kinase inhibitor.
Protocol for In Vitro Antiproliferative Activity Assay:
This protocol outlines a standard method for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib or Staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[12]
Protocol for In Vitro Kinase Inhibition Assay:
To confirm the mechanism of action, a direct kinase inhibition assay should be performed. This can be done using commercially available kinase assay kits.
General Principle:
These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced in a kinase reaction. The inhibition is quantified by measuring the reduction in kinase activity in the presence of the test compound.
Example using a Luminescence-based Kinase Assay (e.g., Kinase-Glo®):
-
Reaction Setup: In a 96-well plate, set up the kinase reaction by adding the kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the specific kinase (usually 30 °C or 37 °C) for a defined period.
-
Detection: Add the kinase detection reagent (which contains luciferase) to the wells. The amount of light produced is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.[13][14]
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole ring.
Caption: Key positions for SAR studies.
-
C4-Aryl Group: The 2-chlorophenyl group at the C4 position is expected to occupy a hydrophobic pocket in the kinase active site. Modifications to this group, such as changing the position or nature of the halogen, can significantly impact potency and selectivity.
-
C5-Carboxylate Group: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This position is crucial for interacting with solvent-exposed regions of the active site and can be modified to improve pharmacokinetic properties. For instance, conversion to an N-aryl carboxamide has been a successful strategy in the development of potent kinase inhibitors.[8][15][16][17]
-
N2-Amino Group: The exocyclic amino group is a key site for hydrogen bonding with the kinase hinge region. It can also be functionalized to introduce additional interacting moieties, as seen in Dasatinib.
Future research could focus on creating a small library of derivatives by modifying these key positions to optimize the biological activity and pharmacokinetic profile of this compound.
Conclusion
This compound is a promising scaffold for the development of novel therapeutic agents, particularly kinase inhibitors for cancer therapy. The synthetic route is well-established, and the protocols provided herein offer a solid foundation for its preparation and biological evaluation. The rich medicinal chemistry history of the 2-aminothiazole core, coupled with the potential for targeted modifications, makes this compound an exciting starting point for further drug discovery efforts.
References
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]
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Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (2021). RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]
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In Vitro Assay Design for Novel Thiazole Derivatives: A-to-Z Guide from Target Validation to Lead Optimization
An Application Note and Protocol Guide for Researchers
Introduction
The thiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Thiazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiparasitic, antimicrobial, and anti-inflammatory properties.[3][4] Their therapeutic potential often stems from their ability to interact with a variety of biological targets, such as protein kinases, topoisomerases, and parasitic enzymes, or to induce cellular processes like apoptosis.[1][5][6] For drug development professionals, the journey from a newly synthesized thiazole derivative to a viable drug candidate begins with rigorous in vitro evaluation.
This guide provides a comprehensive framework for designing and implementing a robust cascade of in vitro assays to characterize novel thiazole derivatives. Moving beyond a simple list of steps, we delve into the causality behind experimental choices, emphasizing the creation of self-validating systems to ensure data integrity. The protocols and insights herein are tailored for researchers aiming to identify promising "hits," validate their activity, and elucidate their mechanism of action, thereby transforming novel compounds into qualified leads.
Part 1: Foundational Principles of Assay Design
A successful in vitro screening campaign is built on a logical, stepwise progression that maximizes information while conserving resources. The core principle is to start with broad, high-throughput assays to identify active compounds (hits) and progressively move to more complex, lower-throughput assays to characterize their potency, selectivity, and mechanism of action (MOA).[7][8]
The Assay Development Workflow
Every assay must be designed to be reproducible, robust, and relevant to the biological question being asked.[8] This involves careful selection of controls, optimization of conditions, and a clear understanding of the assay's limitations. A well-designed assay should function as a self-validating system, where the internal controls confirm the reliability of each experiment.[9]
The overall workflow for characterizing a new chemical entity like a thiazole derivative can be visualized as a funnel, starting broad and becoming more focused.
Caption: General workflow for in vitro screening of novel compounds.
Part 2: Primary Screening Assays - Identifying "Hits"
The goal of primary screening is to efficiently test a library of novel thiazole derivatives to identify those that exhibit the desired biological activity. For anticancer and antiparasitic applications, this typically involves assessing the compounds' effect on cell viability.
Focus: Anticancer Cytotoxicity Screening
Many thiazole derivatives exert their anticancer effects by inhibiting cell proliferation or inducing cell death.[10] Therefore, a general cytotoxicity assay is an excellent starting point. The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.
Principle of the MTT Assay The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol is designed for adherent cancer cell lines in a 96-well format.
1. Reagent Preparation:
- MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[12][13]
- Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used. An alternative is a solution of 0.2% Nonidet P-40 (NP-40) and 8 mM HCl in isopropanol.[12]
2. Cell Seeding:
- Culture chosen cancer cell lines (e.g., MCF-7 for breast, HepG-2 for liver, HCT-116 for colorectal) to ~80% confluency.[6]
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Scientist's Note: The optimal seeding density varies between cell lines and should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[14]
- Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
3. Compound Treatment:
- Prepare a stock solution of each thiazole derivative in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (<0.5%) to avoid solvent toxicity.
- Remove the old medium from the cells and add 100 µL of medium containing the test compounds or controls.
- Essential Controls:
- Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
- Untreated Control: Cells in culture medium only (represents 100% viability).
- Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin).
- Blank: Medium only (no cells) for background subtraction.
- Incubate for 48 to 72 hours.
4. Assay Execution:
- After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
- Incubate for 3-4 hours at 37°C. Viable cells will form visible purple formazan crystals.
- Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the crystals.[13]
- Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis:
- Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.
- Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the blank absorbance.
- For dose-response curves, plot percent viability versus log[compound concentration] and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Condition | Rationale / Source |
| Cell Lines | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | Commonly used, represent different cancer types.[15][16] |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures exponential growth throughout the assay.[14] |
| Compound Incubation | 48 - 72 hours | Allows sufficient time for cytotoxic/cytostatic effects to manifest.[3] |
| Final MTT Conc. | 0.5 mg/mL | Standard concentration for optimal signal. |
| MTT Incubation | 3 - 4 hours | Balances formazan production with risk of crystal damage.[11] |
| Absorbance λ | 570 nm (Ref: >650 nm) | Peak absorbance for formazan. |
Part 3: Secondary & Mechanistic Assays - From "Hits" to "Leads"
Once active compounds are identified and their IC₅₀ values are determined, the next step is to investigate their mechanism of action. Thiazoles are well-documented kinase inhibitors, a major class of therapeutic targets.[1][17]
Focus: Kinase Inhibition Assays
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Kinase inhibitors block this process. Luminescence-based assays that quantify either the amount of ATP consumed or ADP produced are highly sensitive, scalable, and widely used for screening inhibitors.[18] The ADP-Glo™ Kinase Assay is a prime example that measures ADP production.[19]
Principle of the ADP-Glo™ Kinase Assay This is a two-step assay. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to the kinase activity.[19][20]
Caption: Mechanism of the two-step ADP-Glo™ kinase assay.
Detailed Protocol: Luminescence-Based Kinase Assay
This protocol provides a general method for determining a compound's IC₅₀ against a specific protein kinase.
1. Materials & Reagents:
- Purified kinase of interest (e.g., VEGFR-2, EGFR).[10][15]
- Specific kinase substrate peptide.
- ATP (determine optimal concentration, often near the Kₘ).[21]
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[20]
- Novel thiazole derivatives and a known inhibitor (e.g., Staurosporine, Sorafenib) as a positive control.[15][20]
- Commercial luminescence-based assay kit (e.g., ADP-Glo™).
2. Kinase Reaction:
- In a white, opaque 96-well or 384-well plate, add 2.5 µL of serially diluted thiazole derivative or DMSO control.
- Add 2.5 µL of kinase solution (containing kinase in assay buffer).
- Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
- Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).
3. Signal Detection:
- Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
- Incubate for 40 minutes at room temperature to stop the reaction and deplete excess ATP.[20]
- Add 20 µL of Kinase Detection Reagent to each well.
- Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[20]
4. Data Acquisition and Analysis:
- Measure luminescence using a plate reader.
- Calculate percent inhibition relative to DMSO controls and plot against log[inhibitor concentration].
- Determine the IC₅₀ value using non-linear regression.
| Parameter | Recommended Condition | Rationale / Source |
| Plate Type | White, Opaque 96/384-well | Maximizes luminescent signal and prevents crosstalk. |
| ATP Concentration | Near the Kₘ of the kinase | Ensures competitive inhibitors can be accurately assessed.[21] |
| Positive Control | Staurosporine (non-selective) or a target-specific inhibitor | Validates assay performance and provides a reference.[20] |
| Controls | "No enzyme" and "No inhibitor" (DMSO) | Defines the baseline and 100% activity window. |
Focus: Apoptosis Induction Assay
If a compound is cytotoxic, it is crucial to determine how it kills the cells. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer drugs.[5][16] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis by flow cytometry.
Principle of Annexin V/PI Assay In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells. Thus, it only stains late apoptotic or necrotic cells where membrane integrity is lost.
Caption: Quadrant analysis of an Annexin V/PI flow cytometry plot.
High-Level Protocol: Apoptosis Detection
-
Treat Cells: Culture cells in a 6-well plate and treat with the thiazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include vehicle and positive controls.
-
Harvest & Wash: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Stain: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubate: Incubate in the dark for 15 minutes at room temperature.
-
Analyze: Analyze the samples immediately using a flow cytometer. Gate on the cell population and quantify the percentage of cells in each of the four quadrants. An increase in the early (Q3) and late (Q4) apoptotic populations indicates apoptosis induction.[15]
Part 4: Data Interpretation and Assay Validation
Interpreting Results:
-
IC₅₀/EC₅₀: This value represents the potency of the compound. A lower IC₅₀ indicates higher potency.
-
Selectivity Index (SI): This is a critical parameter, often calculated as the ratio of the IC₅₀ in a normal (non-cancerous) cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀_normal / IC₅₀_cancer). A high SI value is desirable as it suggests the compound is selectively toxic to cancer cells.[10]
Assay Validation: For an assay to be trustworthy, its performance must be validated.[9][22] Key validation parameters include:
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (repeatability and reproducibility).[9]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Robustness: The capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]
-
Assay Window (Z'-factor): For HTS assays, the Z'-factor is a statistical parameter used to quantify the separation between the positive and negative control signals. A Z' > 0.5 is considered an excellent assay.[8]
Conclusion
The systematic in vitro evaluation of novel thiazole derivatives is a critical phase in the drug discovery pipeline. By employing a strategically designed assay cascade—starting with broad cytotoxicity screens, progressing to potency determination, and culminating in specific mechanism-of-action studies—researchers can efficiently identify and validate promising lead candidates. The protocols and principles outlined in this guide emphasize the importance of robust methodology, appropriate controls, and rigorous data analysis. This approach ensures that the generated data is reliable and provides a solid foundation for subsequent preclinical and clinical development, ultimately accelerating the translation of novel chemical entities into effective therapeutics.
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Synthesis of Bioactive Derivatives from Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate: Application Notes and Protocols
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The 2-aminothiazole moiety is a cornerstone in the architecture of numerous biologically active compounds, lending its versatile chemical properties to a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[2][3][4] The starting material, Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, represents a strategically functionalized platform for the development of novel bioactive molecules. The presence of a reactive amino group at the 2-position, a lipophilic 2-chlorophenyl group at the 4-position, and a modifiable methyl carboxylate at the 5-position offers multiple avenues for chemical elaboration to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.[5][6]
This guide provides a comprehensive overview of synthetic strategies to generate diverse libraries of bioactive compounds from this key intermediate. We will delve into the rationale behind common derivatization approaches and provide detailed, field-proven protocols for the synthesis of thiourea, amide, and sulfonamide derivatives. The overarching goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to explore the chemical space around this promising scaffold and unlock its therapeutic potential.
Core Synthetic Strategies: Functionalization of the 2-Amino Group
The exocyclic amino group of the 2-aminothiazole ring is a primary site for chemical modification. Its nucleophilic character allows for a variety of reactions to introduce diverse functionalities, thereby modulating the biological activity of the parent molecule. The following sections detail the synthesis of three major classes of derivatives with established biological relevance.
Synthesis of Novel Thiourea Derivatives
The conversion of the 2-amino group into a thiourea moiety has been a particularly fruitful strategy for enhancing the antimicrobial and anticancer potency of 2-aminothiazole derivatives.[1] The introduction of an N,N'-disubstituted thiourea introduces additional hydrogen bonding donors and acceptors, which can facilitate stronger interactions with biological targets. Furthermore, the lipophilicity of the molecule can be readily adjusted by varying the substituent on the isothiocyanate.
The reaction of an amine with an isothiocyanate is a robust and high-yielding method for the synthesis of thioureas. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol is crucial as it facilitates the dissolution of the starting materials and the product. The reaction is typically carried out at elevated temperatures to ensure a sufficient reaction rate. The addition of a catalytic amount of a base, such as pyridine or triethylamine, can be employed to deprotonate the amino group, thereby increasing its nucleophilicity and accelerating the reaction.
This protocol outlines a general procedure for the synthesis of thiourea derivatives from this compound.
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Anhydrous N,N-dimethylformamide (DMF) or Ethanol
-
Pyridine (optional, as catalyst)
-
Diethyl ether
-
Hexane
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF or ethanol (10 mL per mmol of starting material), add the respective aryl isothiocyanate (1.1 eq).
-
If desired, add a catalytic amount of pyridine (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the solid with water, followed by a cold diethyl ether/hexane mixture (1:1) to remove any unreacted isothiocyanate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) to afford the pure thiourea derivative.
Workflow for Thiourea Derivative Synthesis
Caption: General workflow for the synthesis of thiourea derivatives.
Synthesis of Novel Amide Derivatives
Acylation of the 2-amino group to form amide derivatives is another widely employed strategy to generate bioactive molecules.[4][7] The resulting N-acyl-2-aminothiazoles often exhibit improved biological activity and modified physicochemical properties compared to the parent amine. The nature of the acyl group can be varied to explore a wide range of structural diversity.
The reaction of an amine with an acyl chloride is a classic method for amide bond formation. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid generated during the reaction and also acts as a catalyst. The use of an anhydrous solvent is critical to prevent the hydrolysis of the acyl chloride. Cooling the reaction mixture to 0 °C during the addition of the acyl chloride helps to control the exothermicity of the reaction.
This protocol provides a general method for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)
-
Anhydrous pyridine or a mixture of anhydrous dichloromethane (DCM) and triethylamine (Et3N)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and Et3N (1.5 eq).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water to precipitate the product.
-
If DCM is used as a solvent, separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure amide derivative.
Workflow for Amide Derivative Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Synthesis of Novel Sulfonamide Derivatives
The sulfonamide functional group is a well-established pharmacophore present in numerous clinically approved drugs. The introduction of a sulfonamide linkage at the 2-position of the thiazole ring can lead to compounds with significant biological activities, including antimicrobial and anticancer properties.
The synthesis of sulfonamides from amines and sulfonyl chlorides is a reliable transformation. The reaction is typically performed in the presence of a base to neutralize the generated HCl. Pyridine can serve as both the solvent and the base. Alternatively, an inorganic base such as sodium carbonate in a solvent like dichloromethane can be used. The reaction temperature is usually kept moderate to avoid potential side reactions.
This protocol describes a general procedure for the synthesis of sulfonamide derivatives.
Materials:
-
This compound
-
Arylsulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous pyridine or Anhydrous dichloromethane (DCM)
-
Sodium carbonate (if using DCM)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Method A (Pyridine as solvent and base):
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add the arylsulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-cold dilute HCl.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent.
-
-
Method B (DCM and Sodium Carbonate):
-
To a suspension of this compound (1.0 eq) and sodium carbonate (2.0 eq) in anhydrous DCM, add the arylsulfonyl chloride (1.1 eq).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the reaction mixture to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
-
Data Presentation: Bioactivity of 2-Aminothiazole Derivatives
The following tables summarize the in vitro biological activity of selected 2-aminothiazole derivatives, providing a basis for comparative analysis and guiding future derivatization efforts.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib Analog | K562 (Leukemia) | 16.3 | [5][6] |
| Amide Derivative 1 | A549 (Lung Cancer) | 19.0 ± 3.2 | [3] |
| Amide Derivative 2 | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [3] |
| Thiourea Derivative | HS 578T (Breast Cancer) | 0.8 | [7] |
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiourea Derivative 1 | Staphylococcus aureus | 1-2 | [2] |
| Thiourea Derivative 2 | Candida albicans | Similar to fluconazole | [8] |
| Amide Derivative | Mycobacterium tuberculosis | 3.13 | [2] |
Conclusion and Future Directions
The synthetic protocols detailed in this guide provide a robust framework for the derivatization of this compound. The resulting thiourea, amide, and sulfonamide derivatives represent classes of compounds with significant potential for the discovery of novel therapeutic agents. The structure-activity relationship (SAR) data from the literature strongly suggest that further modifications of the substituents on the newly introduced moieties can lead to the optimization of biological activity. Researchers are encouraged to utilize these protocols as a starting point for their own investigations into the vast chemical and biological landscape of 2-aminothiazole derivatives.
References
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
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(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PubMed Central. [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Semantic Scholar. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
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A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. MDPI. [Link]
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Ethyl 2-amino-4-phenylthiazole-5-carboxylate. PubChem. [Link]
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Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. [Link]
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. PubMed Central. [Link]
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Application Note: High-Throughput and Validated Quantification of Thiazole Carboxylates in Pharmaceutical Development
Abstract
Thiazole carboxylates are a pivotal structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents due to their diverse biological activities.[1][2] Accurate quantification of these compounds in various matrices, from active pharmaceutical ingredients (APIs) to biological fluids, is critical throughout the drug development lifecycle. This application note provides a comprehensive guide to the analytical methodologies for the robust and reliable quantification of thiazole carboxylates. We delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed herein are grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[3][4][5][6][7]
Introduction: The Significance of Thiazole Carboxylates
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][8][9] The carboxylate moiety, when attached to the thiazole ring, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, cell permeability, and target binding affinity.
The precise quantification of thiazole carboxylates is paramount for:
-
Drug Discovery: Determining structure-activity relationships (SAR) and optimizing lead compounds.
-
Pharmaceutical Development: Ensuring the quality and purity of APIs and formulated drug products.[10]
-
Clinical Trials: Assessing pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability.
-
Regulatory Submissions: Providing validated analytical data to support New Drug Applications (NDAs).[5]
This guide offers a detailed exploration of the analytical techniques best suited for these quantitative challenges, emphasizing the rationale behind method selection and optimization.
Core Principles of Analytical Method Validation
A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[4][6][11] Adherence to validation guidelines from bodies like the ICH is not merely a regulatory formality but a cornerstone of scientific integrity.[12][13] The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, ensuring methods remain robust and reliable.[3][4][5]
The key validation parameters that will be addressed in the context of the following analytical methods include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5][12]
-
Linearity and Range: The capacity of the method to elicit test results that are directly proportional to the analyte concentration over a defined range.[12][13]
-
Accuracy and Precision: The closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5][12]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]
Analytical Methodologies for Thiazole Carboxylate Quantification
The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of thiazole carboxylates, particularly for purity and content uniformity testing of drug substances and products.[15][16]
Causality of Experimental Choices:
-
Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically the first choice for separating moderately polar thiazole carboxylates from less polar impurities. The hydrophobicity of the stationary phase provides retention, while the mobile phase composition modulates the elution.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable thiazole carboxylates. Adjusting the pH to suppress the ionization of the carboxylic acid group can enhance retention and improve peak shape.
-
UV Detection: The aromatic nature of the thiazole ring generally results in strong UV absorbance, providing good sensitivity. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure optimal signal-to-noise ratio.[16]
Protocol: Quantification of a Thiazole Carboxylate API by HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Accurately weigh the API sample and dissolve it in the same solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) 20 mM potassium phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).
-
Quantify the analyte in the sample by interpolating its peak area from the calibration curve.
-
Diagram: HPLC-UV Workflow for API Quantification
Caption: Workflow for thiazole carboxylate API quantification using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low concentrations of thiazole carboxylates in complex biological matrices such as plasma and urine, owing to its exceptional sensitivity and selectivity.[17][18][19][20][21]
Causality of Experimental Choices:
-
Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules like thiazole carboxylates. It can be operated in either positive or negative ion mode. The choice depends on the specific structure of the analyte and which mode provides a more stable and abundant precursor ion.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is most commonly employed for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Sample Preparation: Due to the complexity of biological matrices, rigorous sample preparation is crucial to remove interferences and minimize matrix effects. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol: LC-MS/MS Quantification of a Thiazole Carboxylate in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (a stable isotope-labeled version of the analyte is ideal).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC for fast and efficient separation.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[22]
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive or negative, optimized for the analyte.
-
MRM Transitions: Monitor at least two transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.
-
-
Method Validation (Bioanalytical):
-
The method must be validated according to FDA or other relevant regulatory guidelines for bioanalytical method validation.[6] This includes assessing selectivity, matrix effects, recovery, calibration curve, accuracy, precision, and stability.
-
Diagram: LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow for thiazole carboxylate quantification in plasma.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable thiazole carboxylates, or those that can be made so through derivatization.[1][23][24]
Causality of Experimental Choices:
-
Derivatization: The carboxylate group is polar and non-volatile, making it unsuitable for direct GC analysis. Derivatization is therefore often necessary. A common approach is esterification (e.g., with methanol or ethanol) to convert the carboxylic acid to its more volatile ester form.[25]
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for the separation of derivatized thiazole carboxylates.
-
Detection: Mass spectrometry provides definitive identification based on the fragmentation pattern of the analyte. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.
Protocol: GC-MS Quantification of a Thiazole Carboxylate via Esterification
-
Derivatization and Extraction:
-
To a sample containing the thiazole carboxylate, add an acidic catalyst (e.g., HCl) and an excess of the alcohol (e.g., methanol).
-
Heat the mixture to drive the esterification reaction to completion.
-
After cooling, neutralize the mixture and extract the resulting ester into an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to a known volume.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
Acquisition Mode: Scan mode for qualitative analysis and SIM mode for quantitative analysis.
-
Data Comparison and Method Selection
The following table summarizes the key performance characteristics of the described analytical techniques for the quantification of thiazole carboxylates.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Sensitivity (Typical LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range (post-derivatization) |
| Matrix Tolerance | Low to Moderate | High | Moderate |
| Sample Preparation | Simple | Moderate to Complex | Complex (derivatization required) |
| Primary Application | API purity, content uniformity | Bioanalysis, trace impurity analysis | Volatile impurity analysis |
| Validation Framework | ICH Q2(R2)[3][4] | FDA/ICH Bioanalytical Guidelines[6] | ICH Q2(R2)[3][4] |
Conclusion
The successful quantification of thiazole carboxylates relies on the judicious selection and rigorous validation of an appropriate analytical method. HPLC-UV offers a robust and accessible solution for the analysis of bulk materials and pharmaceutical formulations. For trace-level quantification in complex biological matrices, LC-MS/MS is the undisputed method of choice, providing unparalleled sensitivity and selectivity. GC-MS serves as a valuable alternative for certain applications, particularly when derivatization can be effectively implemented. By adhering to the principles of method validation outlined by regulatory bodies such as the ICH and FDA, researchers can ensure the generation of high-quality, reliable, and defensible data throughout the entire drug development process.
References
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
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ICHQ2(Rl) Validation of Analytical Procedures: Challenges and Opportunities - Molnar Institute. Available at: [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. Available at: [Link]
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Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]
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Analytical Methods Validation for FDA Compliance - RXinsider. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures - BioPharm International. Available at: [Link]
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Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. Available at: [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
-
Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry - ResearchGate. Available at: [Link]
-
Graphical representation of the thiazoline/thiazole formation (GC-MS)... - ResearchGate. Available at: [Link]
-
HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization - ResearchGate. Available at: [Link]
-
Determination of 2-carboxy thiazolidine-4-carboxylic acid in biological fluids by ion-exchange chromatography - PubMed. Available at: [Link]
-
Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC - NIH. Available at: [Link]
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Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis - PubMed Central. Available at: [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). Available at: [Link]
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Current developments in LC-MS for pharmaceutical analysis. - SciSpace. Available at: [Link]
-
(PDF) HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - ResearchGate. Available at: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC - PubMed Central. Available at: [Link]
-
HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma - PubMed. Available at: [Link]
-
Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry. Available at: [Link]
-
Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed - NIH. Available at: [Link]
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Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives - The Distant Reader. Available at: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. Available at: [Link]
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Analytical Methods for Quantification of Drug Metabolites in Biological Samples - Amanote Research. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Aminothiazole-5-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Aminothiazole-5-Carboxylates
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including the anti-cancer drug dasatinib.[1] Consequently, the efficient and scalable synthesis of its derivatives, such as 2-aminothiazole-5-carboxylates, is of paramount importance for both drug discovery and commercial production. This document provides a detailed guide on the considerations for the large-scale synthesis of these valuable compounds, focusing on synthetic strategies, process optimization, safety, and purification.
I. Synthetic Strategies for Large-Scale Production
Several synthetic routes to 2-aminothiazole-5-carboxylates have been developed, each with distinct advantages and disadvantages concerning scalability, cost, and environmental impact. The choice of a particular route often depends on the specific substitution pattern of the target molecule and the available starting materials.
A. The Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for the formation of the thiazole ring.[2] It involves the condensation of an α-halocarbonyl compound with a thioamide.[3] For the synthesis of 2-aminothiazole-5-carboxylates, this typically involves the reaction of an α-bromo-β-ketoester with thiourea.
Mechanism: The reaction proceeds via an initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3]
Scalability Considerations:
-
High Yields: The Hantzsch synthesis is known for its generally high yields, making it attractive for large-scale production.[3]
-
Readily Available Starting Materials: The required α-haloketones and thiourea are often commercially available and relatively inexpensive.
-
Exothermic Nature: The reaction can be exothermic, requiring careful temperature control, especially on a large scale, to prevent runaway reactions and the formation of byproducts.
-
Side Reactions: α-Haloketones are highly reactive and can undergo self-condensation or react with other nucleophiles present in the reaction mixture. For thioamides containing primary or secondary amines, protection strategies may be necessary to achieve good yields, adding extra steps to the overall process which is not ideal for industrial production.[4]
B. Convergent Synthesis from β-Ethoxyacrylamide: An Efficient Alternative
A more convergent and often more efficient approach involves the construction of the thiazole ring from a pre-formed β-ethoxyacrylamide intermediate.[5] This method has been successfully applied to the large-scale synthesis of intermediates for drugs like dasatinib.[1]
General Workflow:
-
Amide Formation: Reaction of an appropriate aniline with β-ethoxy acryloyl chloride to form the corresponding N-aryl-β-ethoxyacrylamide.
-
Bromination and Cyclization: Chemoselective α-bromination of the β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide.[1]
Advantages for Scale-up:
-
High Convergence: This route assembles the key fragments late in the synthesis, often leading to higher overall yields.
-
Excellent Yields: The cyclization step, in particular, can proceed in excellent yields, often exceeding 90%.[1]
-
Reduced Side Products: This method can minimize the formation of N-bromination or phenyl ring bromination by-products that can occur under other conditions.[1]
C. Mucochloric Acid-Based Synthesis
Another scalable route utilizes the readily available starting material, mucochloric acid. This approach proceeds through a 2,3-dichloroacrylic acid intermediate.[6]
Key Steps:
-
Formation of Dichloro Acryloyl Chloride: Alkaline hydrolysis of mucochloric acid to 2,3-dichloro acrylic acid, followed by conversion to the acid chloride.[6]
-
Amidation: Reaction of the dichloro acryloyl chloride with a substituted aniline.[6]
-
Thiazole Ring Formation: Subsequent treatment with an alkanolate salt and thiourea to form the 2-aminothiazole ring.[6]
Scalability Merits:
-
Cost-Effective Starting Material: Mucochloric acid is an inexpensive and readily available feedstock.
-
High Yield and Purity: This method can produce the target molecules in high yields and purities.[6]
II. Process Optimization and Safety Considerations
Transitioning from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters and a thorough assessment of safety hazards.
A. Reaction Parameters
-
Solvent Selection: The choice of solvent is critical. Ideal solvents should be inexpensive, have a low environmental impact, be easy to remove, and facilitate high reaction rates and yields. For instance, a mixture of water and an organic solvent like toluene can be used to create a biphasic system that aids in product isolation.[6] Mixtures of ethanol and water are also common and are considered environmentally benign.[7]
-
Temperature Control: As many of the key reactions are exothermic, robust temperature control is essential to ensure reaction safety and product quality. The optimal temperature range for Hantzsch-type reactions is often between 50-65°C.[6]
-
Reagent Stoichiometry: Precise control of reagent ratios is necessary to maximize yield and minimize the formation of impurities.
-
Catalyst Selection: In some cases, catalysts can improve reaction rates and yields. Both acidic and basic catalysts, as well as phase-transfer catalysts, have been employed in thiazole synthesis.[8] The use of reusable solid-supported catalysts, such as silica-supported tungstosilicic acid, offers a greener alternative by simplifying catalyst recovery.[7][8]
B. Safety Profile
-
Handling of Hazardous Reagents: Many reagents used in these syntheses are hazardous. For example, α-haloketones are lachrymators and require careful handling in well-ventilated areas. Thionyl chloride, used for acid chloride formation, is highly corrosive and reacts violently with water.
-
Thermal Hazards: The exothermic nature of the reactions necessitates a thorough thermal hazard assessment to prevent runaway reactions. This includes determining the heat of reaction and ensuring adequate cooling capacity in the reactor.
-
Byproduct and Waste Management: A comprehensive plan for the safe handling and disposal of byproducts and waste streams is crucial for environmental compliance and operational safety.
III. Purification of 2-Aminothiazole-5-Carboxylates on a Large Scale
The purification of the final product is a critical step to meet the stringent purity requirements for pharmaceutical applications.
A. Crystallization
Recrystallization is a common and effective method for purifying solid compounds on a large scale. The choice of solvent system is paramount for achieving high purity and yield. Common solvent systems include mixtures of THF and hexane, or methanol and water.[6]
B. Column Chromatography
While highly effective at the lab scale, traditional column chromatography can be challenging and expensive to implement on a large industrial scale.[9] However, variations like medium pressure liquid chromatography (MPLC) and simulated moving bed (SMB) chromatography are sometimes employed for high-value products.
C. Alternative Purification Methods
An interesting purification technique for 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct. This allows for the precipitation and isolation of the 2-aminothiazole from impurities. The pure compound can then be regenerated from the adduct.[10]
IV. Comparative Data of Synthetic Routes
| Metric | Hantzsch Synthesis | Convergent (from β-Ethoxyacrylamide) | Mucochloric Acid-Based |
| Starting Materials | α-halocarbonyl, thiourea | β-ethoxyacrylamide, thiourea | Mucochloric acid, aniline, thiourea |
| Number of Steps | Typically 1-2 | 2-3 | 3-4 |
| Typical Overall Yields | Good to Excellent | Excellent | High |
| Scalability | Good, requires careful thermal control | Excellent | Good |
V. Experimental Protocols
Protocol 1: Large-Scale Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide[1]
-
In a suitable reactor, dissolve 2-chloro-6-methylaniline (1 equivalent) in tetrahydrofuran (THF).
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0-5°C.
-
Slowly add a solution of (E)-3-ethoxyacryloyl chloride (1 equivalent) in THF, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add 1N hydrochloric acid at 0-10°C.
-
Dilute the mixture with water and concentrate under vacuum to a thick slurry.
-
Dilute the slurry with toluene and stir for 15 minutes at 20-22°C, then for 1 hour at 0°C.
-
Collect the solid product by vacuum filtration, wash with water, and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide. A typical yield is around 74%.[1]
Protocol 2: One-Pot Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide[1]
-
Suspend N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) in one portion.
-
Stir the mixture at room temperature for 1.5 hours.
-
Add thiourea (1.2 equivalents) and heat the mixture to 80°C for 2 hours.
-
Cool the reaction mixture to 0-5°C.
-
Slowly add 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.
-
Collect the solid product by vacuum filtration, wash with water, and dry to give the desired 2-aminothiazole-5-carboxamide. A typical yield is around 86%.[1]
VI. Visualization of a Key Synthetic Workflow
Caption: Convergent synthesis of 2-aminothiazole-5-carboxamides.
Conclusion
The large-scale synthesis of 2-aminothiazole-5-carboxylates is a well-established field with several viable synthetic strategies. The choice of the optimal route depends on a careful evaluation of factors such as cost, efficiency, safety, and environmental impact. The convergent synthesis from β-ethoxyacrylamide often presents a highly efficient and scalable option. Regardless of the chosen route, meticulous process optimization, rigorous safety protocols, and effective purification strategies are essential for the successful and sustainable production of these important pharmaceutical building blocks.
References
- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
- A Comparative Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides. Benchchem.
- Purification of 2-aminothiazole.
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. Benchchem.
- Hantzsch Thiazole Synthesis. Chem Help ASAP.
- Process for preparing thiazole derivatives.
- Thiazole synthesis. Organic Chemistry Portal.
- Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
- Technical Support Center: 2-Aminothiazole Deriv
- Hantzsch Thiazole Synthesis. SynArchive.
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Synthesis of novel 2-amino thiazole deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Mechanism of Hantzsch Thiazole Synthesis.
- Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermedi
- Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
- 2-aminothiazole derivative, preparation method, and use.
- Hantzsch thiazole synthesis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
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Application Note: A Robust Protocol for the Solid-Phase Synthesis of 2-Aminothiazoles
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties.[1] Traditional solution-phase synthesis of 2-aminothiazole libraries can be laborious and time-consuming, often requiring tedious purification of intermediates. Solid-phase organic synthesis (SPOS) offers a powerful alternative, enabling the rapid and efficient generation of compound libraries with high purity by simplifying the purification process to simple filtration and washing steps.[2]
This application note provides a detailed, field-proven protocol for the solid-phase synthesis of 2-aminothiazoles based on the well-established Hantzsch thiazole synthesis.[3][4] We will describe a reliable workflow starting from a polymer-supported isothiocyanate, detailing each step from resin preparation to final product cleavage and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage SPOS for the efficient construction of 2-aminothiazole derivatives.
Core Principles and Strategy
The described protocol utilizes a traceless solid-phase strategy. The synthesis commences with the conversion of a commercially available resin, such as a trityl chloride resin, to a polymer-bound isothiocyanate. This reactive intermediate is then treated with an amine to generate a resin-bound thiourea. The pivotal Hantzsch cyclization is subsequently achieved by reacting the polymer-supported thiourea with an α-haloketone.[3] Finally, the desired 2-aminothiazole is cleaved from the solid support, typically under acidic conditions. The solid support acts as a temporary protecting group and a handle for purification, as unreacted reagents and soluble by-products are simply washed away.
Experimental Protocol
PART 1: Materials and Reagents
| Reagents | Equipment |
| Trityl chloride resin (or similar) | Solid-phase synthesis vessel |
| Thiophosgene (or equivalent) | Mechanical shaker or bubbler |
| Dichloromethane (DCM), anhydrous | Sintered glass funnel |
| N,N-Dimethylformamide (DMF), anhydrous | Vacuum flask |
| Diisopropylethylamine (DIPEA) | Round-bottom flasks |
| Primary amine (R¹-NH₂) | Magnetic stirrer and stir bars |
| α-Bromoketone (R²-CO-CH₂Br) | pH paper or meter |
| Trifluoroacetic acid (TFA) | Rotary evaporator |
| Triisopropylsilane (TIS) | High-Performance Liquid Chromatography (HPLC) |
| Diethyl ether, cold | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Methanol (MeOH) | Nuclear Magnetic Resonance (NMR) spectrometer |
PART 2: Step-by-Step Synthesis Workflow
The initial step involves the conversion of the starting resin to a reactive isothiocyanate. This functional group will serve as the anchor point for building the thiourea intermediate.
-
Resin Swelling: Swell the trityl chloride resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.
-
Isothiocyanate Formation: To the swollen resin, add a solution of thiophosgene (2.0 eq) in DCM. Add DIPEA (4.0 eq) dropwise to the mixture.
-
Expert Insight: This reaction should be performed in a well-ventilated fume hood as thiophosgene is highly toxic and volatile. The use of a bubbler with an inert gas (e.g., nitrogen or argon) is recommended to ensure efficient mixing.
-
-
Reaction and Washing: Agitate the mixture for 4 hours at room temperature. After the reaction, filter the resin and wash it sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents. Dry the resin in vacuo. The resulting trityl isothiocyanate resin is now ready for the next step.[5]
The polymer-bound isothiocyanate is reacted with a primary amine to generate the key thiourea intermediate on the solid support.
-
Resin Swelling: Swell the trityl isothiocyanate resin (1.0 eq) in anhydrous DMF (10 mL/g of resin) for 30 minutes.
-
Thiourea Formation: Add the desired primary amine (R¹-NH₂, 3.0 eq) and DIPEA (3.0 eq) to the swollen resin.
-
Reaction and Washing: Agitate the mixture for 6-12 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test on a secondary amine by-product if applicable, or by cleaving a small sample). Upon completion, filter the resin and wash it sequentially with DMF (3x), MeOH (3x), and DCM (3x). Dry the resin in vacuo.
This is the key ring-forming step where the thiazole heterocycle is constructed on the solid support.
-
Resin Swelling: Swell the polymer-supported thiourea resin (1.0 eq) in anhydrous DMF (10 mL/g of resin) for 30 minutes.
-
Cyclization Reaction: Add the α-bromoketone (R²-CO-CH₂Br, 3.0 eq) to the reaction vessel.
-
Washing: After the reaction is complete, cool the vessel to room temperature. Filter the resin and wash it thoroughly with DMF (3x), DCM/MeOH (1:1, 3x), DCM (3x), and finally with diethyl ether (2x) to prepare it for cleavage. Dry the resin in vacuo.
The final product is liberated from the solid support using an acidic cleavage cocktail.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Causality Explanation: TFA is the strong acid that cleaves the product from the acid-labile trityl linker.[7] TIS is a scavenger used to capture the reactive trityl cations generated during cleavage, preventing side reactions such as re-attachment to the product or alkylation of sensitive functional groups.[8]
-
-
Cleavage Reaction: Add the cleavage cocktail (10 mL/g of resin) to the dry resin in a round-bottom flask. Allow the mixture to stand at room temperature for 2-3 hours with occasional swirling.
-
Product Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin with additional fresh TFA (2x) and then with DCM (3x). Combine all filtrates.
-
Product Precipitation: Reduce the volume of the combined filtrate by approximately 80-90% using a rotary evaporator. Add cold diethyl ether to the concentrated solution to precipitate the crude 2-aminothiazole product, often as a TFA salt.
-
Final Purification: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in vacuo. The crude product can be further purified by recrystallization or preparative HPLC if necessary. Characterize the final product using LC-MS and NMR.[9]
Workflow Visualization
The following diagram illustrates the complete solid-phase synthesis workflow for 2-aminothiazoles.
Caption: Workflow for the solid-phase synthesis of 2-aminothiazoles.
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temp. | Time | Key Insights |
| 1. Isothiocyanate Formation | Thiophosgene, DIPEA | DCM | RT | 4 h | Perform in a fume hood; ensure anhydrous conditions. |
| 2. Thiourea Formation | Primary Amine (R¹-NH₂) | DMF | RT | 6-12 h | Monitor reaction completion before proceeding. |
| 3. Hantzsch Cyclization | α-Bromoketone | DMF | RT to 60°C | 4-16 h | Heating or microwave can accelerate the reaction.[6] |
| 4. Cleavage | TFA, TIS, H₂O | N/A | RT | 2-3 h | Use scavengers to prevent side reactions.[8][10] |
Trustworthiness and Validation
The integrity of this protocol relies on careful execution and monitoring at each stage.
-
Reaction Monitoring: For steps on the solid support, cleaving a small aliquot of resin and analyzing the cleaved material by LC-MS is the most definitive way to monitor reaction progress.
-
Final Product Analysis: The purity of the final 2-aminothiazole should be assessed by HPLC. The identity should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Resin Quality: The quality and loading capacity of the initial resin are critical. Ensure the resin is properly stored and handled to maintain its reactivity.[11]
By following this detailed protocol, researchers can confidently and efficiently synthesize libraries of 2-aminothiazole derivatives, accelerating the pace of drug discovery and chemical biology research.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
-
A Novel Solid-Phase Approach to 2,4-Diaminothiazoles. Organic Letters.
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances.
-
Solid-phase synthesis of linked heterocycles from a selenopolystyrene resin. Tetrahedron Letters.
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules.
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules.
-
Hantzsch Thiazole Synthesis. Chem Help ASAP.
-
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Benchchem.
-
Thiazole synthesis. Organic Chemistry Portal.
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
-
New methods for the rapid synthesis of thiazoles. University of Sussex.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
-
Guide to Resins and Linkers in SPPS. Biosynth.
-
Linkers for solid-phase synthesis of small molecules: coupling and cleavage techniques. ElectronicsAndBooks.
-
Linkers and Resins for SolidPhase Synthesis. ResearchGate.
-
Cleavage Cocktails; Reagent B. Aapptec Peptides.
-
Fmoc SPPS Linkers. Sigma-Aldrich.
-
Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central.
-
(PDF) Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ResearchGate.
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
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Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminothiazole Compounds
This comprehensive guide provides detailed application notes and validated protocols for the analysis of 2-aminothiazole compounds using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization, quantification, and purity assessment of this important class of heterocyclic compounds. The methodologies described herein are grounded in established scientific principles and have been synthesized from peer-reviewed literature and industry best practices to ensure scientific integrity and reproducibility.
Introduction: The Analytical Importance of 2-Aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] Accurate and precise analytical methods are therefore paramount for the successful development and quality control of these therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for these analyses due to its high resolution, sensitivity, and versatility.[3] This guide will delve into the critical aspects of HPLC method development and application for 2-aminothiazole derivatives.
Part 1: Foundational Principles of HPLC for 2-Aminothiazole Analysis
The successful separation of 2-aminothiazole compounds by HPLC hinges on a thorough understanding of their physicochemical properties and their interactions with the stationary and mobile phases.
The Causality Behind Methodological Choices
Column Selection: The Heart of the Separation
Reversed-phase HPLC is the most common and effective mode of separation for 2-aminothiazole derivatives.[3] This is due to the generally moderate polarity of the 2-aminothiazole core, which allows for effective retention and separation on a non-polar stationary phase.
-
C18 (Octadecylsilane) Columns: These are the workhorse columns for 2-aminothiazole analysis, offering a strong hydrophobic interaction with the analytes.[1][2][3][4] The C18 stationary phase provides excellent retention for a broad range of 2-aminothiazole derivatives, allowing for the separation of the parent compound from its impurities and related substances.
-
Phenyl-Phases: For 2-aminothiazoles containing aromatic moieties, phenyl-based stationary phases can offer alternative selectivity. The π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte can enhance resolution, particularly for structurally similar compounds.[5]
-
Polar-Embedded and Polar-Endcapped Columns: To mitigate peak tailing, which can occur with basic compounds like 2-aminothiazoles due to interactions with residual silanols on the silica support, columns with polar-embedded or polar-endcapped stationary phases are a valuable option. These modifications shield the silanols, leading to improved peak symmetry.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition is a critical parameter that dictates the retention and elution of 2-aminothiazole compounds.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[1][2][4][6] Methanol can also be used and may offer different selectivity.
-
Aqueous Phase and pH Control: The use of an acidified aqueous phase is crucial for achieving sharp, symmetrical peaks. The acidic modifier, typically formic acid, trifluoroacetic acid (TFA), or phosphoric acid, serves to protonate the basic 2-aminothiazole moiety.[1][2][3][4][6] This protonation suppresses the interaction with residual silanols on the stationary phase, minimizing peak tailing and improving reproducibility. The choice of acid is important; for LC-MS applications, volatile acids like formic acid are preferred.[6]
-
Isocratic vs. Gradient Elution: For simple mixtures or purity assessments, an isocratic method (constant mobile phase composition) can be sufficient.[1][2][3][4] However, for complex samples containing compounds with a wide range of polarities, a gradient elution (varying mobile phase composition over time) is necessary to achieve adequate separation of all components within a reasonable analysis time.
Detection Techniques: Visualizing the Analytes
-
UV-Visible Detection: The thiazole ring and any associated chromophores in the 2-aminothiazole derivatives allow for sensitive detection using a UV-Visible detector. A common detection wavelength is around 272 nm.[1][2][3][4] A photodiode array (PDA) detector is highly recommended as it provides spectral information, which can aid in peak identification and purity assessment.
-
Mass Spectrometry (MS) Detection: For enhanced sensitivity and specificity, particularly in complex matrices like biological fluids, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[1][2][3][4] This technique provides molecular weight and structural information, enabling unambiguous identification and quantification of the analytes.
Part 2: Detailed Experimental Protocols
The following protocols provide a starting point for the analysis of 2-aminothiazole compounds. It is essential to note that these methods may require optimization for specific derivatives.
Protocol 1: HPLC-UV Method for Purity Determination and Quantification
This protocol is suitable for the analysis of bulk drug substances and formulated products.
1. Instrumentation and Consumables:
- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, methanol, and water.
- Formic acid or orthophosphoric acid.[1][2][3][4]
- Reference standard of the 2-aminothiazole compound.
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 272 nm[1][2][3][4] |
3. Sample Preparation:
- Standard Solution: Accurately weigh approximately 10 mg of the 2-aminothiazole reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) in a 100 mL volumetric flask. Dilute to volume to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by further diluting the stock solution.
- Sample Solution: Accurately weigh a quantity of the sample equivalent to about 10 mg of the 2-aminothiazole compound and prepare a 100 µg/mL solution in the same manner as the standard solution.
4. Data Analysis:
- Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of the 2-aminothiazole in the sample solution by interpolating its peak area on the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Biological Matrices
This protocol is designed for the sensitive and selective quantification of 2-aminothiazole compounds in plasma or other biological fluids.
1. Instrumentation and Consumables:
- LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Data acquisition and processing software.
- Protein precipitation plates or tubes.
- Centrifuge.
- Evaporator.
- Internal standard (a structurally similar compound).
2. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometer Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Optimize the precursor and product ion transitions, as well as collision energy and other source parameters, for the specific 2-aminothiazole analyte and internal standard.
4. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate the proteins.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase composition.
- Inject into the LC-MS/MS system.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
- Determine the concentration of the 2-aminothiazole in the unknown samples from the calibration curve.
Part 3: Method Validation - Ensuring Trustworthiness
A validated HPLC method provides confidence in the accuracy and reliability of the analytical data.[7][8] Key validation parameters according to ICH Q2(R1) guidelines include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-7 concentrations.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Part 4: Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: A generalized workflow for the HPLC analysis of 2-aminothiazole compounds.
References
-
SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. [Link]
-
Basavanakatti, V.N., Ali, M., Bharathi, D.R. et al. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chem 18, 220 (2024). [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
-
Chromtech. HPLC Column Selection Guide. [Link]
-
ResearchGate. (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
PMC - NIH. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
LCGC International. HPLC Column Selection. [Link]
-
Aurora Pro Scientific. HPLC Column Selection Guide. [Link]
-
Waters. Waters Column Selection Guide for Polar Compounds. [Link]
-
Royal Society of Chemistry. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]
-
ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
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- 6. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active compounds.[1][2][3] Its prevalence in clinically approved drugs such as the anticancer agent dasatinib highlights its importance in drug discovery.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient one-pot synthesis of 2-aminothiazole derivatives. We will delve into the foundational Hantzsch thiazole synthesis and explore modern, optimized protocols, including microwave-assisted and catalyst-free methods. This guide emphasizes the underlying chemical principles, offering detailed, step-by-step protocols and comparative data to enable informed experimental design and execution.
Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery
The 2-aminothiazole scaffold is a versatile heterocyclic motif that has captured the attention of medicinal chemists for its wide spectrum of biological activities.[4][5] Derivatives of this core structure have demonstrated a remarkable range of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[2][4] The ability of the 2-aminothiazole ring system to act as a bioisostere for other functional groups and its capacity to engage in various non-covalent interactions with biological targets contribute to its status as a "privileged structure".[3] Consequently, the development of efficient and sustainable synthetic methodologies for accessing these valuable compounds is of paramount importance in academic and industrial research settings.
The Hantzsch Thiazole Synthesis: A Classic Transformed
The most fundamental and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[6][7] In its classic form, this reaction involves the condensation of an α-haloketone with a thiourea or thioamide. The one-pot adaptation of this synthesis, which avoids the isolation of the often lachrymatory and unstable α-haloketone intermediate, represents a significant advancement in terms of efficiency, safety, and green chemistry principles.[8][9]
General Reaction Scheme
The one-pot synthesis typically involves three key components: a ketone, a halogen source, and a thiourea derivative. The reaction proceeds via the in situ formation of an α-haloketone, which is then readily attacked by the sulfur of the thiourea, leading to cyclization and subsequent dehydration to yield the 2-aminothiazole product.
Caption: General scheme of the one-pot Hantzsch thiazole synthesis.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for the synthesis of a variety of 2-aminothiazole derivatives. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional One-Pot Synthesis using Iodine as a Catalyst
This protocol describes a straightforward and widely applicable method for the synthesis of 2-aminothiazoles from acetophenones and thiourea using iodine as both a catalyst and a halogen source.[10][11] The iodine facilitates the in situ α-iodination of the ketone.
Materials:
-
Substituted acetophenone (1.0 mmol)
-
Thiourea (2.0 mmol)
-
Iodine (1.0 mmol)
-
Ethanol (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ice
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted acetophenone (1.0 mmol), thiourea (2.0 mmol), and iodine (1.0 mmol).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing crushed ice.
-
A precipitate will form. Filter the solid product and wash with cold water.
-
To remove any unreacted iodine, wash the crude product with a saturated aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Neutralize any remaining acid by washing with a saturated aqueous solution of sodium bicarbonate.
-
Finally, wash the product with distilled water and dry it under vacuum.
-
The product can be further purified by recrystallization from ethanol.
Rationale for Experimental Choices:
-
Excess Thiourea: A molar excess of thiourea is used to ensure the complete consumption of the in situ generated α-haloketone, driving the reaction to completion.
-
Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction under reflux conditions.
-
Aqueous Work-up: The work-up procedure is designed to quench the reaction, remove unreacted iodine and acidic byproducts, and isolate the solid product.
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis offers significant advantages, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[12][13][14] This protocol utilizes N-bromosuccinimide (NBS) as the bromine source in a green solvent system.[12]
Materials:
-
Aromatic ketone (5.0 mmol)
-
Thiourea (5.0 mmol)
-
N-Bromosuccinimide (NBS) (5.5 mmol)
-
Polyethylene glycol (PEG-400) and water (1:1 mixture, 10 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic ketone (5.0 mmol), thiourea (5.0 mmol), and NBS (5.5 mmol).
-
Add the PEG-400 and water mixture (10 mL) to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 300 W, maintaining a temperature of 80-85 °C for 28-32 minutes.
-
After the irradiation is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and then recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.
Rationale for Experimental Choices:
-
NBS as Bromine Source: NBS is a convenient and safer alternative to liquid bromine for the in situ α-bromination of the ketone.
-
PEG-400/Water Medium: This solvent system is considered environmentally benign. PEG-400 can absorb microwave irradiation efficiently, leading to rapid and uniform heating.
-
Microwave Irradiation: Microwave heating accelerates the rate of reaction, significantly reducing the synthesis time compared to conventional heating methods.[13]
Protocol 3: Catalyst-Free One-Pot Synthesis at Room Temperature
This protocol outlines an exceptionally mild and efficient method for the synthesis of 2-aminothiazoles without the need for a catalyst, operating at room temperature.[15] This approach is particularly advantageous for sensitive substrates.
Materials:
-
Substituted phenacyl bromide (α-bromoketone) (1.0 mmol)
-
Substituted thiourea (1.0 mmol)
-
Tetrahydrofuran (THF) (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the substituted phenacyl bromide (1.0 mmol) in THF (5 mL).
-
To this solution, add the substituted thiourea (1.0 mmol) at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a short period (monitor by TLC).
-
Upon completion, the product often precipitates out of the solution.
-
Filter the solid product and wash with a small amount of cold THF.
-
The product is often obtained in high purity without the need for further purification. If necessary, it can be recrystallized.
Rationale for Experimental Choices:
-
Pre-formed α-Haloketone: This protocol starts with the α-haloketone, simplifying the reaction to a direct condensation and cyclization. While not a true three-component one-pot synthesis from the ketone, it is a highly efficient one-pot procedure for the core thiazole formation.
-
THF as Solvent: THF is an excellent solvent for this reaction, facilitating the dissolution of the reactants and the precipitation of the product upon formation.
-
Room Temperature Conditions: The ability to conduct the reaction at room temperature makes this method energy-efficient and suitable for thermally labile compounds.
Comparative Analysis of Synthetic Protocols
The choice of synthetic method often depends on the available equipment, the scale of the reaction, and the desired attributes of the process (e.g., speed, cost, environmental impact). The following table summarizes key parameters for the discussed protocols.
| Parameter | Protocol 1: Conventional (Iodine) | Protocol 2: Microwave-Assisted (NBS) | Protocol 3: Catalyst-Free (from Phenacyl Bromide) |
| Reaction Time | 8–10 hours[10] | 28–32 minutes[12] | 30 minutes – 2 hours[15] |
| Temperature | Reflux (e.g., ~78 °C in Ethanol) | 80–85 °C[12] | Room Temperature[15] |
| Catalyst/Reagent | Iodine[10][11] | N-Bromosuccinimide (NBS)[12] | None (starts from α-haloketone)[15] |
| Solvent | Ethanol[10] | PEG-400/Water[12] | Tetrahydrofuran (THF)[15] |
| Typical Yields | Good to Excellent (often >80%) | Excellent (84–89%)[12] | High to Excellent (often >90%)[15] |
| Key Advantages | Simple setup, common reagents | Extremely rapid, high yields, green solvent | Mild conditions, high purity, no catalyst needed |
Mechanistic Insights into the Hantzsch Thiazole Synthesis
Understanding the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The one-pot Hantzsch synthesis proceeds through a well-established pathway.
Caption: Proposed mechanism for the one-pot Hantzsch synthesis.
-
α-Halogenation: The reaction initiates with the halogenation of the ketone at the α-position. This can be acid- or base-catalyzed and proceeds through an enol or enolate intermediate.
-
Nucleophilic Attack: The sulfur atom of the thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the halide ion to form a thiouronium salt intermediate.
-
Cyclization: The nitrogen atom of the thiourea then performs an intramolecular nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxythiazoline intermediate.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) from the hydroxythiazoline intermediate to form the stable aromatic 2-aminothiazole ring.
Conclusion
The one-pot synthesis of 2-aminothiazole derivatives is a powerful and versatile tool in the arsenal of the modern medicinal chemist. By leveraging contemporary techniques such as microwave irradiation and catalyst-free conditions, researchers can access these valuable scaffolds with greater efficiency, safety, and sustainability. The protocols and insights provided in this guide are intended to empower scientists in their efforts to explore the vast chemical space of 2-aminothiazole derivatives and to accelerate the discovery of new therapeutic agents.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). 2-Aminothiazoles containing biological active molecules in recent drug discovery and development process. Journal of Heterocyclic Chemistry, 58(6), 1279-1304. [Link]
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2022). Catalyst-free one-pot three-component synthesis of 2-iminothiazoles from nitroepoxides. Scientific Reports, 12(1), 22187. [Link]
-
Al-Ostath, A., Al-Assar, Z., & El-Sayed, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3079. [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
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Sławiński, J., & Szafrański, K. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 16(10), 1163-1184. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9360. [Link]
-
Shayegan, Z., & Veisi, H. (2020). Synthesis of 2-aminothiazole derivatives. Polycyclic Aromatic Compounds, 1-10. [Link]
-
Wagare, D. S., Netankar, P. D., Shaikh, M., Farooqui, M., & Durrani, A. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 481-485. [Link]
-
Thorat, B. R., & Patil, P. M. (2012). A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach. Organic Communications, 5(3), 113-121. [Link]
-
Patel, P., & Sharma, M. (2023). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2(1), 1-10. [Link]
-
Mishra, D., Fatima, A., Rout, C., & Singh, R. (2015). An efficient one-pot synthesis of 2-aminothiazole derivatives. Der Chemica Sinica, 6(8), 14-18. [Link]
-
Wang, H., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1949. [Link]
-
Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars, 4(3), 46-49. [Link]
-
Boukattaya, F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1330. [Link]
-
Mali, D. R., et al. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
-
Reddy, T. R., et al. (2018). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 653-660. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence. RSC Advances. [Link]
-
Badali, E., Ziyaei Halimehjani, A., & Habibi, A. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3079. [Link]
-
Kumar, A., & Kumar, S. (2022). One-pot microwave-assisted synthesis of imidazo[2,1-b]thiazole derivatives. Chemistry & Biology Interface, 12(1), 1-10. [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Babol Noshirvani University of Technology. [Link]
-
Gawande, G. S., et al. (n.d.). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. SciSpace. [Link]
-
Rahman, M. M. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25626-25643. [Link]
-
Li, J., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Synthetic Communications, 51(1), 1-8. [Link]
-
Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
-
Sun, W., et al. (2024). Ultrasound-Assisted Annulation of 2-Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. ChemistrySelect. [Link]
-
El-Hashash, M. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(40), 37059-37073. [Link]
-
Pise, A. S. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Polycyclic Aromatic Compounds, 1-11. [Link]
-
Shah, M. D., et al. (2014). Ultrasound-assisted one-pot four-component synthesis of novel 2-amino-3-cyanopyridine derivatives bearing 5-imidazopyrazole scaffold and their biological broadcast. European Journal of Medicinal Chemistry, 85, 449-459. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminothiazole-5-Carboxylates
Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this synthesis and ultimately improve your yields.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of 2-aminothiazole-5-carboxylates.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Hantzsch synthesis, a common method for this reaction, can be attributed to several factors.[1] Key areas to investigate include the purity of your starting materials, the reaction conditions, and the possibility of side reactions. The stability of the thioamide, for example, can be a limiting factor, particularly in acidic environments.[2]
Q2: How critical is the purity of my reagents and solvents?
Reactant and solvent purity is of utmost importance for achieving high yields. Impurities in the α-haloketone or thiourea can lead to undesired side reactions, which consume your starting materials and complicate the purification of the final product.[1] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[1]
Q3: Can the choice of solvent significantly impact the reaction outcome?
Absolutely. The solvent plays a crucial role in the reaction rate and yield. While various solvents can be used, the optimal choice depends on the specific substrates. For instance, in one-pot, three-component syntheses of Hantzsch thiazole derivatives, solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions.[3] In some microwave-assisted syntheses, methanol has been used effectively.[4] It is advisable to perform small-scale solvent screening to identify the best option for your specific reaction.
Q4: What is the typical temperature range for this synthesis, and how does it affect the reaction?
Reaction temperatures can vary significantly based on the chosen methodology. Conventional heating methods often require refluxing for several hours.[4] However, microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1] It's important to find the optimal temperature that promotes the desired reaction without causing degradation of reactants or products.
Q5: I'm observing multiple spots on my TLC plate. What are the possible side products?
In the Hantzsch synthesis with monosubstituted thioureas, you might see the formation of a mixture of 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[5] The ratio of these isomers can be influenced by the reaction conditions. Other potential side products can arise from self-condensation of the α-haloketone or decomposition of the thiourea.
II. Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your synthesis.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Poor Quality of Starting Materials | - Ensure the purity of the α-halocarbonyl compound and thiourea. Use freshly purified reagents if necessary.- Store reagents under appropriate conditions (e.g., desiccated, protected from light). | Impurities can participate in side reactions, consuming the reactants and lowering the yield of the desired product.[1] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. For conventional heating, ensure the reaction is at a stable reflux. For microwave synthesis, screen a range of temperatures (e.g., 90-130°C).[1][4] | The rate of the Hantzsch synthesis is temperature-dependent. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. |
| Inappropriate Solvent | - Screen a variety of solvents, such as ethanol, methanol, or solvent/water mixtures.[4] | The solvent polarity and boiling point can significantly influence the solubility of reactants and the reaction rate. |
| Incorrect Stoichiometry | - Carefully verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used.[6][7] | An incorrect ratio of reactants can lead to one being consumed prematurely, halting the reaction and leaving an excess of the other. |
| Ineffective or No Catalyst | - Consider the use of a catalyst. Acidic or basic catalysts, as well as phase-transfer catalysts, can be beneficial in certain variations of the synthesis.[3][4] | Catalysts can lower the activation energy of the reaction, increasing the reaction rate and potentially the yield. |
Issue 2: Formation of Impurities or Side Products
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Reaction Temperature is Too High or Reaction Time is Too Long | - Monitor the reaction progress using TLC to determine the optimal reaction time.- Once the starting material is consumed, work up the reaction promptly. | Prolonged heating or excessively high temperatures can lead to the decomposition of the product or the formation of undesired side products. |
| Incorrect pH of the Reaction Mixture | - Adjust the pH of the reaction mixture. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.[4][5] | The pH can influence the nucleophilicity of the thiourea and the stability of intermediates, affecting the product distribution. |
| Presence of Reactive Functional Groups on Starting Materials | - Protect sensitive functional groups on your reactants before the condensation reaction. | Unprotected reactive groups can interfere with the desired reaction pathway, leading to a mixture of products. |
Issue 3: Difficult Product Isolation and Purification
Possible Causes and Solutions:
| Possible Cause | Suggested Solution(s) | Scientific Rationale |
| Product is Highly Soluble in the Reaction Solvent | - After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture. | Changing the solvent composition or temperature can decrease the solubility of the product, allowing for its isolation by filtration. |
| Formation of a Complex Mixture of Products | - Optimize the reaction conditions to minimize side product formation (see Issue 2).- Employ column chromatography for purification. A gradient elution of ethyl acetate in hexanes is often a good starting point. | A cleaner reaction mixture simplifies the purification process. Column chromatography is a powerful technique for separating compounds with different polarities. |
| Catalyst is Difficult to Remove from the Product | - If using a solid-supported catalyst, it can often be removed by simple filtration.[3][8] | The use of heterogeneous catalysts simplifies the workup procedure as they are not dissolved in the reaction mixture. |
| Product is an Amine Salt | - Neutralize the reaction mixture with a base (e.g., sodium carbonate or ammonia solution) to precipitate the free amine product.[6][7] | The 2-amino group of the thiazole is basic and can form a salt with acidic byproducts of the reaction (like HBr). Neutralization deprotonates the amine, making it less soluble in aqueous media. |
III. Experimental Protocols & Data
Detailed Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a one-pot procedure that avoids the isolation of the intermediate α-bromo ketone.[9]
Materials:
-
Ethyl acetoacetate
-
N-bromosuccinimide (NBS)
-
Thiourea
-
Water
-
Tetrahydrofuran (THF)
-
Ammonia solution (NH₃·H₂O)
-
Ethyl acetate (for recrystallization)
Procedure:
-
To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, slowly add NBS (10.5 g, 0.06 mol).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC (petroleum ether:ethyl acetate 2:1).
-
Add thiourea (3.80 g, 0.05 mol) to the reaction mixture and heat to 80°C for 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove any insoluble substances.
-
To the filtrate, add ammonia solution (8.0 mL).
-
Stir the resulting yellow suspension at room temperature for 10 minutes and then collect the precipitate by filtration.
-
Wash the filter cake with water (3 x 100 mL).
-
Recrystallize the crude product from ethyl acetate to yield pure ethyl 2-amino-4-methylthiazole-5-carboxylate.
Expected Yield: Approximately 72%[9]
Comparative Data of Synthetic Conditions
The following table summarizes typical reaction conditions and yields for the synthesis of 2-aminothiazole derivatives, providing a clear comparison of different approaches.
| Method | Starting Materials | Solvent | Temperature | Time | Yield | Reference |
| Conventional Heating | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehyde | Ethanol/Water (1:1) | Reflux | 4h | 87% | [10] |
| Microwave Irradiation | 2-bromoacetophenone, thiourea | Methanol | 90°C | 30 min | - | [4] |
| One-pot Synthesis | Ethyl acetoacetate, NBS, thiourea | Water/THF | 80°C | 2h | 72% | [9] |
| One-pot Synthesis | Ethyl 3-ethoxyacrylate, NBS, thiourea | Water/Dioxane (1:1) | 80°C | 1h | 70% | [11] |
IV. Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to troubleshooting and optimizing your synthesis. The Hantzsch thiazole synthesis proceeds through a well-established pathway.
Hantzsch Thiazole Synthesis Mechanism
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[6]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help you identify and resolve the issue.
Caption: A logical workflow for troubleshooting low yields.
V. References
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Guo, W., & Li, J. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bouherrou, H., Chibani, K., Djaballah, M., & Chafaa, S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1185. Retrieved from [Link]
-
Patil, R. S., Chavan, J. C., & Beldar, A. G. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23765-23778. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole. Retrieved from
-
Gholipour, S., Laeini, B., & Ghorbani-Choghamarani, A. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9355-9366. Retrieved from [Link]
-
Reddy, T. S., & Kumar, M. S. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 435-442. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link]
-
Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Retrieved from
-
Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. Retrieved from
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Li, J. J., & Johnson, D. S. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Arkivoc, 2010(6), 32-38. Retrieved from [Link]
-
Bouherrou, H., Chibani, K., Djaballah, M., & Chafaa, S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1185. Retrieved from [Link]
-
Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(1), 31-33. Retrieved from [Link]
-
Ng, S. W., & Tiong, H. C. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 6(2), 1-13. Retrieved from [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
Begtrup, M. (1975). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 29(1), 101-102. Retrieved from [Link]
-
Bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
Liu, Y., Zhang, Y., & Li, J. (2010). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 343(6), 333-339. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
- 11. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Hantzsch Thiazole Synthesis: A Technical Troubleshooting Center
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful reaction for the synthesis of thiazole derivatives. As a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, this reaction is valued for its reliability and versatility.[1] However, like any chemical transformation, it is not without its nuances. Low yields, complex product mixtures, and unexpected side products can pose significant challenges.
This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural adjustments and equip you with the causal understanding needed to diagnose and solve problems effectively, ensuring the integrity and success of your experiments.
Core Reaction Overview: The Hantzsch Thiazole Synthesis
The standard Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide (or thiourea) to form the corresponding thiazole.[1][2] The reaction proceeds via an initial SN2 attack of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular condensation and dehydration to yield the aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant driving force for the reaction.[3]
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is critically low, and TLC analysis shows a multitude of spots. What are the most common byproducts I should be looking for?
Low yields are often a direct result of competing side reactions. Understanding the likely byproducts is the first step in diagnosing the issue. The primary culprits depend on reactant purity, stoichiometry, and reaction conditions.
Answer: The most common issues stem from three primary sources: (1) instability or impurity of the thiourea/thioamide, (2) side reactions of the α-haloketone, and (3) formation of dimeric or polymeric structures.
-
Thiourea-Derived Impurities: Thiourea can be thermally unstable and may decompose, especially with prolonged heating, to produce species like ammonia, carbon disulfide (CS₂), and isothiocyanic acid (HNCS).[4][5] These can engage in side reactions, consuming starting materials. Furthermore, old or improperly stored thiourea can contain oxidation products or guanidine derivatives that complicate the reaction.[6]
-
α-Haloketone Self-Condensation: α-Haloketones are susceptible to self-condensation, especially under basic conditions. They can also undergo elimination or other nucleophilic substitution reactions if other nucleophiles are present. Purity is paramount; residual acids or bases from the halogenation step can catalyze these unwanted pathways.[7]
-
Bis-Thiazole Formation: Under certain conditions, particularly if there is an issue with the stoichiometry or if a di-halide impurity is present, dimeric "bis-thiazole" structures can form.
Troubleshooting Workflow: Identifying the Problem
Caption: Initial troubleshooting workflow for low yields.
FAQ 2: My reaction produces a significant amount of an insoluble white or off-white precipitate that is not my product. What is it and how can I prevent it?
This is a classic symptom of issues related to the thioamide component, most commonly thiourea.
Answer: The insoluble material is often a result of thiourea decomposition or self-condensation, especially at elevated temperatures.[5] When heated, thiourea can isomerize to ammonium thiocyanate or decompose into products like melam and melem, which are N-containing heterocyclic compounds that are often insoluble in common organic solvents.[5]
Key Preventative Measures:
-
Temperature Control: Avoid excessive heating. While the Hantzsch reaction often requires heat, prolonged exposure to high temperatures (e.g., >180°C for thiourea) can accelerate decomposition.[4][5] If possible, screen for the lowest effective temperature. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing the time spent at destructive levels.[8]
-
Reagent Purity: Use high-purity, fresh thiourea. Old bottles may have already begun to decompose or isomerize.
-
Stoichiometry: While a slight excess of thiourea is sometimes used to ensure full conversion of the α-haloketone, a large excess can increase the likelihood of these side products.[3] Start with a 1:1 or 1.2:1 ratio of thiourea to α-haloketone.
Protocol: Purification of α-Haloketone Impurities in the α-haloketone, such as di-halogenated species or residual acid from its synthesis, can significantly impact the reaction.[7]
-
Dissolution: Dissolve the crude α-haloketone in a suitable solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash: Wash the organic solution sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove acid, followed by a brine wash.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Recrystallization/Chromatography: If necessary, further purify by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by flash column chromatography.
FAQ 3: How does my choice of solvent affect byproduct formation?
Solvent choice is a critical parameter that influences reaction rate, solubility, and the stabilization of intermediates, thereby directly affecting the product and byproduct distribution.
Answer: The Hantzsch synthesis involves charged intermediates that are stabilized by polar solvents, which generally accelerate the reaction.[9] The choice between polar protic and polar aprotic solvents can be crucial.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These are the most commonly used solvents. They are effective at solvating ionic intermediates through hydrogen bonding and often provide good solubility for the starting materials.[9] Mixtures like ethanol/water can be particularly effective.[10][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These can also be effective but may promote different side reactions. Their higher boiling points can also lead to thermal decomposition of sensitive reagents if not carefully controlled.
-
Solvent-Free Conditions: For some substrates, solvent-free reactions, often facilitated by grinding the reactants together, can offer rapid reaction times and high yields, representing an environmentally friendly alternative.[9][12]
Table 1: Solvent Effects on Hantzsch Thiazole Synthesis
| Solvent Type | Examples | Advantages | Potential Issues |
| Polar Protic | Ethanol, Methanol, 1-Butanol, Water | Good solubility for reagents, stabilizes charged intermediates, readily available.[9][10] | Can participate in side reactions; lower boiling points may require longer reaction times. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High boiling points can accelerate reactions; good at solvating cations. | Can be difficult to remove; may promote decomposition of unstable reagents at high temps. |
| Solvent-Free | Grinding/Milling | Environmentally friendly, rapid reaction times, high yields in some cases.[12] | Limited to solid reactants; potential for localized overheating. |
Recommendation: Ethanol is an excellent starting point for optimization. If solubility is an issue, consider screening other alcohols like 1-butanol or solvent mixtures.[8][10]
FAQ 4: My reaction is sluggish and incomplete. Could there be a mechanistic bottleneck?
A slow or incomplete reaction points to a high activation energy barrier for a key step in the mechanism. Understanding the mechanism allows for targeted intervention.
Answer: Yes, the mechanism involves several key steps, and a bottleneck at any stage can stall the reaction. The initial SN2 reaction is followed by cyclization and dehydration.
Troubleshooting Sluggish Reactions:
-
Step 1 (S-Alkylation): This SN2 step can be slow if the α-haloketone is sterically hindered or if the nucleophilicity of the sulfur is low. Using a more reactive halide (I > Br > Cl) on the ketone can accelerate this step.
-
Step 2 (Cyclization): The intramolecular attack of the nitrogen onto the ketone carbonyl can be slow. This step is often acid-catalyzed. While the reaction generates HX as a byproduct, which can act as a catalyst, sometimes a catalytic amount of acid (like p-TsOH) can be beneficial. However, be cautious, as strongly acidic conditions can promote unwanted side reactions or isomerization. [13]3. Step 3 (Dehydration): This final step is driven by the formation of the stable aromatic ring and is usually fast. If the reaction stalls at the hydroxythiazoline intermediate, it may indicate that the conditions are not sufficiently forcing (e.g., temperature is too low) to drive the elimination of water.
Summary and Best Practices
To minimize byproducts and maximize yield in the Hantzsch thiazole synthesis, adhere to the following principles:
-
Ensure Reagent Purity: Use freshly purified α-haloketones and high-purity, dry thioamides/thiourea. [8]* Optimize Conditions: Begin with a polar protic solvent like ethanol and moderate heat. [8][10]Screen temperatures and reaction times to find the optimal balance between reaction rate and reagent stability.
-
Control Stoichiometry: Use a stoichiometry close to 1:1 unless empirical data for your specific substrate suggests an excess of one reagent is beneficial.
-
Analyze and Identify: When troubleshooting, make a concerted effort to isolate and identify major byproducts. This information provides the most direct clues to the underlying problem.
By approaching the Hantzsch synthesis with a clear understanding of its mechanism and potential pitfalls, you can effectively troubleshoot unexpected outcomes and develop robust, high-yielding protocols for your target thiazoles.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides.
- ResearchGate. (2025). Kinetics of Thermal Decomposition of Thiourea.
- BenchChem. (2025).
-
Faidallah, H. M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Thiourea. PubChem. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Dawane, B. S., et al. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
Wikipedia. (n.d.). Urea. [Link]
-
Toldy, L., et al. (1979). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
-
MDPI. (2023). Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
-
Gilon, C., et al. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Gemoets, H. P. L., et al. (2016). Synthetic Access to Aromatic α-Haloketones. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Catalyst-Free Photodriven Reduction of α-Haloketones with Hantzsch Ester. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
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- 8. benchchem.com [benchchem.com]
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- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Substituted Thiazole Synthesis
Welcome to the technical support center for the synthesis of substituted thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of thiazole synthesis. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you optimize your reaction conditions and achieve high-purity products.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of substituted thiazoles, particularly via the widely-used Hantzsch synthesis and its modern variations.
Issue 1: Low or No Product Yield
Question: My Hantzsch thiazole synthesis is resulting in very low yields or no desired product at all. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Hantzsch thiazole synthesis are a common challenge and can often be traced back to several key factors related to reactants, reaction conditions, and potential side reactions.[1]
Probable Causes & Solutions:
-
Reactant Purity and Stability:
-
Insight: The purity of your starting materials, specifically the α-haloketone and the thioamide (or thiourea), is critical.[1] Impurities can lead to a cascade of unwanted side reactions that consume your reactants and complicate purification.[1] Thioamides, in particular, can be unstable, especially under acidic conditions.[1]
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis. If necessary, purify the starting materials before use.
-
Fresh Thioamide: Use freshly prepared or recently purchased thioamide. If you suspect degradation, consider synthesizing it fresh for the reaction.
-
Anhydrous Conditions: The presence of water can be detrimental, potentially leading to hydrolysis of the α-haloketone.[1][2] Ensure you are using anhydrous solvents and have properly dried your glassware.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Insight: The choice of solvent, temperature, and reaction time are all interconnected and can dramatically influence the outcome of the synthesis.
-
Troubleshooting Steps:
-
Solvent Screening: The ideal solvent depends on the specific substrates. While alcohols like methanol or ethanol are common, it's advisable to perform small-scale solvent screening to find the optimal choice for your reaction.[1] For certain one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and even water have proven effective under reflux.[1]
-
Temperature and Time Optimization: Conventional heating methods often require several hours of refluxing.[1] Consider a time-course study to determine the optimal reaction time. Incomplete reactions are a common source of low yields.
-
Microwave-Assisted Synthesis: For a significant improvement in reaction time and often yield, consider microwave-assisted organic synthesis (MAOS).[3][4][5] Reactions that take hours conventionally can often be completed in minutes under microwave irradiation, typically at temperatures between 90-130°C.[1][3]
-
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired thiazole, but I'm also getting a number of significant byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts in thiazole synthesis is often a result of competing reaction pathways. Understanding these pathways is key to suppressing them.
Common Byproducts and Their Origins:
-
Self-condensation of α-haloketone: The α-haloketone can react with itself, especially under basic conditions, to form complex mixtures.
-
Hydrolysis of α-haloketone: As mentioned, water can lead to the hydrolysis of the α-haloketone, reducing the amount available for the desired reaction.
-
Over-alkylation: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to thiazolium salts.[2][6]
Strategies for Minimizing Byproducts:
-
Control of Stoichiometry: Using a slight excess of the thioamide can help to ensure the complete consumption of the α-haloketone, thereby minimizing its self-condensation.[2]
-
Temperature Control: Running the reaction at the lowest effective temperature can help to minimize the rate of side reactions relative to the desired thiazole formation.[2]
-
pH Control: Maintaining a neutral or slightly acidic pH can sometimes suppress byproduct formation.[2] However, be aware that acidic conditions can also influence the regioselectivity of the reaction.[2][7]
Issue 3: Difficulties in Product Purification
Question: I'm struggling to purify my substituted thiazole product. What are the most effective purification methods?
Answer:
Purification can be challenging due to the potential for polar byproducts. A systematic approach is often necessary.
Recommended Purification Techniques:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[2] Experiment with different solvent systems, such as ethanol, methanol, or mixtures like ethyl acetate/hexane, to find the ideal conditions.[2]
-
Column Chromatography: For non-crystalline products or when crystallization is ineffective, silica gel column chromatography is the standard method.[2] A common eluent system is a gradient of ethyl acetate in hexane.[2]
-
Acid-Base Extraction: If your thiazole product has a basic nitrogen atom, an acid-base extraction can be a powerful tool to separate it from neutral byproducts.[2]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). Your thiazole product will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and then basify it (e.g., with NaHCO₃ or NaOH) to precipitate or allow for extraction of the purified thiazole back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a classic condensation reaction that involves the cyclization of an α-haloketone with a thioamide.[8][9] The mechanism proceeds in three main steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[9][10]
-
Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[9][10]
-
Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[9]
Caption: Key stages of the Hantzsch thiazole synthesis mechanism.
Q2: Are there greener alternatives to traditional thiazole synthesis methods?
A2: Yes, significant research has been dedicated to developing more environmentally benign methods for thiazole synthesis. These often focus on reducing the use of hazardous solvents and energy consumption. Key green approaches include:
-
Microwave-Assisted Synthesis: This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and purer products.[3][4][11]
-
Solvent-Free Reactions: In some cases, the reaction can be carried out without a solvent, particularly under microwave irradiation, which aligns with the principles of green chemistry.[4][11][12]
-
Use of Greener Solvents: Research has explored the use of more environmentally friendly solvents, such as water or ethanol, in one-pot, multicomponent reactions.[13][14]
-
Reusable Catalysts: The development of solid-supported, reusable catalysts, such as silica-supported tungstosilicic acid, allows for easier separation and recycling, reducing waste.[15]
Q3: How does microwave irradiation accelerate the synthesis of thiazoles?
A3: Microwave irradiation accelerates chemical reactions through a mechanism of dielectric heating. Polar molecules in the reaction mixture, such as the reactants and any polar solvent, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates heat efficiently and uniformly throughout the reaction vessel.[4] This leads to:
-
Shorter Reaction Times: Reactions are completed much faster than with conventional heating.[4]
-
Higher Yields: The rapid and uniform heating can minimize the formation of byproducts from side reactions.[3]
-
Improved Purity: The cleaner reaction profiles often result in products that require less rigorous purification.[3]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
This protocol provides a general framework for the synthesis of 2-aminothiazole derivatives.
Materials:
-
Substituted α-bromoacetophenone (1.0 mmol)
-
Substituted thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a stir bar
Procedure:
-
In a 10 mL microwave synthesis vial, combine the substituted α-bromoacetophenone (1.0 mmol) and the substituted thiourea (1.2 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100°C) for 10-20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure substituted 2-aminothiazole.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
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- 9. benchchem.com [benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Technical Support Center: Purification of Polar Thiazole Compounds
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with polar thiazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in isolating and purifying these valuable molecules. Drawing from established scientific principles and field-proven techniques, this resource provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.
Introduction to the Challenge
Thiazole rings are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. However, their inherent polarity, coupled with the basic nature of the nitrogen atom, often presents significant hurdles during purification. Common issues include poor retention in reversed-phase chromatography, peak tailing, and co-elution with polar impurities. This guide will equip you with the knowledge to diagnose and solve these problems effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of polar thiazole compounds, offering probable causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Question: My thiazole compound is exhibiting significant peak tailing on a C18 column, even with a standard water/acetonitrile gradient. What is causing this, and how can I improve the peak shape?
Answer: Poor peak shape for polar basic compounds like many thiazoles is a frequent challenge in reversed-phase chromatography. The primary causes are secondary interactions with the stationary phase and issues related to the compound's ionization state.[1][2]
Probable Causes:
-
Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based stationary phases are acidic. The basic nitrogen on the thiazole ring can interact with these negatively charged silanols, leading to peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your thiazole compound, it will exist as a mixture of ionized and non-ionized forms. This dual state during chromatography can cause peak broadening or splitting.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to distorted peaks.[2][3]
Solutions:
-
Adjust Mobile Phase pH: The most effective way to improve peak shape for an ionizable compound is to control its ionization. For a basic thiazole, lower the mobile phase pH to at least 2 units below its pKa. This ensures the compound is fully protonated (ionized), minimizing the mixed-state issues.[4]
-
Utilize a "Shielded" or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. For particularly basic compounds, consider columns with a positive surface charge modification.[8] This modification repels the protonated basic analytes, preventing silanol interactions and dramatically improving peak symmetry.[1][8]
-
Reduce Sample Load: If you suspect column overload, try reducing the injection volume or the concentration of your sample.[2][3] This can help determine if mass overload is the primary cause of peak distortion.[2]
Experimental Protocol: Optimizing Peak Shape with pH Modification
-
Determine Compound pKa: If possible, find the pKa of your thiazole compound.
-
Prepare Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Initial Gradient: Start with a generic gradient (e.g., 5-95% B over 20 minutes) on a C18 column.
-
Analyze Peak Shape: Observe the peak shape of your target compound.
-
Further Optimization: If tailing persists, consider using 0.1% TFA as the modifier, as it can be more effective at masking silanol interactions.[7]
Issue 2: Compound Elutes in the Void Volume (Poor Retention) in Reversed-Phase HPLC
Question: My polar thiazole compound is not retained on my C18 column and elutes with the solvent front. How can I increase its retention?
Answer: This is a classic problem for highly polar molecules in reversed-phase chromatography, where the separation mechanism is based on hydrophobicity.[9][10] Your compound is too polar to interact sufficiently with the non-polar stationary phase.
Probable Cause:
-
High Polarity: The compound has a high affinity for the polar mobile phase and minimal interaction with the non-polar C18 stationary phase.[9]
Solutions:
-
Switch to a More Retentive Stationary Phase:
-
Polar-Embedded/Endcapped Columns: These columns have polar groups embedded within the alkyl chains, which helps to retain polar analytes better than traditional C18 columns.[9]
-
Use 100% Aqueous Mobile Phase: Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% aqueous mobile phase without the stationary phase collapsing, which can increase retention of very polar compounds.[9][11][12]
-
-
Employ Ion-Pairing Chromatography: For ionizable thiazoles, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[13][14]
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), has a hydrophobic tail and a charged head group. The hydrophobic tail interacts with the C18 stationary phase, creating a pseudo-ion-exchange surface that can then retain the charged thiazole compound.[14][15]
-
Consideration: Ion-pairing methods can require long column equilibration times and may not be ideal for LC-MS applications as the reagents can suppress ionization.[15][16]
-
-
Utilize an Orthogonal Chromatography Technique: If reversed-phase is not suitable, a different separation mechanism is required.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[9][17] It uses a polar stationary phase (like silica or a diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[18][19] In HILIC, water acts as the strong, eluting solvent.[19][20]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is considered a "green" alternative due to its use of supercritical CO2 as the main mobile phase component.[21][22] It often provides fast and efficient separations for compounds that are challenging to purify by HPLC.[23][24]
-
Workflow: Selecting the Right Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: My thiazole compound seems to be degrading on the silica gel during flash chromatography. What can I do?
A1: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds, including some thiazoles.[25][26]
-
Deactivate the Silica: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to use an eluent containing a small amount of triethylamine (e.g., 0.1-1%).[25]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[25]
-
Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[25]
Q2: I need to purify a chiral polar thiazole. What are the best starting points for method development?
A2: Chiral separations of polar thiazoles can be achieved using specialized chiral stationary phases (CSPs). Polysaccharide-based columns are a common and effective choice.[27][28]
-
Elution Modes: These separations can be performed in normal phase, polar organic, or reversed-phase modes.[28][29] Polar organic mode, using solvents like methanol, ethanol, or acetonitrile, often provides good results with short analysis times.[27]
-
Additives: The addition of acidic (formic acid) or basic (diethylamine) modifiers to the mobile phase can significantly affect enantioselectivity and should be explored during method development.[27]
Q3: Can I use recrystallization for my polar thiazole compound?
A3: Yes, recrystallization is a powerful technique for purifying solid organic compounds, provided you can find a suitable solvent system.[30][31]
-
Solvent Selection: The ideal solvent will dissolve your compound well at high temperatures but poorly at low temperatures.[31] For polar molecules containing nitrogen, like thiazoles, mixed solvent systems such as alcohol/water are often a good choice.[30][32][33]
-
Procedure: The basic steps involve dissolving the impure solid in a minimal amount of hot solvent, allowing the solution to cool slowly to form crystals, and then collecting the crystals by filtration.[30][31][33]
Data Summary: Recommended Starting Conditions for Chromatography
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Key Considerations |
| Reversed-Phase | C18, Polar-Embedded | Water + 0.1% FA/TFA | Acetonitrile or Methanol + 0.1% FA/TFA | Adjust pH to be >2 units away from compound pKa. |
| HILIC | Silica, Diol, Amide | Acetonitrile | Water or Aqueous Buffer | The aqueous component is the strong solvent.[18][19] |
| SFC | Various polar columns | Supercritical CO2 | Methanol (often with additives) | Excellent for polar compounds; "green" technique.[21][23] |
Workflow: General Purification of a Polar Thiazole
Caption: General experimental workflow for purification.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Recrystallization I 10. [Link]
-
Supercritical Fluid Chromatography (SFC): New Products and Emerging Applications - LabX. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]
-
pH, pKa, and Retention - Pharma Growth Hub. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv. [Link]
-
Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]
-
Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. [Link]
-
Retaining Polar Compounds. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Recrystallization. --->. [Link]
-
Polar Stationary Phase Modification for Basic Compounds - Phenomenex. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]
-
Reversed-phase chromatography - Wikipedia. [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. [Link]
-
Oligonucleotide Separations Using Ion-Pairing Reversed Phase Liquid Chromatography - YMC Europe. [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. [Link]
-
A Two-Step Orthogonal Chromatographic Process for Purifying the Molecular Adjuvant QS-21 with High Purity and Yield - PubMed. [Link]
-
enantiomeric separation of chiral antifanguls drugs with using polar organic phase by hplc. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
(PDF) Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC - ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - PubMed. [Link]
-
Issues and Solutions to the Use of Ion-Pairing Reagents - Welch Materials. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]
-
Ion Pairing — Blessing or Curse? | LCGC International - Chromatography Online. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
-
HILIC HPLC Column - Phenomenex. [Link]
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. [Link]
Sources
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- 2. silicycle.com [silicycle.com]
- 3. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. biotage.com [biotage.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Polar Stationary Phase Modification for Basic Compounds | Phenomenex [phenomenex.com]
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- 12. labex.hu [labex.hu]
- 13. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
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- 20. documents.thermofisher.com [documents.thermofisher.com]
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- 23. chromatographytoday.com [chromatographytoday.com]
- 24. agilent.com [agilent.com]
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- 29. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 30. web.mnstate.edu [web.mnstate.edu]
- 31. people.chem.umass.edu [people.chem.umass.edu]
- 32. Tips & Tricks [chem.rochester.edu]
- 33. youtube.com [youtube.com]
Technical Support Center: Stability of 2-Aminothiazole-5-Carboxylates in Solution
Welcome to the technical support center for 2-aminothiazole-5-carboxylate derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important chemical scaffold. The 2-aminothiazole core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the ester functionality at the 5-position introduces specific stability challenges in solution that can impact the reliability of experimental data, from initial screening to late-stage development.
This document provides in-depth, field-proven insights into the common stability issues encountered with these compounds. It is structured to help you diagnose, troubleshoot, and proactively manage these challenges to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and stability of 2-aminothiazole-5-carboxylates.
Q1: What are the primary degradation pathways for 2-aminothiazole-5-carboxylates in solution?
The most significant and common degradation pathway for this class of compounds is the hydrolysis of the carboxylate ester at the C5 position of the thiazole ring.[4][5] This reaction is susceptible to catalysis under both acidic and basic conditions. The thiazole ring itself and the 2-amino group are generally more stable, but can be susceptible to oxidative or photolytic degradation under harsh conditions.[6][7]
-
Ester Hydrolysis: This is the cleavage of the ester bond by reaction with water, yielding the corresponding carboxylic acid and an alcohol. This process can significantly alter the compound's physicochemical properties, including its polarity, solubility, and ability to permeate cell membranes, thereby affecting biological assay results. The rate of hydrolysis is highly dependent on pH and temperature.
Below is a diagram illustrating the primary hydrolytic degradation pathway.
Caption: Primary hydrolytic degradation of 2-aminothiazole-5-carboxylates.
Q2: My compound's purity is decreasing in my DMSO stock solution, even when stored frozen. Why is this happening and how can I prevent it?
This is a common and often overlooked issue. While DMSO is an excellent solvent for many compounds, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even high-purity, anhydrous DMSO can contain trace amounts of water, which is sufficient to cause slow hydrolysis of sensitive esters over time, especially during freeze-thaw cycles.
Causality: Each freeze-thaw cycle can introduce more atmospheric moisture into your stock vial. The condensation can create a micro-aqueous environment where hydrolysis is accelerated, even at low temperatures.
Prevention Strategies:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO for preparing master stocks.
-
Aliquot Stocks: Prepare single-use aliquots of your stock solution. This is the most critical step to prevent both contamination and degradation from repeated freeze-thaw cycles.
-
Proper Storage: Store aliquots at -20°C or, for long-term storage, at -80°C in tightly sealed vials.
-
Inert Gas: For exceptionally sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.
Q3: How does pH affect the stability of these compounds in aqueous buffers?
The pH of the solution is a critical factor governing the stability of 2-aminothiazole-5-carboxylates due to its direct influence on the rate of ester hydrolysis.[8] Stability is typically highest in the neutral to slightly acidic range and decreases significantly in strongly acidic or basic conditions.
Mechanism:
-
Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[8]
The following table summarizes the expected stability profile as a function of pH.
| pH Range | Condition | Expected Stability | Primary Degradation Mechanism |
| 1–3 | Strongly Acidic | Low | Acid-catalyzed hydrolysis |
| 4–6 | Mildly Acidic | High | Minimal hydrolysis |
| ~7 | Neutral | High | Uncatalyzed hydrolysis (slow) |
| 8–10 | Mildly Basic | Moderate to Low | Base-catalyzed hydrolysis |
| >10 | Strongly Basic | Very Low | Rapid base-catalyzed hydrolysis |
Q4: What are the best practices for preparing solutions for multi-day biological assays?
For experiments that run for 24, 48, or 72 hours, the stability of the test compound in the aqueous cell culture medium is paramount for accurate results. Degradation during the assay can lead to an underestimation of potency (IC₅₀).
Best Practices:
-
Perform a Preliminary Stability Test: Before conducting a definitive assay, incubate the compound in the final assay medium (including serum, if applicable) under assay conditions (e.g., 37°C, 5% CO₂) for the maximum duration of your experiment. Analyze samples by HPLC or LC-MS at different time points (e.g., 0, 8, 24, 48 hours) to quantify the remaining parent compound.
-
Fresh is Best: Whenever possible, prepare fresh dilutions from a validated frozen stock immediately before adding to the assay.
-
Consider Re-dosing: For long-term experiments where stability is a known issue, consider replacing the medium with freshly prepared compound at regular intervals.
-
Acknowledge Limitations: If degradation is unavoidable, quantify it and consider its impact when interpreting the biological data.
Part 2: Troubleshooting Guides
This section provides structured approaches to solving specific experimental problems.
Issue 1: Inconsistent IC₅₀ Values or Variable Results in Screening Assays
-
Symptom: The biological activity or potency of a compound varies significantly between different experimental runs or plates.
-
Underlying Cause: This is a classic sign of compound instability. The effective concentration of the active parent compound is not consistent, leading to variable biological responses.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent biological assay results.
Issue 2: Appearance of a New Peak in HPLC Analysis During Storage
-
Symptom: A new, typically more polar peak appears in the HPLC chromatogram of a sample that was previously pure. This new peak often grows over time while the parent peak decreases.
-
Underlying Cause: This indicates chemical degradation. For 2-aminothiazole-5-carboxylates, the most probable degradation product is the corresponding 5-carboxylic acid.
-
Troubleshooting Steps:
-
Hypothesize Structure: The primary suspect is the hydrolyzed carboxylic acid. This product will be more polar and thus have a shorter retention time on a standard reversed-phase HPLC column.
-
Confirm by LC-MS: Analyze the degraded sample by LC-MS. Look for a peak with the expected mass of the carboxylic acid (M - R + H, where R is the alkyl group of the ester).
-
Synthesize a Standard (Optional but Recommended): If possible, synthesize the carboxylic acid degradation product by hydrolyzing the ester with a base like lithium hydroxide.[4] Use this authentic standard to confirm the identity of the degradation peak by co-injection.
-
Optimize Storage/Handling: Once confirmed, revisit the storage and handling procedures (see FAQ Q2 and Q4) to prevent future degradation.
-
Part 3: Experimental Protocols
These protocols provide a framework for proactively assessing the stability of your compounds. They are based on industry-standard practices and regulatory guidelines.[7][9]
Protocol 1: Forced Degradation (Stress Testing) Study
This study is designed to rapidly identify potential degradation pathways and demonstrate the specificity of your analytical method.[7]
Objective: To generate likely degradation products under accelerated conditions.
Methodology:
-
Prepare Stock Solution: Make a ~1 mg/mL stock solution of your compound in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: In separate, clearly labeled vials (e.g., glass HPLC vials), set up the following conditions. Include a control vial containing the compound in the solvent mix at room temperature, protected from light.
-
Acid Hydrolysis: Add stock solution to 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Add stock solution to 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Oxidation: Add stock solution to 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Thermal: Store a vial of the stock solution (or solid compound) in an oven at 60°C.
-
Photolytic: Expose a solution of the compound in a photostable container (e.g., quartz) to light according to ICH Q1B guidelines.
-
-
Incubation: Incubate the vials. For hydrolytic and oxidative conditions, start by checking at time points like 2, 8, and 24 hours at room temperature. If no degradation is observed, the temperature can be increased (e.g., to 60°C).
-
Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent on-column damage.
-
Analysis: Analyze all samples, including the control, by HPLC-UV or LC-MS. Aim for 5-20% degradation of the parent compound.
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products, impurities, and excipients.
Objective: To develop an HPLC method that separates the parent compound from all potential degradation products generated during the forced degradation study.
Methodology:
-
Select Starting Conditions: Begin with a robust, general-purpose reversed-phase method.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 or 4.6 mm ID, 50-150 mm length, <3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10-15 minutes |
| Flow Rate | 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID) |
| Column Temp. | 30-40°C |
| Detection | UV, monitor at an absorbance maximum (e.g., 254 nm and λₘₐₓ) |
| Injection Vol. | 1-10 µL |
-
Analyze Stressed Samples: Inject the samples generated in the Forced Degradation Study (Protocol 1).
-
Evaluate Separation:
-
Examine the chromatogram from each stress condition.
-
Ensure the main peak (parent compound) is well-resolved from all new peaks (degradation products). Resolution should ideally be >2.0.
-
Use a photodiode array (PDA) detector to check for peak purity. The UV spectrum should be consistent across the entire parent peak.
-
-
Optimize Method: If separation is inadequate, adjust the gradient slope, mobile phase modifiers (e.g., switch to a phosphate buffer if pH control is critical), or column chemistry (e.g., try a Phenyl-Hexyl or C8 column). The goal is to achieve baseline separation for all relevant species.
References
- ResearchGate. (2025, August 5). Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-Aminobenzothiazole in Biological Matrices.
- ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives.
- McNeill, D. R., et al. (n.d.). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C.
- ResearchGate. (n.d.). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
- Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
- Raju, N. P., et al. (n.d.). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies.
- BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- MedCrave. (2016, December 14). Forced Degradation Studies.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Blessy, M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.
- Khalifa, M. E. (n.d.).
- ACS Publications. (n.d.). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell-Permeable Probes.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
- ACS Publications. (2014, July 9). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- Wikipedia. (n.d.). Thiazole.
- ChemicalBook. (2023, August 18). 2-Aminothiazole: synthesis, biological activities and toxicity.
- University of Toyama. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen.
- BenchChem. (n.d.). Technical Support Center: Degradation Pathways of 2-Aminoimidazole Derivatives.
- Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
- Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
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Technical Support Center: Enhancing the Solubility of Functionalized Thiazoles
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with functionalized thiazole derivatives. Thiazole-containing compounds are pivotal in modern drug discovery, appearing in numerous biologically active agents.[1][2] However, their often planar, aromatic structure, combined with lipophilic functional groups, frequently leads to poor aqueous solubility—a major hurdle in preclinical development.[3][4]
This document provides in-depth, practical solutions and troubleshooting strategies to systematically address and overcome these solubility issues. We will move from fundamental principles to advanced formulation and chemical modification techniques, explaining not just what to do, but why each step is scientifically sound.
Frequently Asked Questions (FAQs)
Q1: Why are my functionalized thiazole derivatives so poorly soluble in aqueous media?
A1: The low aqueous solubility of many thiazole derivatives stems from their molecular structure. The thiazole ring itself is aromatic and relatively nonpolar.[5] When functionalized with lipophilic (fat-loving) groups, such as phenyl rings, long alkyl chains, or other heterocyclic systems to enhance biological activity, the overall hydrophobicity of the molecule increases significantly.[3] This high hydrophobicity, often combined with a rigid crystal lattice structure (high melting point), makes it difficult for water molecules to surround and dissolve the compound.[6][7]
Q2: My compound won't dissolve for a simple in vitro assay. What are the first things I should try?
A2: For initial screening and assays, the most direct approach is to use a water-miscible organic co-solvent.[8] The goal is to prepare a high-concentration stock solution that can be diluted into your aqueous assay buffer.
-
Primary Co-solvent: Dimethyl sulfoxide (DMSO) is the most common starting point due to its strong solubilizing power.[8]
-
Optimize Concentration: Prepare a 10-30 mM stock solution in 100% DMSO. When diluting into your assay buffer, ensure the final DMSO concentration is as low as possible, typically below 0.5% (v/v), to avoid artifacts or cellular toxicity.[8] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[8]
-
Gentle Assistance: If the compound is slow to dissolve, gentle warming (e.g., in a 37°C water bath) or sonication can be effective.[3][8]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can prevent the compound from "crashing out" or precipitating.[3]
Q3: Co-solvents are interfering with my assay or are still not effective. When should I consider more advanced strategies?
A3: You should move to advanced strategies when:
-
The required final concentration of a co-solvent like DMSO or ethanol interferes with your biological assay (e.g., causes cell death, enzyme inhibition, or other off-target effects).[8]
-
Your compound precipitates out of the assay medium even at low co-solvent concentrations.
-
You are preparing formulations for in vivo studies, where high concentrations of organic co-solvents are often not viable due to toxicity.
-
You observe inconsistent results between experiments, which often points to incomplete or variable dissolution.[3]
Advanced strategies involve modifying the physicochemical properties of the compound or its immediate environment to improve aqueous dispersion.[8][9] These include pH modification, salt formation, use of surfactants, or complexation.
Troubleshooting Guide: Common Solubility Problems
Problem: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.
This is a classic sign that the aqueous buffer cannot maintain the solubility of your compound once the co-solvent is diluted.
Causality: The high concentration of DMSO in the stock solution keeps the hydrophobic compound dissolved. Upon dilution into a primarily aqueous environment, the DMSO concentration drops, the solvent polarity increases dramatically, and the compound crashes out of solution as it aggregates to minimize contact with water.
Solutions:
-
Lower the Final Concentration: Determine if your assay can work with a lower final concentration of the thiazole derivative.
-
Use a Different Co-solvent: Some compounds are more soluble in other water-miscible solvents like ethanol, polyethylene glycol (PEG 400), or N-Methyl-2-pyrrolidone (NMP).[10] Perform small-scale solubility tests to find a better alternative.
-
Employ a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80 (typically 0.1% - 1%), to your aqueous buffer. Surfactants form micelles that can encapsulate the hydrophobic compound, keeping it dispersed.[11][12]
-
pH Adjustment: If your molecule has an ionizable group (an acidic or basic center), adjusting the buffer pH can dramatically increase solubility. This is one of the most powerful and simple techniques.[10][13]
Diagram: Decision Workflow for Solubility Enhancement
This workflow guides the selection of an appropriate strategy based on experimental needs and compound properties.
Caption: Decision workflow for selecting a solubility enhancement method.
In-Depth Solubility Enhancement Strategies
Physicochemical Modification: pH Adjustment
Principle: Most functionalized thiazoles contain nitrogen atoms that can be protonated (act as bases) or have acidic functional groups (e.g., carboxylic acids). The solubility of such ionizable compounds is highly pH-dependent.[14] By adjusting the pH of the solution to be approximately 2 units away from the compound's pKa, you can ensure it exists predominantly in its ionized (salt) form, which is significantly more water-soluble than the neutral form.[13][15]
-
For Weakly Basic Thiazoles: Lowering the pH (making the solution more acidic) will protonate the basic nitrogen, forming a cationic salt that is more soluble.
-
For Weakly Acidic Thiazoles: Raising the pH (making the solution more basic) will deprotonate the acidic group, forming an anionic salt that is more soluble.
Causality: The charged, ionized form of the molecule can participate in stronger ion-dipole interactions with polar water molecules, leading to a much greater degree of solvation compared to the less polar, neutral form.
Diagram: Effect of pH on the Solubility of a Basic Thiazole
Caption: Ionization of a basic thiazole derivative at different pH values.
Formulation-Based Approach: Complexation with Cyclodextrins
Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic (water-loving) outer surface and a hydrophobic (water-fearing) inner cavity.[9] They can encapsulate a poorly soluble thiazole derivative (the "guest") within their central cavity, forming a water-soluble inclusion complex.[3][9]
Causality: The hydrophobic thiazole molecule is shielded from water by the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be readily dissolved in aqueous media. This is a powerful technique for increasing the apparent solubility of a compound without chemically altering it.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its high solubility and low toxicity.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a thiazole derivative within a cyclodextrin.
Chemical Modification: Salt Formation
Principle: For thiazole derivatives with strongly acidic or basic functional groups, forming a stable, crystalline salt is one of the most effective methods to improve solubility and dissolution rate.[11][15][16] This goes beyond simple pH adjustment by creating a new solid form of the active pharmaceutical ingredient (API).
Causality: The salt form has a different crystal lattice energy and dissociates in water to yield the ionized, highly soluble form of the drug.[16][17] The choice of the counter-ion is critical and can significantly influence the final properties of the salt, such as solubility, stability, and hygroscopicity (tendency to absorb moisture).[17]
-
For Basic Thiazoles: Use strong acids like HCl, HBr, sulfuric acid, or methanesulfonic acid to form hydrochloride, hydrobromide, sulfate, or mesylate salts.
-
For Acidic Thiazoles: Use strong bases like sodium hydroxide, potassium hydroxide, or calcium hydroxide to form sodium, potassium, or calcium salts.
Summary of Key Solubility Enhancement Techniques
| Technique | Principle of Action | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity, increasing solubility of hydrophobic compounds.[18] | Simple, fast for initial screening.[8] | Can interfere with biological assays; potential for in vivo toxicity.[8] |
| pH Adjustment | Ionizes the drug by shifting the pH away from its pKa, increasing interaction with water.[14] | Highly effective for ionizable drugs; simple to implement.[10] | Only works for compounds with a suitable pKa; may precipitate in regions of different pH (e.g., GI tract).[19] |
| Salt Formation | Creates a new solid form with higher aqueous solubility and faster dissolution.[16] | Dramatically increases solubility; can improve stability and handling properties.[11][20] | Only applicable to ionizable compounds; risk of disproportionation back to the free base/acid.[15][20] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in water.[12] | Effective for highly lipophilic compounds.[8] | Can interfere with assays; potential for cell toxicity.[12] |
| Cyclodextrins | Encapsulates the drug in a hydrophobic cavity, presenting a hydrophilic exterior to the solvent.[9] | Significant solubility enhancement; low toxicity; no chemical modification needed.[3] | Requires optimization of drug:CD ratio; can be expensive for large-scale use.[21] |
| Solid Dispersion | Disperses the drug at a molecular level within a hydrophilic polymer matrix.[6] | Can stabilize the amorphous, more soluble form of the drug; enhances dissolution rate.[21] | Can be physically unstable, reverting to the crystalline form over time.[6] |
| Structural Mod. | Adds polar or ionizable groups to the core structure to increase hydrophilicity.[7][22] | Can permanently solve solubility issues. | Requires significant medicinal chemistry effort; may alter biological activity.[7] |
Experimental Protocols
Protocol 1: Co-solvent Screening for In Vitro Assays
Objective: To identify a suitable co-solvent and determine the maximum achievable stock concentration for a functionalized thiazole.
Methodology:
-
Preparation: Weigh 1-2 mg of your thiazole derivative into several separate glass vials.
-
Solvent Addition: To each vial, add a different water-miscible organic solvent (e.g., DMSO, Ethanol, PEG 400, NMP) in small, precise increments (e.g., 10 µL at a time).
-
Dissolution: After each addition, vortex the vial for 30-60 seconds. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Observation: Visually inspect for complete dissolution against a light and dark background. The absence of any visible solid particles indicates complete dissolution.
-
Calculation: Once the compound is fully dissolved, calculate the concentration (e.g., in mM). This is your saturated stock concentration in that solvent.
-
Selection: Choose the solvent that provides the highest concentration and is most compatible with your downstream assay. Always prioritize DMSO if it is effective.[8]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of a thiazole derivative by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Molar Ratio Selection: Start with a 1:1 and 1:2 molar ratio of the thiazole derivative to HP-β-CD.[3]
-
Preparation of CD Solution: Dissolve the calculated amount of HP-β-CD in purified water or a relevant buffer with stirring.
-
Addition of Thiazole: Slowly add the powdered thiazole derivative to the stirring cyclodextrin solution.
-
Equilibration: Seal the container and stir the mixture at a constant temperature (e.g., room temperature or 37°C) for 24-72 hours. This allows the system to reach equilibrium for complex formation.[3]
-
Filtration: After equilibration, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Analyze the concentration of the dissolved thiazole derivative in the clear filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS). This value represents the enhanced solubility.
-
(Optional) Lyophilization: To obtain a solid powder of the complex, freeze the filtered solution (e.g., at -80°C) and lyophilize it using a freeze-dryer until a dry, fluffy powder is obtained. This powder can be easily reconstituted in water.[3]
References
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025).
- Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives - Benchchem. (n.d.).
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023).
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
- Solubility Enhancement Techniques | Pharmaguideline. (n.d.).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021).
- Structural modification aimed for improving solubility of lead compounds in early phase drug discovery - OUCI. (n.d.).
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024).
- Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities - IJNRD. (n.d.).
- Strategies for the formulation development of poorly soluble drugs via oral route. (2019).
- When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. (n.d.).
- The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - MDPI. (n.d.).
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.).
- Improving solubility via structural modification - ResearchGate. (2025).
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021).
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
- Salt formation to improve drug solubility - PubMed. (2007).
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (n.d.).
- The Role of Thiazole Derivatives in Modern Pharmaceutical Synthesis. (n.d.).
- Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. | Semantic Scholar. (n.d.).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. (n.d.).
- A review on thiazole based compounds andamp; it's pharmacological activities. (2024).
- An Overview of Thiazole Derivatives and its Biological Activities. (2023).
- Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC - NIH. (2022).
- Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes - OUCI. (n.d.).
- Green solvents for eco-friendly synthesis of bioactive heterocycles | Request PDF. (n.d.).
- Salt Formation to Improve Drug Solubility | Request PDF - ResearchGate. (2025).
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. (n.d.).
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019).
- Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (n.d.).
- (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity - ResearchGate. (2016).
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020).
- Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021).
- Salt formation to improve drug solubility. - Semantic Scholar. (n.d.).
- Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025).
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Technical Support Center: Synthesis of 4-Aryl-2-Aminothiazoles
Welcome to the Technical Support Center for the synthesis of 4-aryl-2-aminothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, is powerful yet prone to several pitfalls that can impact yield, purity, and scalability.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common experimental challenges and offer validated protocols to overcome them, ensuring your synthesis is both successful and reproducible.
I. Frequently Asked Questions (FAQs)
Q1: My Hantzsch reaction is not proceeding to completion, or the yield is very low. What are the most likely causes?
Low conversion or yield in a Hantzsch synthesis can often be traced back to several critical reaction parameters.[3]
-
Sub-optimal Temperature: While some Hantzsch reactions can proceed at room temperature, many require thermal energy to overcome the activation barrier.[3] If you are experiencing a sluggish reaction, gentle heating to 40-60 °C is a good starting point. For more resistant substrates, refluxing in an appropriate solvent may be necessary.[3][4] However, be cautious of excessive heat, which can lead to decomposition of reactants or products.
-
Inadequate Reaction Time: The reaction may simply need more time. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC). If starting materials are still present after your intended reaction time, extend it and continue monitoring until consumption of the limiting reagent is observed.
-
Poor Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate.[3] Alcohols such as ethanol and methanol are standard choices and generally provide good results.[3] In some instances, a mixture of solvents, like ethanol/water, can enhance yields.[5]
-
Reactivity of the α-Haloketone: The nature of the halogen is critical. α-Bromoketones are generally more reactive than their α-chloro counterparts and are often preferred to ensure a reasonable reaction rate.[6] If you are using an α-chloroketone and experiencing issues, consider switching to the corresponding α-bromo analog.
Q2: I am observing the formation of significant byproducts. What are they, and how can I minimize them?
Side reactions are a common challenge in Hantzsch synthesis. Understanding their origin is key to suppression.
-
Formation of 2-Imino-4-thiazoline: This is a common tautomeric byproduct. The final step of the Hantzsch synthesis is the dehydration of a hydroxythiazoline intermediate. Incomplete dehydration can lead to the formation of this byproduct.
-
Solution: Ensure acidic conditions during the final cyclization and dehydration step. The use of a catalytic amount of a strong acid can facilitate complete conversion to the desired 2-aminothiazole.
-
-
Self-condensation of the α-Haloketone: Under basic conditions or prolonged heating, α-haloketones can undergo self-condensation, leading to complex mixtures.
-
Solution: Maintain a controlled temperature and avoid strongly basic conditions. The reaction is typically performed under neutral or slightly acidic conditions.
-
-
Formation of Bis-thiazoles: If a dithiourea derivative is used, or if the reaction stoichiometry is not carefully controlled, the formation of bis-thiazoles can occur.[7]
-
Solution: Use a precise 1:1 molar ratio of the α-haloketone and thiourea. If using a substituted thiourea, ensure its purity.
-
Q3: My product is difficult to purify. What are some effective purification strategies?
Purification of 4-aryl-2-aminothiazoles can be challenging due to their polarity and potential for co-precipitation with byproducts.
-
Recrystallization: This is often the most effective method for obtaining highly pure material.[8] Hot ethanol is a commonly used solvent for recrystallization.[8] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly, promoting the formation of well-defined crystals.
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective for separating the desired product from impurities.
-
Acid-Base Extraction: The basic nature of the 2-amino group can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The aminothiazole will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or Na₂CO₃) to precipitate the purified product, which can be collected by filtration.[6][9]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for specific, frequently encountered problems.
Guide 1: Low or No Product Formation
This guide will help you systematically diagnose and resolve issues related to poor reaction conversion.
Troubleshooting Workflow: Low Product Yield
Caption: A step-by-step guide to troubleshooting low product yield.
Guide 2: Presence of Multiple Spots on TLC
This guide addresses the challenge of reaction mixtures showing multiple products or byproducts.
Troubleshooting Workflow: Complex Reaction Mixture
Caption: A workflow for diagnosing and resolving complex reaction mixtures.
III. Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Phenyl-2-aminothiazole
This protocol provides a reliable starting point for the synthesis of a representative 4-aryl-2-aminothiazole.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol, to achieve a concentration of approximately 0.5 M with respect to the 2-bromoacetophenone.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) while monitoring the reaction progress by TLC.[8] The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol to remove any soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from hot ethanol.[8]
-
Protocol 2: One-Pot Synthesis from Aryl Ketones
Several modern variations of the Hantzsch synthesis utilize a one-pot procedure starting from an aryl ketone, which is halogenated in situ.[9][10]
-
Reactant Mixture: To a solution of the aryl ketone (1.0 eq) and thiourea (1.0-1.2 eq) in a suitable solvent (e.g., PEG-400/water), add a halogenating agent such as N-bromosuccinimide (NBS).[10]
-
Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to accelerate the process.[10]
-
Work-up and Isolation: Follow a similar procedure to Protocol 1, neutralizing the reaction mixture and collecting the precipitated product.
IV. Data Presentation
Table 1: Influence of Solvent on the Yield of 4-Phenyl-2-aminothiazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | Reflux | 2 | 85 |
| Methanol | Reflux | 2 | 82 |
| Isopropanol | Reflux | 3 | 78 |
| Acetonitrile | Reflux | 4 | 70 |
| Ethanol/Water (1:1) | Reflux | 2.5 | 88[5] |
| PEG-400/Water | 80-85 (MW) | 0.5 | 89[10] |
V. Mechanistic Overview
A clear understanding of the reaction mechanism is invaluable for troubleshooting.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.[11][12]
This technical support guide is intended to be a living document. As new methodologies and insights emerge, it will be updated to reflect the state-of-the-art in 4-aryl-2-aminothiazole synthesis. We are committed to providing the scientific community with the resources needed to advance research and development.
References
- Bohrium. (n.d.). One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid.
- Sharma, V., Kumar, P., & Pathak, D. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(26), 15938-15951.
- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463.
- ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9423-9434.
- Patil, S. S., Jadhav, S. D., & Patil, U. S. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 523-529.
- Shirude, P. S., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209.
- Bouasla, R., et al. (2017).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Li, Y., et al. (2019). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Beilstein Journal of Organic Chemistry, 15, 2236-2242.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis.
- ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review.
- Facchinetti, V., et al. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440.
- ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles.
- Shestakova, T., et al. (2022).
- Garcia-Egido, E., et al. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 106-109.
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- Jawale, D. V., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(3), 543-548.
- El-Sayed, W. A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4057-4075.
- ResearchGate. (n.d.). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst.
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- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Crystallization Techniques for Thiazole-5-Carboxylate Esters
Welcome to the technical support center dedicated to the crystallization of thiazole-5-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of heterocyclic compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing thiazole-5-carboxylate esters?
A1: Thiazole-5-carboxylate esters, like many organic compounds, can present several crystallization challenges. A primary issue is their potential for polymorphism, the ability to exist in multiple crystalline forms with different physicochemical properties.[1] This can significantly impact a drug's stability, solubility, and bioavailability.[2] Additionally, issues like "oiling out," where the compound separates as a liquid instead of a solid, can inhibit the formation of a crystalline phase.[3][4]
Q2: How do I select an appropriate solvent for my thiazole-5-carboxylate ester?
A2: Solvent selection is a critical first step in successful crystallization.[5] An ideal solvent will dissolve the ester at an elevated temperature but have low solubility at room temperature or below.[6] For moderately polar compounds like thiazole-5-carboxylate esters, solvents such as ethanol, acetone, or ethyl acetate are good starting points.[7] A useful rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.[8] Experimentation with a range of solvents or solvent mixtures is often necessary to find the optimal system.[9]
Q3: My compound is crashing out of solution too quickly. How can I slow down the crystallization process?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[4] To slow down crystal growth, you can add a small excess of the "good" solvent to keep the compound in solution longer as it cools.[4] Ensuring a slow cooling rate is also crucial. This can be achieved by insulating the flask or allowing it to cool to room temperature before placing it in a colder environment.[4]
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid instead of a solid because the solution temperature is above the compound's melting point.[4] This is problematic as impurities tend to dissolve in the oil, preventing purification.[4] To prevent this, you can try using a larger volume of solvent, adding a charcoal step to remove impurities that may be depressing the melting point, or switching to a lower-boiling point solvent.[4]
Q5: When should I consider using an anti-solvent crystallization technique?
A5: Anti-solvent crystallization is particularly useful when your thiazole-5-carboxylate ester is highly soluble in most common solvents, making traditional cooling crystallization difficult.[7] In this method, a second solvent (the anti-solvent) in which the ester is insoluble is added to a solution of the ester, reducing its solubility and inducing crystallization.[10][11] This technique can also be beneficial for producing smaller, more uniform particles.[12]
Troubleshooting Guide
This section provides a more in-depth, cause-and-effect analysis of common crystallization problems and their solutions.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Solution is undersaturated | The concentration of the thiazole-5-carboxylate ester is below the solubility limit at the given temperature, so there is no thermodynamic driving force for crystallization.[13] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration.[4] 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface to create microscopic scratches that can serve as nucleation sites.[4] 3. Seeding: Introduce a tiny seed crystal of the pure compound to the solution to initiate crystal growth.[14] |
| High Purity of Compound | Spontaneous nucleation can be difficult for very pure compounds lacking nucleation sites. | 1. Introduce a Seed Crystal: This is the most effective method in this scenario.[14] 2. Cool to a Lower Temperature: Further decrease the temperature to increase the level of supersaturation.[13] |
Problem 2: Formation of an Oil or Amorphous Solid
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| High Solute Concentration | A very high degree of supersaturation can lead to rapid precipitation, favoring the formation of a disordered, amorphous solid or an oil over an ordered crystal lattice.[5] | 1. Increase Solvent Volume: Dilute the solution with more of the "good" solvent to reduce the supersaturation level.[4] 2. Slower Cooling: Employ a more gradual cooling process to allow molecules sufficient time to arrange into a crystal lattice.[5] |
| Presence of Impurities | Impurities can disrupt the crystal packing process and lower the melting point of the solid, leading to oiling out.[4][13] | 1. Charcoal Treatment: Add activated charcoal to the hot solution to adsorb impurities before filtration and cooling.[4] 2. Pre-purification: Consider an initial purification step like column chromatography before attempting crystallization.[9] |
Problem 3: Poor Crystal Quality (e.g., small needles, aggregates)
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Rapid Nucleation and Growth | High supersaturation leads to the formation of many small nuclei, resulting in a large number of small crystals rather than fewer, larger ones.[13] | 1. Slower Cooling/Evaporation: Reduce the rate at which supersaturation is achieved.[5] 2. Use a Solvent Mixture: A carefully chosen solvent/anti-solvent system can provide finer control over solubility and crystal growth.[7] |
| Agitation or Disturbance | Physical disturbances during crystal growth can lead to secondary nucleation and the formation of crystal aggregates.[13] | 1. Minimize Movement: Once the crystallization process has begun, avoid moving or agitating the flask.[5] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude thiazole-5-carboxylate ester in the minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or folded paper towels).[4]
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the thiazole-5-carboxylate ester in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add a miscible "poor" solvent (the anti-solvent) dropwise to the solution with gentle swirling.[11]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Allow the solution to stand undisturbed to allow for slow crystal growth.
-
Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.
Protocol 3: Vapor Diffusion
This method is ideal for obtaining high-quality single crystals for X-ray diffraction, especially when only small amounts of material are available.[5]
-
Preparation: Dissolve a small amount of the thiazole-5-carboxylate ester in a few drops of a relatively volatile "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar) that contains a small amount of a more volatile "poor" solvent (anti-solvent).[5]
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the ester and promoting slow crystal growth.[15]
-
Incubation: Allow the setup to remain undisturbed in a location with a constant temperature.[16]
Visualizing Crystallization Workflows
Decision Tree for Method Selection
Caption: A flowchart for troubleshooting the common issue of a compound "oiling out".
References
- Vertex AI Search. (n.d.). API Crystallinity and Polymorphism. Pharma Innovation.
- Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.
- Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. doi: 10.2174/092986709787549299.
- (n.d.). Guide for crystallization.
- YouTube. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial.
- YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder.
- Sathee Jee. (n.d.). Chemistry Crystallization.
- (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
- PMC - NIH. (2011, January 16). Protein Crystallization for X-ray Crystallography.
- International Journal of Chemical Engineering and Applications (IJCEA). (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- RM@Schools. (n.d.). Antisolvent Crystallization.
- (n.d.). Crystallization of Organic Compounds.
- (n.d.). Crystallization of Organic Compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Benchchem. (n.d.). Strategies to control the crystallization behavior of adipate esters.
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Technical Support Center: Catalyst Selection for Efficient One-Pot Thiazole Synthesis
Welcome to the technical support center dedicated to the synthesis of thiazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and expert insights into catalyst selection for efficient one-pot thiazole synthesis. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the one-pot synthesis of thiazoles, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low to No Product Yield
Q1: I'm following a standard one-pot thiazole synthesis protocol (e.g., Hantzsch synthesis), but my yield is consistently low or I'm not getting any product. What are the likely causes and how can I troubleshoot this?
A1: Low yields in thiazole synthesis, particularly the widely-used Hantzsch method involving α-haloketones and thioamides, can be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low yield in thiazole synthesis.
Step-by-Step Troubleshooting Protocol:
-
Assess Reactant and Solvent Purity: The purity of your starting materials is critical. Impurities in the α-haloketone or thioamide can lead to undesired side reactions, consuming reactants and complicating purification. The presence of water can also be detrimental, and the use of anhydrous solvents is often recommended.[1]
-
Action: Verify the purity of your reactants by NMR or other appropriate analytical techniques. Ensure solvents are anhydrous, especially if using moisture-sensitive catalysts or reagents.
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent significantly impacts reaction rate and yield. While ethanol is common, other solvents like 1-butanol, 2-propanol, and water have proven effective, depending on the specific substrates.[1][2] For some syntheses, a mixture of ethanol and water can enhance yields.[3][4] It is advisable to conduct small-scale solvent screening to find the optimal medium for your reaction.[1]
-
Temperature and Reaction Time: Conventional heating often requires reflux for several hours. Microwave-assisted synthesis can dramatically reduce reaction times to mere minutes, often at temperatures between 90-130°C.[1] If you are using conventional heating and experiencing low yields, consider incrementally increasing the temperature and extending the reaction time, monitoring the progress by TLC or LC-MS to prevent product decomposition. For sterically hindered substrates, more forcing conditions are often necessary.[5]
-
-
Evaluate the Catalyst:
-
Catalyst Loading: Both too little and too much catalyst can negatively affect the yield.[3][4] It is essential to optimize the catalyst loading. Start with the recommended amount in the literature and then screen a range of concentrations to find the sweet spot for your specific reaction.
-
Catalyst Activity: If you are using a reusable catalyst, it may have lost activity. Consider using a fresh batch of catalyst or regenerating the used catalyst according to the supplier's protocol. Some "green" catalysts, like NiFe2O4 nanoparticles, have demonstrated excellent reusability.[3][4][6][7]
-
Issue 2: Formation of Multiple Byproducts
Q2: My reaction is producing the desired thiazole, but I'm also seeing significant amounts of byproducts, making purification difficult. What are the common side reactions, and how can I suppress them?
A2: Byproduct formation is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Common Side Reactions and Mitigation Strategies:
-
Self-condensation of α-haloketone: This can occur under basic conditions.
-
Solution: Add the thioamide and catalyst to the reaction vessel before introducing the α-haloketone. Maintaining a slightly acidic or neutral pH, if compatible with your chosen catalyst, can also help.
-
-
Decomposition of Thioamide: Some thioamides can be unstable, especially under harsh acidic or thermal conditions.[1]
-
Solution: Choose a milder catalyst or reaction conditions. If possible, opt for a more stable thioamide derivative.
-
-
Over-alkylation: The newly formed thiazole ring can sometimes be further alkylated.
-
Solution: Use a stoichiometric amount of the α-haloketone or a slight excess of the thioamide. Monitor the reaction closely and stop it once the starting materials are consumed.
-
Section 2: Catalyst Selection - A Comparative Guide
The choice of catalyst is pivotal for a successful one-pot thiazole synthesis. The ideal catalyst should be efficient, selective, and preferably reusable and environmentally benign.[8]
Comparative Table of Common Catalysts for One-Pot Thiazole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Heterogeneous Nanoparticles | NiFe2O4[3][4][6][7] | High yield, reusable, environmentally friendly. | May require specific synthesis and characterization. | Ethanol:water, 75°C[4] |
| Solid Acid Catalysts | Silica supported tungstosilisic acid[2] | Reusable, efficient under conventional heating and ultrasound. | May not be suitable for all substrates. | 1-Butanol, reflux[2] |
| Biocatalysts | Trypsin from porcine pancreas (PPT)[9][10] | Mild reaction conditions, high yields, environmentally benign. | Limited solvent compatibility, potential for enzyme denaturation. | Ethanol, 45°C[9][10] |
| Chitosan-based | TCsSB (Chitosan Schiff base)[11] | Biocatalyst, efficient under ultrasonic irradiation, reusable. | May require preparation of the catalyst. | Ethanol, 35°C, ultrasound[11] |
| Homogeneous Catalysts | Pd(OAc)2[12] | High efficiency, low catalyst loading. | Potential for metal contamination in the final product, may not be reusable. | Varies with substrates. |
| Catalyst-Free | N/A | Environmentally friendly, avoids catalyst cost and removal. | Often requires higher temperatures and longer reaction times, may not be broadly applicable.[13] | Solvent-free, room temperature[13] |
Section 3: Mechanistic Insights - The "Why" Behind the "How"
Understanding the reaction mechanism is key to rational troubleshooting and optimization. The Hantzsch thiazole synthesis is a classic and widely employed method.[14][15]
The Hantzsch Thiazole Synthesis Mechanism
The reaction proceeds through a sequence of nucleophilic attack, cyclization, and dehydration.
Caption: A simplified representation of the Hantzsch thiazole synthesis mechanism.[16]
This mechanism highlights the key steps where issues can arise. For instance, a poorly nucleophilic thioamide or a sterically hindered α-haloketone can slow down the initial step, leading to low yields.[5] The cyclization and dehydration steps can be facilitated by an appropriate catalyst that promotes these transformations.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a one-pot synthesis for thiazoles? A1: One-pot syntheses offer several advantages, including reduced reaction time, lower consumption of solvents, and simpler workup procedures, making them more environmentally friendly and cost-effective.[16]
Q2: Can I perform a one-pot thiazole synthesis without a catalyst? A2: Yes, catalyst-free and solvent-free conditions have been reported for the synthesis of some thiazole derivatives, often with high yields and short reaction times.[8][13] However, the applicability of these methods may be substrate-dependent.
Q3: What is the role of microwave irradiation in thiazole synthesis? A3: Microwave-assisted synthesis can significantly accelerate the reaction, reducing reaction times from hours to minutes.[1] This is due to efficient and uniform heating of the reaction mixture.
Q4: Are there "green" catalyst options for thiazole synthesis? A4: Absolutely. A significant amount of research has focused on developing environmentally benign catalysts. These include reusable magnetic nanoparticles like NiFe2O4, biocatalysts such as enzymes and chitosan-based catalysts, and solid acid catalysts.[2][3][4][6][7][11] The use of water or ethanol as a solvent further enhances the green credentials of these methods.[3][4]
Q5: How do I choose the best catalyst for my specific substrates? A5: The optimal catalyst depends on the nature of your starting materials (e.g., presence of sensitive functional groups, steric hindrance). It is recommended to start with a versatile and robust catalyst reported in the literature for similar substrates. If yields are not satisfactory, a screening of different catalyst types (e.g., a solid acid vs. a biocatalyst) and reaction conditions is the best approach.
References
- Troubleshooting low conversion rates in thiazole synthesis - Benchchem.
- A facile one-pot synthesis of thiazoles and thiazolyl-pyrazole derivatives via multicomponent approach - ACG Publications.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - NIH.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - MDPI.
- Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC - NIH.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PubMed.
- Technical Support Center: Synthesis of Sterically Hindered Thiazoles - Benchchem.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega.
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC - NIH.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - ResearchGate.
- One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - PMC - NIH.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls.
- Thiazole synthesis - Organic Chemistry Portal.
- Thiazole - Wikipedia.
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalyts - MDPI.
- Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions - SciSpace.
- Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.
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Validation & Comparative
A Comparative Analysis of Biological Activity: Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate versus Dasatinib
An In-depth Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with high potency and selectivity remains a paramount objective. This guide provides a detailed comparative analysis of the biological activities of the well-established multi-targeted tyrosine kinase inhibitor, Dasatinib, and a representative of the emerging class of 2-aminothiazole derivatives, Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate. While Dasatinib is a clinically approved drug with a deeply characterized profile, this compound represents a scaffold of interest in medicinal chemistry, with its biological activity being an area of active investigation. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their respective mechanisms of action, target profiles, and cellular effects.
Introduction: Two Kinase-Targeting Molecules
Dasatinib , sold under the brand name Sprycel®, is a potent, second-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its development was a direct response to the emergence of resistance to the first-generation TKI, imatinib.[3][4] Dasatinib's clinical success is rooted in its ability to inhibit a broader range of kinases with high potency, thereby overcoming many of the resistance mechanisms that limit the efficacy of imatinib.[3][5]
This compound belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold that is increasingly recognized for its potential in developing novel therapeutics, including anticancer agents.[6][7][8] The 2-aminothiazole core is a key pharmacophore in several biologically active molecules and has been utilized as a template for the design of various kinase inhibitors.[3][9] While direct and extensive biological data for this specific molecule is limited in publicly available literature, analysis of closely related analogs provides valuable insights into its potential activity.
Mechanism of Action: A Tale of Two Scaffolds
The fundamental difference in the biological activity of these two compounds lies in their mechanism of action and their validated target profiles. Dasatinib is a multi-targeted inhibitor with a well-defined set of high-affinity kinase targets, whereas the activity of this compound is inferred from studies on structurally similar compounds and appears to be significantly less potent and likely more selective.
Dasatinib: A Broad-Spectrum Kinase Inhibitor
Dasatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the transfer of a phosphate group from ATP to a substrate. This action blocks the downstream signaling pathways that drive cell proliferation and survival.[10][11] A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy against imatinib-resistant mutations.[10][12]
The primary and most well-characterized target of dasatinib is the BCR-ABL fusion protein , the hallmark of CML.[10][11] However, its therapeutic efficacy is broadened by its potent inhibition of several other critical oncogenic kinases, including:
-
SRC family kinases (SFKs): Including SRC, LCK, YES, and FYN.[12][13]
-
c-KIT: A receptor tyrosine kinase often implicated in gastrointestinal stromal tumors (GIST).[11][12]
-
Ephrin A2 receptor (EPHA2): Involved in cell migration and angiogenesis.[12]
-
Platelet-derived growth factor receptor β (PDGFRβ): A key player in cell growth and division.[12]
This multi-targeted approach not only addresses the primary oncogenic driver in CML but also inhibits alternative signaling pathways that could contribute to tumor growth and survival.[14]
Below is a diagram illustrating the key signaling pathways inhibited by Dasatinib.
Caption: Dasatinib inhibits multiple oncogenic kinases.
This compound: A Scaffold with Potential
The 2-aminothiazole scaffold is a versatile starting point for the development of kinase inhibitors.[6][7][8] Derivatives have been synthesized and shown to inhibit a variety of kinases, including VEGFR-2, PI3K/Akt pathway components, and Aurora kinases.[7][9] Some 2-aminothiazole derivatives have been specifically designed based on the structure of dasatinib, aiming to replicate its BCR-ABL inhibitory activity.[8][15]
However, for this compound specifically, there is a lack of published data detailing its inhibitory activity against a broad panel of kinases. Studies on closely related analogs suggest a significantly lower potency compared to dasatinib. For instance, a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative, designed based on dasatinib, exhibited an IC50 of 16.3 µM against the human K562 leukemia cell line.[8] This is in stark contrast to dasatinib's sub-nanomolar to low nanomolar IC50 values against the same cell line.[13]
The likely mechanism of action for this class of compounds is also ATP-competitive inhibition, but the specific kinase targets and the potency of inhibition are highly dependent on the substitutions on the thiazole ring. The available evidence suggests that while the 2-aminothiazole core can be a foundation for potent kinase inhibitors, the specific substitutions on this compound do not confer the broad-spectrum, high-potency profile of dasatinib.
Comparative Biological Activity Data
The most direct way to compare the biological activity of two compounds is through quantitative data from in vitro kinase assays and cell-based proliferation/viability assays.
In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of dasatinib against some of its key kinase targets. No direct in vitro kinase inhibition data is publicly available for this compound.
| Kinase Target | Dasatinib IC50 (nM) | Reference(s) |
| BCR-ABL | <1 | [11] |
| SRC | 0.8 | [11] |
| c-KIT | 79 | [11] |
| LCK | <1.1 | [11] |
| FYN | <1.1 | [11] |
| YES | <1.1 | [11] |
| FAK | 0.2 | [16] |
Table 1: In Vitro Kinase Inhibition Profile of Dasatinib.
Cellular Activity: Antiproliferative Effects
Cell-based assays are crucial for determining a compound's efficacy in a more biologically relevant context. The following table presents the IC50 values of dasatinib in various cancer cell lines. For comparison, data for a structurally similar 2-aminothiazole derivative is included to provide a likely performance benchmark for this compound.
| Cell Line | Cancer Type | Dasatinib IC50 | 2-Aminothiazole Derivative IC50 | Reference(s) |
| K562 | Chronic Myeloid Leukemia | 1 nM | 16.3 µM | [8][13] |
| TF-1 BCR/ABL | Leukemia | 0.75 nM | Not Available | [13] |
| 4T1 | Breast Cancer | 0.014 µM | Not Available | [10] |
| MDA-MB-231 | Breast Cancer | 6.1 µM | Inactive | [8][10] |
| MCF-7 | Breast Cancer | >10 µM | 20.2 µM | [8][10] |
| HT-29 | Colon Cancer | Not Available | 21.6 µM | [8] |
| HTLA-230 | Neuroblastoma | sub-micromolar | Not Available | [17] |
| SY5Y | Neuroblastoma | 92 nM | Not Available | [17] |
Table 2: Comparative Cellular Antiproliferative Activity.
The data clearly illustrates the sub-nanomolar to low nanomolar potency of dasatinib in leukemia cell lines expressing its primary target, BCR-ABL. In contrast, the 2-aminothiazole derivative shows activity in the micromolar range, indicating a potency that is several orders of magnitude lower. Furthermore, the 2-aminothiazole derivative was inactive or significantly less active against breast and colon cancer cell lines where dasatinib still exhibits some effect, suggesting a narrower spectrum of activity.[8]
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental protocols used to assess the biological activity of these compounds.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (e.g., a peptide), and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a solution containing ATP and a radiolabeled ATP analog (e.g., [γ-³²P]ATP).
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Separate the radiolabeled substrate from the unreacted radiolabeled ATP using a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Quantification: Wash the membrane to remove unbound ATP and quantify the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a radiometric in vitro kinase assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][18]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[6][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Western blotting is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing mechanistic insight into how a compound exerts its effects.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][19]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against the total protein to confirm equal loading and to assess changes in protein expression.[20]
Conclusion
This comparative guide highlights the significant differences in the biological activity profiles of Dasatinib and this compound.
Dasatinib is a clinically validated, potent, multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action and a broad spectrum of activity against various cancers, particularly CML and Ph+ ALL. Its high potency is reflected in its nanomolar to sub-nanomolar IC50 values in both biochemical and cellular assays.
This compound , on the other hand, represents a chemical scaffold with therapeutic potential, but as a standalone compound, it is unlikely to possess the potent and broad-spectrum activity of dasatinib. The available data on closely related analogs suggests a much lower potency, with IC50 values in the micromolar range, and a potentially narrower range of cellular targets.
For researchers in drug discovery, this comparison underscores the importance of extensive structure-activity relationship (SAR) studies and comprehensive biological evaluation to optimize a promising scaffold like the 2-aminothiazole core into a clinically viable drug candidate. While this compound itself may not be a potent anticancer agent, it serves as a valuable example of the foundational structures from which highly effective drugs like dasatinib can be developed through rigorous medicinal chemistry efforts.
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: A Comparative Analysis
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved drugs, including Fanetizole, Meloxicam, and various cephalosporin antibiotics.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions make it a high-value target for drug discovery programs.[5][6] Consequently, the efficient and scalable synthesis of 2-aminothiazole derivatives is a critical task for researchers in both academic and industrial settings.
This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to 2-aminothiazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each method, offering the field-proven insights necessary for making informed decisions in a laboratory setting.
The Foundational Workhorse: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis is the quintessential method for preparing thiazoles and remains widely used due to its reliability and versatility.[7][8][9] The classical approach involves the condensation of an α-haloketone with a thioamide (or, for 2-aminothiazoles, thiourea).[10][11][12]
Reaction Mechanism
The elegance of the Hantzsch synthesis lies in its straightforward and logical progression. The reaction proceeds through a well-established sequence:
-
Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in a standard SN2 reaction, displacing the halide.[7]
-
Intramolecular Cyclization: The nitrogen of the resulting intermediate attacks the carbonyl carbon, forming a five-membered heterocyclic ring.[10]
-
Dehydration: The cyclic intermediate readily undergoes dehydration to lose a molecule of water, resulting in the formation of the stable, aromatic 2-aminothiazole ring.[7][13]
This mechanistic pathway is highly efficient, often leading to excellent yields of the desired product.[10][14]
Standard Experimental Protocol (Conventional Heating)
Synthesis of 2-amino-4-phenylthiazole:
-
Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction Setup: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to a gentle reflux (approx. 100°C) for 30-60 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC).[10]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution to neutralize the HBr byproduct and precipitate the product.[10]
-
Isolation: Filter the resulting precipitate through a Büchner funnel, washing the filter cake with cold water.
-
Drying & Characterization: Allow the solid to air dry on a watch glass. The product is often pure enough for characterization, but can be recrystallized from ethanol if necessary.[10][15]
Expertise & Field Insights
-
Advantages: The primary strengths of the Hantzsch synthesis are its high yields, operational simplicity, and the wide availability of starting materials.[7][14] It is a robust and dependable method for accessing a diverse library of substituted 2-aminothiazoles.
-
Disadvantages: The main drawback is the use of α-haloketones, which are often lachrymatory and toxic. To circumvent this, a highly effective modification involves the in situ generation of the α-haloketone. This is typically achieved by reacting a ketone with a halogenating agent like N-bromosuccinimide (NBS) or molecular iodine (I₂) directly in the reaction pot with thiourea.[16][17][18] This one-pot approach enhances safety and efficiency.
Alternative Isomeric Synthesis: The Cook-Heilbron Route
For accessing the 5-amino-2-substituted thiazole scaffold, a different strategy is required. The Cook-Heilbron synthesis provides an elegant solution by reacting α-aminonitriles with dithioacids or, more commonly, carbon disulfide.[19][20]
Reaction Mechanism
This pathway differs significantly from the Hantzsch route. When using carbon disulfide and an α-aminonitrile, the reaction initiates with the formation of a dithiocarbamate intermediate, which then undergoes an intramolecular cyclization onto the nitrile group, followed by tautomerization to yield the final aromatic product.[20]
Expertise & Field Insights
The Cook-Heilbron synthesis is less common than the Hantzsch but is invaluable for its specific application in creating 5-aminothiazoles.[19] The choice between Hantzsch and Cook-Heilbron is therefore dictated entirely by the desired final substitution pattern of the thiazole ring.
Modern Methodologies: The Pursuit of Speed and Sustainability
Driven by the principles of green chemistry and the need for high-throughput synthesis, modern approaches focus on reducing reaction times, minimizing hazardous waste, and improving energy efficiency.[21][22]
A. Energy-Intensified Methods: Microwave and Ultrasound
Energy-intensified techniques have revolutionized the synthesis of 2-aminothiazoles.
-
Microwave-Assisted Synthesis: By utilizing microwave irradiation, the reaction mixture is heated uniformly and rapidly, leading to a dramatic acceleration of the reaction rate.[21][23] Reactions that take hours under conventional heating can often be completed in minutes.[24][25] This method is exceptionally well-suited for rapid library generation and reaction optimization.[21][26]
-
Ultrasound-Assisted Synthesis (Sonochemistry): This technique uses high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction, often at ambient bulk temperatures.[27][28][29] It is considered a highly efficient and green methodology.[12][28]
B. Green Catalytic Approaches
The move away from stoichiometric and often toxic reagents towards catalytic and environmentally benign systems is a major focus of current research.
-
One-Pot Iodine-Mediated Synthesis: This popular modification of the Hantzsch reaction combines a methyl ketone, thiourea, and a catalytic amount of iodine in a single pot.[22][30] The iodine facilitates the in situ α-iodination of the ketone, which is immediately consumed in the condensation reaction.[15] This avoids the handling of lachrymatory α-haloketones.
-
Heterogeneous Catalysis: Employing solid-supported catalysts, such as silica-supported acids or clays like Montmorillonite-K10, simplifies product purification.[12][30] The catalyst can be easily removed by filtration and often recycled, improving the overall sustainability and cost-effectiveness of the process.[12][17]
Representative Modern Protocol (Microwave-Assisted)
Synthesis of 2-aminothiazole derivatives:
-
Reagent Preparation: In a microwave reaction vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[24]
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a low power (e.g., 170 W) for 5-15 minutes.[24] Monitor by TLC.
-
Work-up: After cooling, pour the mixture into ice water to precipitate the product.
-
Isolation: Filter the solid, wash with water, and dry. Recrystallize from ethanol.[24][25]
Comparative Performance Analysis
The choice of synthetic route is a critical decision based on project goals such as speed, scale, cost, and environmental impact. The following table provides a quantitative comparison of the methodologies discussed.
| Synthesis Route | Typical Reaction Time | Typical Yield (%) | Temperature | Key Reagents | Advantages | Disadvantages |
| Conventional Hantzsch | 30 min - 10 hrs[10][25] | 70 - 95%[10][12] | 65 - 100°C[10][12] | α-Haloketone, Thiourea | Reliable, High Yield, Versatile | Uses toxic/lachrymatory α-haloketones |
| One-Pot Iodine-Mediated | 2 - 4 hrs[30] | 80 - 95%[22] | 80 - 85°C[22] | Ketone, Thiourea, I₂ | Avoids α-haloketones, One-pot | Requires heating, use of iodine |
| Microwave-Assisted | 5 - 15 min[24][25] | 85 - 95%[24][25] | Elevated (MW) | Ketone, Thiourea, I₂ | Extremely fast, High yields, Clean | Requires specialized equipment |
| Ultrasound-Assisted | 30 - 90 min[12][31] | 80 - 90%[12] | Room Temp.[12] | α-Haloketone, Thiourea | Green, Mild conditions, Fast | Requires sonicator |
| Heterogeneous Catalysis | 1 - 3 hrs[12] | 80 - 90%[12] | 65°C / RT[12] | Ketone, Thiourea, Solid Catalyst | Recyclable catalyst, Easy workup | Catalyst preparation/cost |
General Experimental Workflow
Regardless of the specific heating method, the overall workflow for synthesizing and validating a 2-aminothiazole derivative follows a consistent logical path.
Conclusion
The synthesis of 2-aminothiazoles has evolved significantly from its classical origins. While the Hantzsch synthesis remains a cornerstone of organic chemistry for its robustness, its reliance on hazardous reagents has spurred the development of safer and more efficient alternatives.
For researchers focused on high-throughput screening and rapid lead optimization , microwave-assisted synthesis is the undisputed choice, offering unparalleled reaction speeds and high yields.[21][24] When the guiding principles are green chemistry, scalability, and operational safety , ultrasound-assisted methods at room temperature or one-pot syntheses using recyclable heterogeneous catalysts present the most compelling and sustainable options.[12][28][30]
Ultimately, the optimal synthetic route is not a one-size-fits-all solution. It is a strategic decision that must be aligned with the specific goals of the research program, balancing the need for speed, safety, scalability, and environmental responsibility.
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A Multi-Faceted Guide to Validating the Mechanism of Action of Novel Aminothiazole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of proteins, particularly protein kinases.[1][2][3] However, the promise of a novel aminothiazole inhibitor can only be realized through a rigorous, multi-pronged validation of its mechanism of action (MoA). A flawed or incomplete understanding of how a compound achieves its biological effect is a primary cause of failure in later stages of drug development.[4]
This guide provides a comprehensive framework for validating the MoA of a novel aminothiazole inhibitor, designed around a logical, tiered approach. It moves from confirming direct target binding in vitro to verifying target engagement in the complex cellular milieu and, finally, to quantifying the functional downstream consequences of this engagement. Each experimental stage is designed to be self-validating by incorporating essential controls and orthogonal approaches, ensuring the trustworthiness and integrity of the findings.
Section 1: The Foundational Hypothesis: Direct Target Binding and Selectivity
The first step in MoA validation is to confirm that the novel inhibitor physically interacts with its intended target and to understand its selectivity profile. Aminothiazole-based compounds, especially those targeting ATP-binding pockets of kinases, can have off-target effects.[2] Therefore, assessing both direct binding and broader selectivity is critical.
Experiment 1A: Quantifying Direct Target Engagement via Isothermal Titration Calorimetry (ITC)
Causality: ITC is considered the gold standard for characterizing binding interactions in solution.[5] It directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8] This label-free method provides unambiguous evidence of a direct physical interaction between the inhibitor and its purified target protein.[6]
Comparative Analysis: The data below compares a hypothetical novel aminothiazole inhibitor, "Ami-Inhibitor-1," against a known control inhibitor for the same target, Kinase Z.
| Compound | Target | Binding Affinity (K D ) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) |
| Ami-Inhibitor-1 | Kinase Z | 25 | 1.05 | -12.5 |
| Control Inhibitor | Kinase Z | 15 | 0.98 | -10.2 |
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of the interaction between Ami-Inhibitor-1 and purified Kinase Z.
Materials:
-
Affinity ITC instrument (e.g., from TA Instruments)[7]
-
Purified Kinase Z protein (≥95% purity)
-
Ami-Inhibitor-1
-
ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% DMSO)
-
Control inhibitor
Procedure:
-
Preparation: Prepare a 20 µM solution of Kinase Z in ITC buffer. Prepare a 200 µM solution of Ami-Inhibitor-1 in the same buffer. Ensure the final DMSO concentration is matched between the protein and compound solutions.
-
Instrument Setup: Thoroughly clean the sample cell and titration syringe. Set the experimental temperature (e.g., 25°C).
-
Loading: Load the Kinase Z solution into the sample cell and the Ami-Inhibitor-1 solution into the injection syringe.[8]
-
Titration: Perform a series of small (e.g., 2 µL) injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection. A typical experiment consists of 19-25 injections.[8]
-
Data Analysis: The heat change per injection is measured. The resulting data is fitted to a suitable binding model to derive the K D , n, ΔH, and ΔS values.[8]
Section 2: Cellular Context: Confirming Target Engagement in Live Cells
Demonstrating direct binding to a purified protein is a necessary but insufficient step. The critical question is whether the compound engages its target within the complex and crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9][10]
Causality: The principle behind CETSA is ligand-induced thermal stabilization.[9][10] When a ligand binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. By heating intact cells treated with the inhibitor across a temperature gradient, we can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting temperature (T m ) to a higher value in the presence of the inhibitor provides direct evidence of target engagement in a physiological context.[11]
Experiment 2A: Measuring Target Stabilization with CETSA
Comparative Analysis: The table below shows the thermal shift for Kinase Z in cells treated with Ami-Inhibitor-1 versus a vehicle control. A significant positive shift indicates stabilization and engagement.
| Treatment | Target | Apparent Melting Temp (T agg ) | Thermal Shift (ΔT agg ) (°C) |
| Vehicle (DMSO) | Kinase Z | 52.1°C | - |
| Ami-Inhibitor-1 (10 µM) | Kinase Z | 56.9°C | +4.8°C |
Detailed Protocol: Western Blot-Based CETSA
Objective: To determine if Ami-Inhibitor-1 engages and stabilizes Kinase Z in intact cells.
Materials:
-
Cell line expressing Kinase Z (e.g., HEK293)
-
Ami-Inhibitor-1
-
PBS with protease and phosphatase inhibitors[9]
-
Lysis buffer
-
Antibodies: Primary antibody against Kinase Z, HRP-conjugated secondary antibody
-
Thermal cycler, Western blot equipment
Procedure:
-
Cell Treatment: Treat cultured cells with Ami-Inhibitor-1 (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.[9]
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 46°C to 64°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[9]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or addition of lysis buffer).
-
Separation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase Z at each temperature point by Western Blot.
-
Quantification: Quantify the band intensity at each temperature relative to the non-heated control. Plot the percentage of soluble protein against temperature to generate a melt curve and determine the T agg .
Section 3: Functional Consequences: Downstream Pathway Modulation
Confirming target engagement is a critical milestone, but it does not prove functional inhibition. The next essential step is to demonstrate that this binding event leads to the intended biological consequence—namely, the inhibition of the target's activity. For a kinase inhibitor, this is most directly measured by assessing the phosphorylation status of its known downstream substrates.[12][13][14]
Causality: Protein kinases function by catalyzing the transfer of a phosphate group to substrate proteins.[15] An effective inhibitor will block this activity, leading to a measurable decrease in the phosphorylation of its downstream targets.[16] Western blotting with phospho-specific antibodies is a standard and robust method to quantify these changes.[15][17][18] It is crucial to compare the levels of the phosphorylated substrate to the total amount of that substrate protein to ensure any observed decrease is due to inhibition, not protein degradation.[15]
Experiment 3A: Phospho-Substrate Analysis by Western Blot
Comparative Analysis: The following table shows the effect of Ami-Inhibitor-1 on the phosphorylation of "Substrate A," a known downstream target of Kinase Z, compared to an established multi-kinase inhibitor (Compound B).
| Compound (1 µM) | Target(s) | p-Substrate A Level (% of Vehicle) | Total Substrate A Level (% of Vehicle) |
| Vehicle (DMSO) | - | 100% | 100% |
| Ami-Inhibitor-1 | Kinase Z | 15% | 98% |
| Compound B | Kinase Z, Others | 12% | 95% |
This data demonstrates that Ami-Inhibitor-1 effectively reduces the phosphorylation of Substrate A without altering the total protein level, confirming functional inhibition of the pathway.
Detailed Protocol: Phospho-Protein Western Blot
Objective: To quantify the change in phosphorylation of Substrate A following treatment with Ami-Inhibitor-1.
Materials:
-
Cell line and culture reagents
-
Ami-Inhibitor-1
-
Lysis Buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors.[19]
-
Primary antibodies: Rabbit anti-p-Substrate A (specific for the phosphorylated epitope), Mouse anti-Total Substrate A.
-
Secondary antibodies: Anti-rabbit HRP, Anti-mouse HRP.
-
BSA for blocking (milk contains phosphoproteins like casein and should be avoided).[19]
-
TBST buffer (Tris-buffered saline with Tween-20 is preferred over PBS to avoid interference with phospho-antibodies).[15]
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of Ami-Inhibitor-1 for a predetermined time (e.g., 2 hours). Include a vehicle-only control.
-
Lysis: Wash cells with ice-cold PBS and lyse directly on the plate with ice-cold lysis buffer containing inhibitors.[19] Scrape and collect the lysate.
-
Quantification: Determine protein concentration of each lysate (e.g., BCA assay).
-
Electrophoresis: Denature equal amounts of protein (e.g., 20 µg) in sample buffer by heating at 95°C for 5 minutes.[19] Separate proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.[17][19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[19]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against p-Substrate A, diluted in 5% BSA/TBST.
-
Washing & Secondary: Wash the membrane extensively with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again with TBST. Apply an ECL substrate and image the chemiluminescence.[18]
-
Stripping & Reprobing: To ensure equal loading, the same membrane can be stripped and re-probed with the antibody for Total Substrate A. Alternatively, run parallel gels.
-
Analysis: Quantify band intensities. Normalize the p-Substrate A signal to the Total Substrate A signal for each sample.
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Navigating the Janus-Faced Nature of 2-Aminothiazoles: A Comparative Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, celebrated for its ability to form key interactions with a multitude of biological targets. This "privileged structure" is a component of numerous approved drugs, from potent kinase inhibitors in oncology to treatments for neurological disorders.[1][2][3] However, this versatility comes at a price. The very same chemical properties that make 2-aminothiazoles so effective also predispose them to off-target interactions and metabolic activation, earning them a reputation as potential "toxicophores."[1][4] This duality necessitates a robust and comprehensive cross-reactivity assessment early in the drug discovery process to mitigate the risk of late-stage failures and ensure patient safety.
This guide provides a comparative framework for evaluating the cross-reactivity of 2-aminothiazole-based compounds. We will delve into the critical experimental assays, from broad kinase profiling to specific metabolic and safety pharmacology studies, offering not just the "how" but the crucial "why" behind each methodological choice. By understanding the underlying principles and interpreting the data in context, researchers can navigate the complexities of this important chemical class and unlock its full therapeutic potential.
The Double-Edged Sword: Understanding 2-Aminothiazole Reactivity
The 2-aminothiazole ring system is an electron-rich heterocycle, a feature that allows it to act as a versatile hydrogen bond donor and acceptor, as well as participate in various other non-covalent interactions within protein binding pockets.[5] This chemical dexterity is a key reason for its prevalence in successful drug molecules. However, this reactivity also presents two major challenges:
-
Promiscuous Binding: The ability to form multiple interactions can lead to binding at unintended biological targets, resulting in off-target effects. This is particularly relevant for kinase inhibitors, where the ATP-binding pocket is highly conserved across the kinome.[6]
-
Metabolic Activation: The 2-aminothiazole ring can be a substrate for cytochrome P450 (CYP) enzymes, leading to the formation of reactive metabolites. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, potentially causing idiosyncratic adverse drug reactions (IADRs) such as hepatotoxicity.[1][4]
A thorough investigation of these potential liabilities is not merely a regulatory hurdle but a fundamental aspect of rational drug design.
A Multi-pronged Approach to De-risking 2-Aminothiazole Compounds
A comprehensive cross-reactivity assessment employs a battery of in vitro and cellular assays to build a detailed profile of a compound's selectivity and metabolic fate. The following sections outline the key experimental workflows and provide a comparative analysis of hypothetical 2-aminothiazole-based drug candidates.
Mapping the Kinome: Kinase Selectivity Profiling
For 2-aminothiazole-based kinase inhibitors, understanding their selectivity across the human kinome is paramount. Unintended inhibition of off-target kinases can lead to a range of adverse effects.
Experimental Workflow: Kinase Selectivity Profiling
The most common approach involves screening the test compound against a large panel of purified kinases and measuring its inhibitory activity.
Caption: Workflow for Kinase Selectivity Profiling.
Data Comparison: Hypothetical 2-Aminothiazole Kinase Inhibitors
To illustrate the importance of this analysis, consider the kinase selectivity profiles of three hypothetical 2-aminothiazole compounds: Compound A, Compound B, and Dasatinib, a known multi-targeted kinase inhibitor.[7][8]
| Kinase Target | Compound A (IC50, nM) | Compound B (IC50, nM) | Dasatinib (Kd, nM)[7] | Clinical Implication of Off-Target Inhibition |
| BCR-ABL | 5 | 10 | <3 | On-Target (CML) |
| SRC | 500 | 15 | 1.6 | Platelet dysfunction, gastrointestinal issues |
| c-KIT | >10,000 | 25 | 4.2 | Fluid retention, myelosuppression |
| PDGFRβ | >10,000 | 50 | 28 | Cardiovascular events, fluid retention |
| p38α | 2,500 | 1,500 | 320 | Immunosuppression |
Interpretation and Causality:
-
Compound A demonstrates high selectivity for its primary target, BCR-ABL, with significantly weaker inhibition of other kinases. This profile suggests a lower risk of off-target side effects.
-
Compound B , while a potent BCR-ABL inhibitor, also shows significant activity against SRC, c-KIT, and PDGFRβ. This broader profile, similar to Dasatinib, indicates a higher potential for off-target toxicities. For instance, inhibition of c-KIT and PDGFRβ is associated with fluid retention and cardiovascular events.[9]
-
Dasatinib is a well-characterized multi-kinase inhibitor, and its broad selectivity profile is linked to both its efficacy in certain contexts and its known adverse effect profile.[10]
The choice between a highly selective and a multi-targeted inhibitor depends on the therapeutic strategy. While multi-targeted agents can offer broader efficacy, they often come with a more complex safety profile that requires careful management.
Unveiling Metabolic Liabilities: CYP450 Inhibition and Metabolic Activation
The potential for 2-aminothiazole compounds to interact with the cytochrome P450 (CYP) enzyme system is a critical safety consideration. Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs), while metabolic activation can result in the formation of toxic reactive metabolites.[11][12]
Experimental Workflow: CYP450 Inhibition and Metabolic Activation
These studies are typically conducted using human liver microsomes, which are rich in CYP enzymes.
Caption: Workflows for Radioligand Binding and hERG Assays.
Data Comparison: Hypothetical 2-Aminothiazole Compounds
| Assay | Compound A | Compound B | Dasatinib | Clinical Relevance |
| Dopamine D2 Receptor (Ki, nM) | >10,000 | 800 | >10,000 | Potential for neurological side effects |
| hERG Channel Inhibition (IC50, µM) | >30 | 5 | >10 | Risk of QT prolongation and cardiac arrhythmias |
Interpretation and Causality:
-
Compound A demonstrates a favorable safety profile with no significant off-target binding to the tested GPCR or inhibition of the hERG channel.
-
Compound B shows some affinity for the dopamine D2 receptor and moderate inhibition of the hERG channel. While the D2 affinity is relatively weak, it warrants further investigation for potential central nervous system side effects. The hERG inhibition is a more significant concern, as it can lead to life-threatening cardiac arrhythmias.
-
Dasatinib , in this hypothetical comparison, shows a clean profile in these specific assays, which is consistent with its known primary adverse effects being related to its on- and off-target kinase activities.
Conclusion: A Holistic View for Safer Drug Development
The 2-aminothiazole scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. However, its inherent reactivity demands a proactive and comprehensive approach to cross-reactivity assessment. By integrating kinase selectivity profiling, metabolic liability assessment, and broad safety pharmacology screening, drug discovery teams can build a holistic understanding of a compound's potential risks.
This multi-parameter analysis allows for a more informed selection and optimization of lead candidates, ultimately leading to the development of safer and more effective medicines. The key is not to shy away from this privileged yet promiscuous scaffold, but to approach it with the scientific rigor and foresight necessary to harness its therapeutic power while mitigating its potential for harm.
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- 6. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of multi-P450 inhibition in drug-drug interactions: evaluation of incidence, inhibition magnitude and prediction from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Thiazole Derivatives and Established Agents
In the relentless pursuit of more effective and less toxic cancer therapies, the scientific community continuously explores novel chemical scaffolds with the potential to overcome the limitations of current treatments. Among these, the thiazole ring, a sulfur and nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of a new generation of promising anticancer agents. This guide provides a comprehensive comparison of the efficacy of emerging thiazole derivatives against established anticancer drugs, supported by preclinical and clinical data. We will delve into their diverse mechanisms of action, compare their cytotoxic potency, and provide insights into the experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers and drug development professionals.
The Rationale for Thiazole Derivatives in Oncology
The clinical success of thiazole-containing drugs such as the tyrosine kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib has solidified the importance of this scaffold in oncology.[1][2] The versatility of the thiazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target a wide array of biological pathways implicated in cancer progression.[1] Researchers are actively exploring novel thiazole derivatives that exhibit potent and selective anticancer activity, aiming to address the challenges of drug resistance and off-target toxicity associated with conventional chemotherapies.[2]
Mechanistic Diversity: A Key Advantage of Thiazole Derivatives
Unlike many conventional anticancer drugs that have a singular mechanism of action, thiazole derivatives have demonstrated the ability to interact with a variety of molecular targets, leading to a multifaceted attack on cancer cells. This mechanistic diversity is a significant advantage, as it may contribute to overcoming resistance mechanisms that cancer cells often develop against single-target agents.
Key Anticancer Mechanisms of Thiazole Derivatives:
-
Kinase Inhibition: A prominent mechanism of action for many thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Thiazole-based compounds have been shown to inhibit a range of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): Inhibition of VEGFR-2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[4]
-
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism, and its inhibition can induce apoptosis (programmed cell death).[5]
-
c-Met: This receptor tyrosine kinase is involved in tumor invasion and metastasis.
-
-
Tubulin Polymerization Inhibition: Similar to the well-established taxane drugs (e.g., Paclitaxel), some thiazole derivatives can interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: Certain thiazole derivatives have been shown to intercalate into the DNA double helix, disrupting DNA replication and transcription.[6] Some also inhibit topoisomerase II, an enzyme essential for resolving DNA tangles during replication, leading to DNA damage and cell death.[6]
-
Induction of Apoptosis: Regardless of their primary molecular target, a common downstream effect of many thiazole derivatives is the induction of apoptosis. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[3][7]
Comparative Signaling Pathways
The following diagram illustrates the diverse signaling pathways targeted by thiazole derivatives in comparison to the more focused mechanisms of some established anticancer agents.
Figure 1: Signaling pathways targeted by thiazole derivatives vs. known agents.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of a compound. The following table summarizes the IC50 values of representative thiazole derivatives against various cancer cell lines, alongside those of established anticancer drugs. Lower IC50 values indicate greater potency.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiazole Derivative | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | ||
| Thiazole Derivative | Compound 8 | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | Staurosporine | 5.25 (µg/ml) |
| Thiazole Derivative | Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - |
| Thiazole Derivative | Compound 5k | MDA-MB-231 (Breast) | 0.176 | - | - |
| Thiazole Derivative | Compound 3b | HL-60(TB) (Leukemia) | 2.32 (GI50) | - | - |
| Tubulin Inhibitor | Paclitaxel | MDA-MB-231 (Breast) | ~0.005 - 0.01 | - | - |
| A549 (Lung) | ~0.004 - 0.02 | - | - | ||
| DNA Intercalator | Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | - | - |
| HepG2 (Liver) | ~12.18 | - | - | ||
| Tyrosine Kinase Inhibitor | Erlotinib | A549 (Lung) | ~1 - 10 | - | - |
| HCC827 (Lung) | ~0.01 - 0.1 | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell line. The data presented here is for comparative purposes and is compiled from multiple sources.[3][4][5][8][9][10]
In Vivo Efficacy: Preclinical and Clinical Evidence
While in vitro data provides a valuable initial assessment of anticancer activity, in vivo studies in animal models are crucial for evaluating a compound's efficacy in a more complex biological system. Furthermore, clinical trial data provides the ultimate validation of a drug's therapeutic potential in humans.
Preclinical Xenograft Studies
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating the in vivo efficacy of anticancer agents.[11] One study reported that a novel thiazole-2-carboxamide derivative, compound 6f , demonstrated potent in vivo efficacy with a tumor inhibition of 84.3% at a dosage of 10 mg/Kg in a xenograft model.[12] Another study on thiazole derivatives 3b and 3e showed significant cytostatic and cytotoxic effects against a panel of 60 human cancer cell lines, with GI50 (50% growth inhibition) values in the low micromolar range for many cell lines.[5][13]
Clinical Trial Success of Thiazole-Based Drugs
The clinical success of Dasatinib and Ixazomib underscores the translational potential of the thiazole scaffold.
-
Dasatinib: A multi-targeted tyrosine kinase inhibitor, Dasatinib has demonstrated superior efficacy compared to Imatinib in newly diagnosed chronic myeloid leukemia (CML) patients.[4][12] The final 5-year results of the DASISION trial showed that Dasatinib-treated patients had higher rates of major molecular response.[3][12] Dasatinib is approved for the treatment of CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[8]
-
Ixazomib (NINLARO®): The first oral proteasome inhibitor, Ixazomib, in combination with lenalidomide and dexamethasone, has been shown to improve progression-free survival in patients with relapsed or refractory multiple myeloma.[1][9][14] Clinical trial data demonstrated a significant increase in the median progression-free survival for patients receiving the Ixazomib combination.[1]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, it is essential to adhere to standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., thiazole derivative or known anticancer drug) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Efficacy: Xenograft Tumor Model
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., thiazole derivative), a positive control (e.g., a known anticancer drug), and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
Conclusion and Future Perspectives
The evidence presented in this guide strongly supports the continued exploration of thiazole derivatives as a rich source of novel anticancer agents. Their ability to target a diverse range of signaling pathways offers a significant advantage over many conventional therapies, potentially leading to improved efficacy and the ability to overcome drug resistance. While many thiazole derivatives are still in the preclinical stages of development, the clinical success of Dasatinib and Ixazomib provides a powerful validation of the therapeutic potential of this chemical scaffold.
Future research should focus on conducting more head-to-head in vivo comparative studies to directly assess the efficacy of promising thiazole derivatives against standard-of-care drugs. Furthermore, a deeper understanding of the structure-activity relationships of these compounds will be crucial for designing next-generation thiazole-based therapies with enhanced potency, selectivity, and safety profiles. The continued investigation of this versatile class of molecules holds great promise for the future of cancer treatment.
References
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- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Final 5-Year Study Results of DASISION: The Dasatinib Versus Imatinib Study in Treatment-Naïve Chronic Myeloid Leukemia Patients Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. hcplive.com [hcplive.com]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajmc.com [ajmc.com]
- 10. Thiazole Derivatives as RORγt Inhibitors: Synthesis, Biological Evaluation, and Docking Analysis | Bentham Science [benthamscience.com]
- 11. mdpi.com [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Results with NINLARO® (ixazomib) [ninlaro.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Aminothiazole Analogs
The 2-aminothiazole scaffold stands as a quintessential "privileged structure" in medicinal chemistry. Its rigid, planar geometry and rich electronic features, combined with its synthetic tractability, have made it a cornerstone for the development of a vast array of therapeutic agents. This guide provides a comparative analysis of 2-aminothiazole derivatives, moving beyond a simple recitation of facts to explore the causal relationships between chemical structure and biological function. We will dissect the key structural determinants that govern efficacy against two major therapeutic targets—cancer and microbial infections—supported by quantitative data and detailed experimental methodologies to empower researchers in their drug discovery endeavors.
Part 1: Anticancer Activity - Targeting Key Signaling Cascades
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer. The 2-aminothiazole core has proven to be an exceptional template for designing potent and selective kinase inhibitors, often by mimicking the adenine region of ATP to competitively bind in the enzyme's active site.[1] We will compare two prominent classes: Aurora kinase inhibitors and PI3K/mTOR dual inhibitors.
Comparative Analysis of Aurora Kinase Inhibitors
Aurora kinases are critical regulators of mitosis, and their overexpression is common in many human cancers, making them a prime therapeutic target.[2] A series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives has demonstrated potent inhibition of both Aurora A and Aurora B kinases.
Structure-Activity Relationship (SAR) Insights:
The foundational SAR studies reveal that substitutions on the N-phenyl ring are critical for potency. The core scaffold positions itself within the kinase hinge region, while the N-phenyl moiety extends into the solvent-exposed region, providing a vector for optimization.
-
Electron-donating groups: The introduction of an electron-donating methoxy group (Compound 13 ) at the 4-position of the phenyl ring enhances potency compared to the unsubstituted analog (Compound 7h ). This suggests a favorable interaction, possibly through hydrogen bonding or electronic effects, within the target's binding pocket.
-
Bulky Morpholino Group: The most significant leap in potency is achieved with the addition of a 4-morpholino group (Compound 18 ). This bulky, yet polar, substituent likely engages in additional favorable interactions in a deeper pocket of the enzyme, leading to a more than 10-fold increase in inhibitory activity against Aurora A compared to the parent compound.[3]
Data Presentation: Comparative Inhibitory Activity
| Compound ID | Structure | R Group | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 7h | H | 110 | 180 | |
| 11 | 4-Cl | 23 | 42 | |
| 13 | 4-OMe | 17 | 25 | |
| 18 | 4-morpholino | 8.0 | 9.2 | |
| Data sourced from Wang et al., J. Med. Chem. 2010, 53 (11), 4367–4378.[3] |
Visualization: Aurora Kinase in Cell Cycle Regulation
Caption: Role of Aurora kinases in mitosis and point of inhibition.
Experimental Protocols: In Vitro Aurora Kinase Assay
This protocol provides a self-validating system for determining the kinase inhibitory activity of novel 2-aminothiazole derivatives.
-
Reagents and Materials:
-
Recombinant human Aurora A and Aurora B kinases (e.g., from MilliporeSigma or Thermo Fisher Scientific).
-
ATP (Adenosine triphosphate), high purity.
-
Substrate peptide (e.g., Kemptide).
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compounds (2-aminothiazole analogs) dissolved in DMSO.
-
Radiolabeled [γ-³²P]ATP or a fluorescence-based detection system (e.g., ADP-Glo™, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.
-
Add 2 µL of the diluted compounds to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Prepare a master mix containing kinase buffer, substrate peptide, and the respective Aurora kinase. The concentration of the kinase should be optimized to ensure the reaction is in the linear range.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (containing a tracer amount of [γ-³²P]ATP if using radiometric detection). The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assay).
-
Detect the signal. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, follow the manufacturer's protocol to measure the generated signal (e.g., luminescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Comparative Analysis of PI3K/mTOR Dual Inhibitors
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1] 2-aminothiazole derivatives have been successfully developed as dual inhibitors of PI3K and mTOR.[4]
Structure-Activity Relationship (SAR) Insights:
For a series of novel thiazole derivatives, the nature of the aryl moiety attached to a hydrazone group was found to be a key determinant of activity.
-
Substitution Pattern: Compound 3b , with a 2-ethoxyphenyl substituent, demonstrated the highest activity against PI3Kα and potent activity against mTOR.[5] This suggests that the ethoxy group at the ortho position may form a critical hydrogen bond or engage in favorable hydrophobic interactions within the active site.
-
Electronic Effects: The presence of electron-withdrawing groups, as in the 3-chloro-4-nitrophenyl derivative (Compound 3d ), also resulted in potent cytotoxicity, indicating that electronic tuning of the aryl ring significantly impacts biological activity.[5]
Data Presentation: Comparative Inhibitory Activity
| Compound ID | Key Substituent (Ar) | PI3Kα IC50 (µM) | mTOR IC50 (µM) |
| Alpelisib | (Reference Drug) | ~0.005 | >1 |
| Dactolisib | (Reference Drug) | 0.004 | 0.002 |
| 3b | 2-ethoxyphenyl | 0.086 | 0.221 |
| 3e | 4-(benzyloxy)-3-methoxyphenyl | 0.291 | 0.443 |
| Data sourced from Ali et al., RSC Med. Chem., 2022, 13, 853-871.[4][5] |
Part 2: Antimicrobial Activity - A Scaffold for Combating Pathogens
The 2-aminothiazole core is also a versatile scaffold for developing antimicrobial agents, with documented activity against bacteria and mycobacteria.
Comparative Analysis of Antibacterial Agents
The development of new antibacterial agents is a critical global health priority. 2-aminothiazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Insights:
-
C2-Amino Substitutions: The nature of the substituent on the 2-amino group is paramount. The introduction of a piperazinyl moiety (Compound 121d ) confers broad-spectrum activity against both MRSA and E. coli.[6]
-
Thiourea Derivatives: Thiazolyl-thiourea derivatives (Compound 124 ) also exhibit potent activity, particularly against Gram-positive cocci like S. aureus and S. epidermidis.[6]
Data Presentation: Antibacterial Activity of Selected Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) |
| Piperazinyl derivative (121d ) | Staphylococcus aureus (MRSA) | 4 |
| Piperazinyl derivative (121d ) | Escherichia coli | 8 |
| Thiazolyl-thiourea (124 ) | Staphylococcus aureus | 4 - 16 |
| Thiazolyl-thiourea (124 ) | Staphylococcus epidermidis | 4 - 16 |
| Data sourced from BenchChem Application Notes.[6] |
Comparative Analysis of Antimycobacterial Agents
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires specialized drugs for effective treatment. The 2-aminothiazole scaffold has been optimized to yield highly potent anti-Mtb agents.
Structure-Activity Relationship (SAR) Insights:
A systematic study revealed several key features for potent anti-Mtb activity:
-
Invariant Moieties: The central thiazole ring and a 2-pyridyl group at the C4 position were found to be essential and intolerant to modification.[7]
-
C2-Amino Flexibility: The N-2 position of the amino group allows for significant flexibility. Introduction of substituted benzoyl groups at this position dramatically improves activity.[7]
-
Optimal Substituent: Compound 55 , bearing a 3-chlorobenzoyl group, emerged as an exceptionally potent analog with a MIC of just 0.008 µg/mL.[6]
Data Presentation: Antimycobacterial Activity of Selected Derivatives
| Compound ID | C2-Amino Substituent | MIC (µg/mL) vs. M. tuberculosis |
| Parent Scaffold | Unsubstituted Phenyl | >12.5 |
| 55 | 3-Chlorobenzoyl | 0.008 |
| Data sourced from Ananthan et al. and BenchChem Application Notes.[6][7] |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the broth microdilution method, a gold standard for determining the MIC of antimicrobial compounds.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Test compounds dissolved in DMSO.
-
Standard antibiotic for control (e.g., Ciprofloxacin).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).
-
-
Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL in MHB) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing across the plate to create a concentration gradient. Discard 100 µL from the last column.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland standard 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Add 10 µL of the standardized inoculum to each well, resulting in a final inoculum of ~5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Part 3: Foundational Synthesis Strategy
The Hantzsch thiazole synthesis is the most robust and widely employed method for constructing the 2-aminothiazole core.[1] Its efficiency stems from the straightforward condensation of an α-haloketone with a thiourea derivative.
Visualization: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch 2-aminothiazole synthesis.
Experimental Protocols: Synthesis of a 2-Aminothiazole Core
This protocol describes the synthesis of a representative 2-aminothiazole, adapted from established procedures.[8][9]
-
Materials and Equipment:
-
Substituted thiourea (1.0 mmol).
-
Substituted α-bromoacetophenone (1.1 mmol).
-
Ethanol or Dimethylformamide (DMF) (5-10 mL).
-
Triethylamine (optional, 2-3 mmol, if using a hydrobromide salt of the ketone).
-
Round-bottom flask with a magnetic stirrer and reflux condenser.
-
-
Procedure:
-
Dissolve the substituted thiourea in the chosen solvent (Ethanol or DMF) in the round-bottom flask.
-
Add the α-bromoacetophenone derivative to the solution. If the ketone is a hydrobromide salt, add triethylamine to neutralize the acid.
-
Heat the reaction mixture to 70°C and stir for 1-2 hours. The choice of heating is causal; it provides the necessary activation energy for the condensation and cyclization to proceed at an efficient rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) to remove the solvent and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-aminothiazole analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Conclusion
The 2-aminothiazole scaffold is a remarkably versatile and privileged structure in drug discovery. This guide demonstrates that through systematic modification at key positions, its biological activity can be fine-tuned to potently and selectively inhibit diverse targets, from human kinases to microbial pathogens. The SAR data clearly indicates that bulky, interactive groups on the C2-amino substituent are highly favorable for kinase inhibition, while a pyridyl group at C4 is crucial for antimycobacterial activity. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs, enabling researchers to build upon this rich chemical heritage and develop the next generation of 2-aminothiazole-based therapeutics.
References
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Bathula, S., Sankaranarayanan, M., Malgija, B., Kaliappan, I., Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311. [Link]
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El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Abdel-Maksoud, M. S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
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Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]
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Ueda, S., Terauchi, H., Kawasaki, M., Yano, A., & Ido, M. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & pharmaceutical bulletin, 52(5), 634-637. [Link]
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S. N, D., & B.S, J. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(11), 4931-4935. [Link]
-
Al-Omair, M. A., Ali, A., Al-Ghamdi, A. M., & El-Emam, A. A. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. Current pharmaceutical design, 27(18), 2195-2207. [Link]
- Patent CN101657446A. Method for synthesizing 2-aminothiazole compounds as kinase inhibitors.
-
Ali, M. A., Ismail, N. S., Choon, T. S., & Pandian, S. (2022). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC medicinal chemistry, 13(7), 853-871. [Link]
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Shah, P., & Westwell, A. D. (2007). The 2-aminothiazole scaffold in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. Future medicinal chemistry, 7(18), 2445-2465. [Link]
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Kaplan, G., H-C., L., & Hart, M. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155099. [Link]
-
Khan, I., Zaib, S., Batool, S., Hassan, W., & Iqbal, J. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC chemistry, 13(1), 1-15. [Link]
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In Vivo Validation of Thiazole Carboxamides: A Comparative Guide to Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the thiazole carboxamide scaffold has emerged as a promising framework for the development of novel antitumor agents. This guide provides a comprehensive in vivo validation comparison of this class of compounds, offering insights into their efficacy, mechanisms of action, and performance against established cancer therapies. By synthesizing data from multiple preclinical studies, this document aims to equip researchers with the necessary information to advance the development of this promising therapeutic class.
Introduction to Thiazole Carboxamides in Oncology
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. When incorporated into a carboxamide framework, these compounds have demonstrated significant potential as anticancer agents, with several derivatives showing potent in vitro and in vivo activity. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of cellular division.
Comparative In Vivo Efficacy of Thiazole Carboxamides
The true measure of an anticancer agent's potential lies in its in vivo efficacy. This section compares the performance of representative thiazole carboxamide derivatives in well-established preclinical xenograft models.
Key Performance Indicators in Xenograft Models
The evaluation of antitumor activity in vivo relies on several key metrics:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated animals compared to a control group.
-
Tumor Growth Delay: The time it takes for tumors in a treated group to reach a predetermined size compared to the control group.
-
Body Weight Changes: A critical indicator of the compound's toxicity and tolerability.
-
Survival Analysis: The ultimate measure of a drug's efficacy, assessing the prolongation of lifespan in treated animals.
Performance Data of Lead Thiazole Carboxamide Candidates
The following table summarizes the in vivo performance of notable thiazole carboxamide derivatives from various preclinical studies.
| Compound ID | Cancer Model | Dosage | TGI (%) | Body Weight Change | Survival Benefit | Comparator | Reference |
| Compound 6f | Lung Cancer Xenograft | 10 mg/kg | 84.3% | Well-tolerated | Not Reported | AZD9291 | [1] |
| Compound 51am | Gastric Cancer Xenograft | Not Reported | Significant | Good pharmacokinetic profile | Not Reported | Foretinib | [2] |
| Compound 8c | Lung Cancer (A549) | 5 µg/mL (in vitro) | 48% (in vitro) | Not Applicable | Not Applicable | 5-Fluorouracil | [3] |
| Various COX Inhibitors | Colon & Skin Cancer | Varies | Moderate | Generally well-tolerated | Not Reported | Celecoxib | [4] |
Note: Direct comparison between studies should be made with caution due to variations in experimental models, cell lines, and treatment regimens.
Mechanisms of Action: Targeting Key Cancer Pathways
The antitumor activity of thiazole carboxamides stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases: The c-Met Example
Several thiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met receptor tyrosine kinase.[2][5] Dysregulation of the c-Met pathway is implicated in numerous cancers and is associated with poor prognosis and drug resistance.[5]
Below is a diagram illustrating the role of c-Met in cancer signaling and its inhibition by thiazole carboxamides.
Caption: Inhibition of the c-Met signaling pathway by thiazole carboxamides.
Dual PI3K/mTOR Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical axis in cancer cell growth and survival that is targeted by some thiazole carboxamides. Dual inhibition of PI3K and mTOR can be a particularly effective strategy to overcome resistance mechanisms.
Cyclooxygenase (COX) Inhibition
A subset of thiazole carboxamides has demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in tumors and contributes to inflammation and cancer progression.[4][6]
Experimental Protocols for In Vivo Validation
The following provides a standardized, step-by-step methodology for validating the antitumor activity of thiazole carboxamides using a subcutaneous xenograft model.
Cell Line Selection and Culture
-
Choice of Cell Line: Select a human cancer cell line with a known molecular profile relevant to the hypothesized mechanism of action of the test compound (e.g., a c-Met amplified line for a c-Met inhibitor). A549 (lung), HCT-8 (colon), and MCF-7 (breast) are commonly used.[3]
-
Cell Culture: Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum and antibiotics. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
Xenograft Model Establishment
This workflow outlines the key steps in establishing a subcutaneous xenograft model.
Caption: Experimental workflow for in vivo validation using a xenograft model.
Step-by-Step Implantation Protocol
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.
-
Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Injection: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Administration and Monitoring
-
Dosing: Administer the thiazole carboxamide and comparator drugs at predetermined doses and schedules (e.g., daily, once-weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoints: The study can be terminated when tumors in the control group reach a specific size, or it can be continued for survival analysis. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
Comparison with Alternative Antitumor Agents
A key aspect of preclinical validation is benchmarking against existing therapies. Thiazole carboxamides have been compared to several standard-of-care agents:
-
Targeted Therapies: For compounds with a specific molecular target, comparison with approved drugs acting on the same target is crucial. For instance, a novel c-Met inhibiting thiazole carboxamide should be compared to agents like crizotinib or capmatinib.[5][7] The in vivo efficacy of compound 6f was shown to be comparable to AZD9291 (Osimertinib), a third-generation EGFR inhibitor.[1]
-
Chemotherapeutic Agents: Comparison with traditional chemotherapy, such as 5-fluorouracil, provides a broader context of the compound's potency and potential for use in combination therapies.[3]
Conclusion and Future Directions
The in vivo data presented in this guide underscore the significant potential of thiazole carboxamides as a versatile class of antitumor agents. Their diverse mechanisms of action, potent efficacy in preclinical models, and favorable tolerability profiles make them attractive candidates for further development.
Future research should focus on:
-
Head-to-Head Comparative Studies: Conducting more studies that directly compare the in vivo efficacy and toxicity of different thiazole carboxamide derivatives and standard-of-care drugs under identical experimental conditions.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize dosing and scheduling.
-
Combination Therapies: Exploring the synergistic potential of thiazole carboxamides with other anticancer agents, including chemotherapy, immunotherapy, and other targeted therapies.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to specific thiazole carboxamide derivatives.
By addressing these key areas, the scientific community can unlock the full therapeutic potential of thiazole carboxamides and translate these promising preclinical findings into tangible benefits for cancer patients.
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ACS Publications. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). Body weight variation in mice after 1 week of treatment was ns (not significant). Retrieved from [Link]
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National Institutes of Health. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Retrieved from [Link]
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National Institutes of Health. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Retrieved from [Link]
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National Institutes of Health. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Thiazole Intermediates and Final Products
For: Researchers, scientists, and drug development professionals.
Introduction: The Spectroscopic Narrative of Thiazole Synthesis
Thiazole, a sulfur- and nitrogen-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, including the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the antibiotic Penicillin. The synthesis of these crucial molecules is a carefully monitored process where the transformation of starting materials into the final product must be tracked with high fidelity. Spectroscopic techniques are the analytical workhorses that allow chemists to follow this transformation, providing a detailed narrative of the reaction's progress by identifying the key characters: the reactants, the transient intermediates, and the final thiazole product.
This guide provides an in-depth comparison of the spectroscopic signatures of intermediates and final products in the context of the most fundamental and widely used method for thiazole synthesis: the Hantzsch Thiazole Synthesis.[1][2] We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be leveraged to unambiguously differentiate between the starting materials and the desired heterocyclic product, ensuring reaction completion and purity of the final compound.
The Hantzsch Thiazole Synthesis: A Reaction Workflow
The Hantzsch synthesis, first described in 1887, is a classic condensation reaction between an α-haloketone and a thioamide.[1][3] This reaction proceeds through a multistep pathway involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration to yield the stable aromatic thiazole ring.[3][4] Understanding this workflow is critical for interpreting spectroscopic data, as the disappearance of reactant-specific signals and the emergence of product-specific signals tell the story of the reaction's progression.
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By monitoring the chemical environment of ¹H and ¹³C nuclei, we can observe the precise structural changes that occur as the linear reactants cyclize to form the aromatic thiazole ring.
Expert Insights: ¹H NMR Spectroscopy
In ¹H NMR, the key transformation to watch for is the disappearance of the methylene protons (–CH₂–) adjacent to the halogen in the α-haloketone and the appearance of a new aromatic proton on the thiazole ring.
-
Intermediates:
-
α-Haloketone: The protons on the carbon alpha to the carbonyl group (–C(=O)-CH₂-X) typically appear as a singlet in the range of δ 4.0-5.0 ppm . The exact shift is influenced by the halogen's electronegativity.
-
Thioamide: The N-H protons of a primary thioamide (–C(=S)-NH₂) are often broad and can appear over a wide range (δ 7.5-9.5 ppm ), depending on the solvent and concentration.
-
-
Final Product (Thiazole):
-
The formation of the aromatic thiazole ring results in a characteristic signal for the C5-H proton, typically found significantly downfield between δ 7.27 and 8.77 ppm .[5][6][7] This downfield shift is a definitive indicator of aromaticity due to the diamagnetic ring current.[5] For a 2,4-disubstituted thiazole formed from a substituted thioamide and α-haloketone, this C5-H signal is often a sharp singlet and its appearance is a primary marker of successful cyclization.
-
Expert Insights: ¹³C NMR Spectroscopy
¹³C NMR provides a direct view of the carbon framework's transformation. The most dramatic changes involve the carbonyl/thiocarbonyl carbons and the aliphatic α-carbon of the haloketone.
-
Intermediates:
-
α-Haloketone: The carbonyl carbon (C=O) gives a resonance in the δ 190-205 ppm region.[8] The carbon bearing the halogen (α-carbon) is typically found between δ 30-50 ppm .
-
Thioamide: The thiocarbonyl carbon (C=S) is highly deshielded and appears significantly downfield, in the range of δ 200-210 ppm .[9] This unique chemical shift makes it an excellent marker for the presence of the thioamide starting material.
-
-
Final Product (Thiazole):
-
Upon cyclization, the distinct carbonyl and thiocarbonyl signals vanish and are replaced by three new aromatic carbon signals. The chemical shifts for the thiazole ring carbons are approximately:
-
C2: ~δ 150-170 ppm
-
C4: ~δ 130-155 ppm
-
C5: ~δ 100-125 ppm[10]
-
-
The disappearance of the thiocarbonyl signal (~205 ppm) and the α-haloketone carbonyl signal (~195 ppm) are strong evidence of reactant consumption.
-
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Withdraw a ~0.1 mL aliquot from the reaction mixture. Dilute with a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6-0.7 mL in an NMR tube. Ensure the chosen solvent dissolves all components and does not react with them. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for clearly resolving N-H protons.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Acquire at least 16 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 250 ppm.
-
Acquire a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to monitor the relative ratios of starting materials to the product.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy excels at identifying functional groups. The Hantzsch synthesis involves a clear transformation of functional groups: a ketone and a thioamide are converted into an aromatic heterocycle. This makes IR an ideal technique for qualitative reaction monitoring.
-
Intermediates:
-
α-Haloketone: A strong, sharp absorption band corresponding to the C=O stretch is observed between 1700-1725 cm⁻¹ .[8]
-
Thioamide: This intermediate has several characteristic bands. The N-H stretch appears as a broad band (or two sharp bands for -NH₂) in the 3100-3400 cm⁻¹ region. The C=S stretching vibration is weaker than a C=O stretch and is often coupled with other vibrations, appearing in the fingerprint region between 1120-1400 cm⁻¹ .[9][11]
-
-
Final Product (Thiazole):
-
The most telling sign of reaction completion is the disappearance of the strong C=O stretch from the α-haloketone.
-
The final thiazole product will exhibit characteristic aromatic ring stretching vibrations (skeletal vibrations) in the 1400-1650 cm⁻¹ range.[12] Specifically, a C=N stretching frequency can be observed between 1591-1622 cm⁻¹ .[12] The aromatic C-H stretching appears above 3000 cm⁻¹.
-
Protocol: IR Spectroscopy Analysis
-
Sample Preparation:
-
Liquid Samples: Place a small drop of the reaction mixture between two NaCl or KBr plates.
-
Solid Samples: If the product has precipitated, isolate a small amount of the solid and prepare a KBr pellet or run as a mull (e.g., Nujol). Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire at least 32 scans and background correct.
-
Analysis: Identify the key stretching frequencies. Focus on the disappearance of the C=O band (~1715 cm⁻¹) and the emergence of the aromatic C=N and C=C bands (1400-1650 cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Monitoring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic conjugation within a molecule. The formation of the aromatic thiazole ring creates a new conjugated π-system, which can be readily distinguished from the less conjugated starting materials.
-
Intermediates:
-
α-Haloketone: Typically shows a weak n → π* transition for the carbonyl group around 280-320 nm and a stronger π → π* transition below 250 nm .[13][14]
-
Thioamide: The thiocarbonyl group has characteristic n → π* and π → π* transitions. The π → π* transition is often observed around 260-270 nm .[9][15]
-
-
Final Product (Thiazole):
-
The formation of the conjugated aromatic thiazole system results in strong π → π* transitions. The absorption maximum (λmax) for substituted thiazoles can vary widely depending on the nature of the substituents but generally occurs at a longer wavelength than the individual reactants, often in the 250-400 nm range.[16][17] Monitoring the appearance of this new, often bathochromically shifted, absorption band can be used to track product formation.
-
Protocol: UV-Vis Spectroscopy Analysis
-
Sample Preparation: Prepare a very dilute solution of the reaction aliquot in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (ideally < 1.5 AU).
-
Data Acquisition: Use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent. Then, record the sample spectrum, typically from 200 to 600 nm.
-
Analysis: Identify the λmax of the product. The growth of the product's absorption peak over time can be used for kinetic analysis if desired.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is the definitive technique for confirming the molecular weight of the final product. It provides the mass-to-charge ratio (m/z) of the molecular ion, which is a direct confirmation that the desired chemical transformation has occurred.
-
Intermediates & Product: The key is to compare the expected molecular weights. For example, in the reaction of 2-bromoacetophenone (MW: 199.04) with thioacetamide (MW: 75.13), the Hantzsch synthesis involves a condensation and dehydration, leading to 2-methyl-4-phenylthiazole (MW: 175.25).
-
Fragmentation Analysis: Thiazoles typically show an abundant molecular ion peak (M⁺) due to the stability of the aromatic ring.[18] The fragmentation patterns can also provide structural information. Common fragmentation pathways involve the cleavage of the ring or loss of substituents.[19][20][21]
Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). The sample can be introduced directly via infusion or by using an LC-MS system for separation prior to analysis.
-
Ionization: Electrospray ionization (ESI) is a common and gentle method suitable for most thiazole derivatives, which will typically show the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
Analysis: Look for the m/z value corresponding to the expected molecular weight of the final product (e.g., [M+H]⁺). The disappearance of the molecular ions corresponding to the reactants confirms their consumption.
Data Summary: A Comparative Spectroscopic Fingerprint
The following table summarizes the key spectroscopic features to monitor during a typical Hantzsch thiazole synthesis.
| Spectroscopic Technique | α-Haloketone Intermediate | Thioamide Intermediate | Final Thiazole Product | Causality of Change |
| ¹H NMR | Singlet, δ 4.0-5.0 ppm (-CH₂-X) | Broad singlet, δ 7.5-9.5 ppm (-NH₂) | Singlet, δ 7.2-8.8 ppm (Aromatic C5-H) | Formation of the aromatic ring and loss of the aliphatic CH₂ group. |
| ¹³C NMR | δ 190-205 ppm (C=O); δ 30-50 ppm (C-X) | δ 200-210 ppm (C=S) | δ 150-170 (C2), 130-155 (C4), 100-125 (C5) | Conversion of carbonyl/thiocarbonyl groups into aromatic carbons. |
| IR Spectroscopy | Strong, sharp band at 1700-1725 cm⁻¹ (C=O) | Broad band at 3100-3400 cm⁻¹ (N-H) | Bands at 1400-1650 cm⁻¹ (Aromatic C=C/C=N) | Loss of the carbonyl functional group and formation of the aromatic system. |
| UV-Vis Spectroscopy | λmax < 250 nm (π→π); ~300 nm (n→π) | λmax ~260-270 nm (π→π*) | New λmax, often > 270 nm | Creation of a new, more extended conjugated π-system. |
| Mass Spectrometry | M⁺ or [M+H]⁺ corresponding to reactant MW | M⁺ or [M+H]⁺ corresponding to reactant MW | [M+H]⁺ corresponding to product MW | Condensation and dehydration leads to a specific molecular weight for the product. |
Integrated Spectroscopic Strategy: A Self-Validating Workflow
No single technique tells the whole story. An effective, self-validating protocol uses these techniques in a complementary fashion. A typical workflow involves rapid qualitative checks followed by definitive structural confirmation.
Caption: Integrated workflow for spectroscopic reaction analysis.
Conclusion
The spectroscopic comparison of intermediates and final products is fundamental to the successful synthesis of thiazole derivatives. By understanding the characteristic signatures of both the thioamide and α-haloketone starting materials, researchers can confidently track their consumption while monitoring the emergence of the aromatic thiazole product. A multi-technique approach, leveraging the strengths of NMR, IR, UV-Vis, and Mass Spectrometry, provides a robust and self-validating system to ensure the integrity of the synthesis, ultimately facilitating the development of novel therapeutics and functional materials.
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A Comparative Analysis of the Inhibitory Activity of 2-Aminothiazole Derivatives Across Diverse Cancer Cell Lines
The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Its derivatives have garnered substantial attention for their broad-spectrum pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects. This guide provides a comparative analysis of the cytotoxic and inhibitory activities of various 2-aminothiazole derivatives against a panel of human cancer cell lines, supported by experimental data from recent studies. We will delve into the methodologies used to assess this activity and explore the underlying mechanisms that make these compounds promising candidates for novel cancer therapeutics.
Comparative Inhibitory Activity: A Data-Driven Overview
The efficacy of a potential anticancer agent is fundamentally assessed by its ability to inhibit the growth of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. Below is a summary of the in vitro cytotoxic activity of several novel 2-aminothiazole derivatives against various human cancer cell lines, as determined by the MTT assay.
Table 1: Comparative IC50 Values (µM) of 2-Aminothiazole Derivatives
| Compound ID | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | Reference |
| 4a | 10.12 ± 0.45 | 11.04 ± 0.51 | 10.24 ± 0.48 | 12.42 ± 0.55 | |
| 4b | 9.42 ± 0.41 | 10.12 ± 0.44 | 9.54 ± 0.42 | 11.24 ± 0.51 | |
| 4c | 8.14 ± 0.38 | 9.41 ± 0.42 | 8.24 ± 0.39 | 10.12 ± 0.47 | |
| 4d | 7.42 ± 0.33 | 8.14 ± 0.37 | 7.51 ± 0.34 | 9.42 ± 0.41 | |
| 4e | 6.12 ± 0.28 | 7.42 ± 0.32 | 6.24 ± 0.29 | 8.14 ± 0.36 | |
| 4f | 11.24 ± 0.54 | 12.42 ± 0.58 | 11.42 ± 0.56 | 13.24 ± 0.61 | |
| Cisplatin * | 8.20 ± 0.11 | 7.60 ± 0.09 | 9.80 ± 0.13 | 10.50 ± 0.14 |
*Cisplatin was used as a positive control in this study.
From this dataset, it is evident that the substitutions on the 2-aminothiazole core significantly influence the cytotoxic activity. For instance, compound 4e consistently demonstrates the lowest IC50 values across all tested cell lines, indicating the most potent anticancer activity among the synthesized analogues in this series. Its activity is notably superior to the standard chemotherapeutic agent, Cisplatin, in HeLa and MCF-7 cell lines. This highlights the potential of targeted chemical modification to enhance therapeutic efficacy.
Mechanism of Action: Beyond Cytotoxicity
The therapeutic value of 2-aminothiazole derivatives is not solely defined by their ability to kill cancer cells but also by their mode of action. Many derivatives function by inhibiting key enzymes or proteins crucial for cancer cell survival and proliferation.
One of the primary mechanisms involves the induction of apoptosis , or programmed cell death. Studies on certain 2-aminothiazole-based compounds have shown that they can trigger apoptosis in cancer cells through both extrinsic and intrinsic pathways. This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases, which are the executioner enzymes of apoptosis.
Furthermore, many 2-aminothiazole derivatives are potent kinase inhibitors . Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. By blocking the action of specific kinases that are often overactive in cancer cells, these compounds can effectively halt tumor progression.
Caption: Workflow for determining the IC50 of 2-aminothiazole derivatives.
Experimental Protocol: The MTT Cell Viability Assay
The data presented above was generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and its concentration, determined by optical density, is directly proportional to the number of living cells.
Step-by-Step Methodology:
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Cell Seeding: Cancer cells (e.g., HeLa, A549, MCF-7, HepG2) are harvested from culture and seeded into 96-well plates at a density of approximately 5 × 10^3 cells per well in 100 µL of complete culture medium.
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Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Adhesion: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach to the bottom of the wells.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of the 2-aminothiazole derivatives. A control group receiving only the vehicle (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.
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Incubation: The treated plates are incubated for another 48 hours under the same conditions to allow the compounds to exert their cytotoxic effects.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
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Formazan Formation: The plates are incubated for an additional 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
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Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
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Trustworthiness Check: Complete solubilization is key for accurate absorbance readings. The plate should be gently agitated to ensure the formazan is fully dissolved.
-
-
Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm.
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Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a fertile ground for the discovery of potent anticancer agents. The comparative data clearly indicates that subtle modifications to the core structure can lead to significant improvements in inhibitory activity against a range of cancer cell lines. The compounds presented, particularly 4e , show promise as lead structures for further development.
Future research should focus on elucidating the precise molecular targets of these potent derivatives. Kinase profiling, apoptosis assays, and cell cycle analysis will be instrumental in unraveling their mechanisms of action. Furthermore, in vivo studies using animal models are a necessary next step to validate the therapeutic potential of these promising compounds and assess their pharmacological and toxicological profiles.
References
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization, and in vitro anticancer activity of new 2-aminothiazole derivatives. Scientific Reports. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of novel 2-aminothiazole-based compounds as potential anticancer agents that induce apoptosis. Frontiers in Chemistry. Available at: [Link]
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Scott, J. S., et al. (2005). 2-Aminothiazole-based kinase inhibitors: a review of recent patents. Expert Opinion on Therapeutic Patents. Available at: [Link]
A Comparative Analysis of 2-Aminothiazoles as a New Frontier in Antitubercular Drug Discovery
Introduction: The Pressing Need for Novel Antitubercular Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The efficacy of current first-line therapies, a cornerstone of TB treatment for decades, is increasingly threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb. This escalating resistance necessitates an urgent and strategic pivot towards the discovery and development of new chemical entities with novel mechanisms of action. Among the promising scaffolds that have captured the attention of medicinal chemists, the 2-aminothiazole nucleus has emerged as a particularly fertile ground for the development of potent antitubercular agents. This guide provides a comprehensive comparison of the antitubercular activity of promising 2-aminothiazole derivatives against standard-of-care drugs, supported by experimental data and detailed methodologies for researchers in the field.
The Rise of 2-Aminothiazoles: A Promising Scaffold
The 2-aminothiazole core is a privileged structure in medicinal chemistry, present in a number of approved drugs.[1] Its appeal in the context of TB drug discovery lies in its synthetic tractability, allowing for extensive structural modifications to optimize potency and pharmacokinetic properties, and its demonstrated potent bactericidal activity against Mtb.[1][2] This guide will delve into the structure-activity relationships (SAR) that govern the antitubercular effects of this class of compounds and compare their in vitro and in vivo efficacy with established first-line anti-TB drugs: isoniazid (INH), rifampicin (RIF), ethambutol (EMB), and pyrazinamide (PZA).
Comparative In Vitro Efficacy: 2-Aminothiazoles versus Standard Drugs
The primary metric for in vitro antitubercular activity is the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of Mtb. The data presented below, collated from various studies, compares the MIC values of promising 2-aminothiazole derivatives against the H37Rv laboratory strain of Mtb with those of standard first-line drugs.
| Compound | Target/Mechanism of Action | MIC (µM) vs. Mtb H37Rv | Cytotoxicity (CC50 in Vero cells, µM) | Selectivity Index (SI = CC50/MIC) |
| 2-Aminothiazole Derivatives | ||||
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (Compound 55) | Enolase (putative)[3][4] | 0.024[5] | ~7.2[5] | ~300[5] |
| Compound 7n (a 2,4,5-substituted 2-aminothiazole) | β-Ketoacyl-ACP Synthase (KasA) (putative)[6][7] | 6.25[6] | >100 | >16 |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Unknown[6] | 0.24[6] | Not Reported | Not Reported |
| Standard First-Line Drugs | ||||
| Isoniazid (INH) | Mycolic acid synthesis (InhA) | 0.06-0.3[8][9] | >1000 | >3333 |
| Rifampicin (RIF) | RNA polymerase (RpoB) | 0.12-0.25[8] | >100 | >400 |
| Ethambutol (EMB) | Arabinogalactan synthesis (EmbAB) | 1.5-5.0[10] | >100 | >20 |
| Pyrazinamide (PZA) | Disruption of membrane potential (pncA-dependent) | 25-100 (at acidic pH)[7][11] | >1000 | >10 |
Analysis of In Vitro Data:
The data clearly indicates that certain 2-aminothiazole derivatives, such as compound 55, exhibit remarkable potency against M. tuberculosis, with MIC values in the nanomolar range, surpassing the in vitro activity of some first-line drugs.[5] The high Selectivity Index of compound 55 suggests a favorable therapeutic window, with significantly higher toxicity towards the bacteria than mammalian cells. However, it is crucial to note that while highly potent in vitro, this compound was found to be rapidly metabolized by human liver microsomes, a significant hurdle for in vivo efficacy.[5] Other derivatives, while less potent, still demonstrate promising activity and highlight the tunability of the 2-aminothiazole scaffold.
Mechanism of Action: Unraveling the Antitubercular Effects
A critical aspect of developing new drugs is understanding their mechanism of action, which can inform strategies to overcome resistance. While the precise mechanisms for all 2-aminothiazole derivatives are not fully elucidated, several studies have provided valuable insights.
-
Not Iron Chelation: Early hypotheses suggested that the antitubercular activity might stem from iron chelation, a known vulnerability of Mtb. However, experimental evidence has shown that the addition of excess iron does not abrogate the activity of representative 2-aminothiazoles, effectively ruling out this mechanism.[1]
-
Enolase Inhibition: More recent research has identified the glycolytic enzyme enolase as a potential target for a series of 2-aminothiazoles.[3][4] Inhibition of this crucial enzyme disrupts the metabolic activity of Mtb, leading to ATP depletion and cell death.[3][4]
-
β-Ketoacyl-ACP Synthase (KasA) Inhibition: Docking studies and enzymatic assays have suggested that some 2-aminothiazole derivatives may target KasA, an essential enzyme in the fatty acid synthesis (FAS-II) pathway of Mtb, which is also the target of the frontline drug isoniazid (though isoniazid targets another enzyme in this pathway, InhA).[6][7]
The diverse potential targets of 2-aminothiazoles underscore the versatility of this scaffold and offer multiple avenues for further optimization to develop compounds with novel mechanisms of action.
Structure-Activity Relationship (SAR) Insights
Systematic medicinal chemistry efforts have delineated key structural features of 2-aminothiazoles that are crucial for their antitubercular activity:
-
C-4 Position: A 2-pyridyl moiety at the C-4 position of the thiazole ring is often essential for potent activity.[1][5]
-
N-2 Position: The N-2 position of the aminothiazole is highly amenable to modification, allowing for the introduction of various acyl groups to modulate potency and physicochemical properties. Substituted benzoyl groups, in particular, have been shown to significantly enhance antitubercular activity.[5]
-
Thiazole Core: The central thiazole ring appears to be a critical component of the pharmacophore, with modifications often leading to a loss of activity.[1]
Caption: Key structure-activity relationships of 2-aminothiazoles.
In Vivo Efficacy: A Glimpse into Therapeutic Potential
While in vitro data is crucial for initial screening, in vivo efficacy in animal models is a critical determinant of a compound's therapeutic potential. Data on the in vivo activity of 2-aminothiazoles is still emerging, but preliminary studies are promising. For instance, some derivatives have shown the ability to reduce the bacterial load (colony-forming units, CFUs) in the lungs and spleens of Mtb-infected mice. However, challenges such as rapid metabolism, as seen with compound 55, can limit in vivo efficacy and highlight the importance of optimizing pharmacokinetic properties.[5] More extensive in vivo studies are required for a definitive comparison with the well-established efficacy of standard drugs.
Experimental Protocols
For researchers aiming to evaluate novel 2-aminothiazole derivatives, the following standardized protocols are provided.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the test compounds. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Reagent Addition: After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents the color change of Alamar Blue from blue (resazurin) to pink (resorufin).
MTT Assay for Cytotoxicity Assessment in Vero Cells
This assay assesses the metabolic activity of cells as an indicator of viability and is used to determine the cytotoxic potential of test compounds.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed Vero cells (African green monkey kidney epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly promising platform for the development of novel antitubercular agents. The remarkable in vitro potency of certain derivatives, coupled with a growing understanding of their mechanism of action and structure-activity relationships, provides a solid foundation for further research. While challenges related to metabolic stability and in vivo efficacy remain, the chemical tractability of this scaffold offers ample opportunities for optimization. Future research should focus on:
-
Improving Pharmacokinetic Profiles: Modifying the 2-aminothiazole scaffold to enhance metabolic stability and oral bioavailability is crucial for translating in vitro potency into in vivo efficacy.
-
Elucidating Mechanisms of Action: Definitive identification of the molecular targets of the most potent 2-aminothiazole derivatives will enable rational drug design and help to anticipate and overcome potential resistance mechanisms.
-
Comprehensive In Vivo Evaluation: Rigorous testing of optimized lead compounds in animal models of TB is essential to validate their therapeutic potential and to establish a clear comparative advantage over existing therapies.
The continued exploration of the 2-aminothiazole chemical space holds the promise of delivering a new generation of antitubercular drugs that can effectively combat the global threat of drug-resistant tuberculosis.
References
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World Health Organization. (2023). Global tuberculosis report 2023. [Link]
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Meissner, A., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 69, 449-462. [Link]
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Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. [Link]
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Kesicki, E. A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155209. [Link]
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De Vito, J. A., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5901-5905. [Link]
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Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
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Gumbo, T., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy, 61(12), e01393-17. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed operational and disposal plan for Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate. As a chlorinated heterocyclic compound, its disposal requires a specific, segregated pathway to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to provide a clear, actionable framework for laboratory personnel.
Hazard Identification and Immediate Safety Considerations
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the exact title compound was not available, data from closely related chlorinated thiazole derivatives allows for a reliable hazard assessment.
This compound is classified as an irritant. The primary routes of exposure are inhalation, skin contact, and eye contact. The key hazard information is summarized below.
| Hazard Category | Details | Source |
| GHS Pictogram | [1][2] | |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Key Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
The presence of a chlorine atom on the phenyl ring firmly places this compound in the halogenated organic waste category. This is the single most important classification for its disposal. During thermal decomposition, such as in a fire, halogenated compounds can generate highly toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides.[1]
The Core Principle: Segregation of Halogenated Waste
The foundational step in the proper disposal of this compound is strict segregation from all other waste streams.
Causality:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates specific disposal protocols for hazardous wastes.[3][4] Halogenated solvents and solids are treated differently than their non-halogenated counterparts.
-
Disposal Cost and Efficacy: Mixing halogenated waste with non-halogenated organic waste contaminates the entire volume, forcing it all to be treated via more expensive and complex disposal methods (e.g., high-temperature incineration).[5] Keeping these streams separate significantly reduces disposal costs.[5]
-
Environmental Protection: Halogenated organic compounds can be persistent in the environment and pose long-term risks if not properly managed and destroyed.[5]
The following workflow illustrates the initial and most critical decision in the disposal process.
Caption: Waste Segregation Decision Workflow
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe handling and disposal of the target compound.
Step 1: Don Personal Protective Equipment (PPE)
Given the compound's irritant nature, ensure comprehensive protection before handling the waste.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the solid powder outside of a fume hood where dust may be generated, a NIOSH-approved respirator is necessary. All waste transfers should ideally be performed within a chemical fume hood to minimize inhalation exposure.[6]
Step 2: Select a Compatible Waste Container
The integrity of the waste container is critical to prevent leaks and exposures.
-
Compatibility: The container must be made of a material chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are appropriate.[7][8] Avoid using metal containers for any acidic or potentially corrosive waste streams.[4]
-
Condition: The container must be in good condition, free from cracks or deterioration, and possess a secure, leak-proof screw cap.[3][8][9]
-
Headroom: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion of contents.[7][10]
Step 3: Affix a Hazardous Waste Label
Proper labeling is a regulatory requirement and essential for safety. The label must be applied to the container before the first drop of waste is added.[6][9]
-
Required Information: The label must clearly state:
-
The full chemical name(s) of all constituents. Do not use abbreviations or chemical formulas.[6][7] For example: "Waste this compound". If in solution, list the solvent as well (e.g., "Dichloromethane").
-
The approximate percentages of each component.[7]
-
The relevant hazard warnings (e.g., "Irritant," "Halogenated").[11]
-
The accumulation start date (the date the first waste is added).[6]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
Waste should be stored safely at or near the point of generation in a designated SAA.[8][11]
-
Location: The SAA must be under the direct control of laboratory personnel.[4]
-
Segregation: Within the SAA, ensure that the halogenated waste container is physically separated from incompatible waste types, such as acids, bases, and oxidizers.[7][8]
-
Container Status: Keep the waste container securely capped at all times, except when actively adding waste.[8][9] A funnel left in the opening is not considered a closed container.[7]
Step 5: Final Disposal and Removal
Once the waste container is full (or has been in accumulation for the maximum time allowed by your institution, often 90-180 days), it is ready for final disposal.[4][11]
-
Procedure: Securely cap the container and arrange for its transfer to your institution's central accumulation area (CAA) or for pickup by a licensed hazardous waste disposal company.[12][13]
-
Documentation: Follow all institutional and regulatory requirements for waste generation documentation.[3]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the lab immediately.
-
Isolate the Area: Secure the spill area to prevent further contamination.
-
Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a powder.
-
Contain and Clean: For a solid spill, gently sweep or vacuum the material and place it into a labeled, sealed container for disposal.[1][14] Avoid generating dust.[2] For a solution, absorb with an inert material (e.g., vermiculite, sand) and place the contaminated absorbent into the waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this structured, scientifically-grounded disposal plan, researchers can ensure the safe management of this compound, protecting themselves, their colleagues, and the environment.
References
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A Comprehensive Guide to the Safe Handling of Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate
As research and development in pharmaceuticals advance, the synthesis and handling of novel chemical entities are becoming increasingly common. Among these, thiazole derivatives are recognized for their significant therapeutic potential.[1][2][3] This guide provides essential safety and logistical information for handling Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, a compound with a structural backbone common in medicinal chemistry.[1][2][3] Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment
The first step in safe handling is a thorough understanding of the potential hazards. Based on analogous compounds, this compound is presumed to present several risks.
Presumed Hazard Classification:
-
Health Hazards : May cause skin, eye, and respiratory irritation.[6] Harmful if swallowed or inhaled.[5][7] Some derivatives of similar classes are suspected of causing long-term health effects.[4][7]
-
Environmental Hazards : Potentially harmful to aquatic life with long-lasting effects.[4]
-
Physical/Chemical Hazards : Thermal decomposition may release toxic and irritating gases, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.[4][7]
A comprehensive risk assessment should be conducted before any new experimental protocol involving this compound.[8] This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield should be worn over goggles when there is a significant risk of splashing.[9][10] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[10][11] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. Ensure the lab coat is buttoned to provide maximum protection. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[12][13] |
Operational Plan: A Step-by-Step Procedural Guide
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any signs of damage or leakage.
-
Labeling : Ensure the container is clearly labeled with the full chemical name, hazard pictograms, and the date of receipt.[14]
-
Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][15] The storage location should be clearly marked as a designated hazardous chemical storage area.
Handling and Use
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[6]
-
Weighing and Transfer :
-
Perform all weighing and transfers of the solid compound within a chemical fume hood to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Experimental Procedures :
-
Conduct all reactions and manipulations within a chemical fume hood.
-
Keep containers closed when not in use.
-
Be mindful of potential exothermic reactions when mixing with other chemicals.
-
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Contain : If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material like vermiculite or sand.[5]
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.[11]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.[5]
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[16]
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a designated and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste : Collect all solutions containing this compound in a separate, labeled hazardous waste container for liquids.[4] Do not mix with incompatible waste streams.[15]
-
Sharps : Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Waste Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[14][17]
-
Store waste containers in a designated satellite accumulation area that is under the control of laboratory personnel.[15] This area should be well-ventilated and have secondary containment.
Final Disposal
-
All chemical waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[17][18] Never dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In case of exposure, follow these first-aid measures and seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
Workflow Diagram
The following diagram illustrates the key decision points and procedures for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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Occupational Safety and Health Administration. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). [Link]
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MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
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PubMed Central. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
